molecular formula C7H7BrFNO B1373857 2-Bromo-4-fluoro-6-methoxyaniline CAS No. 354574-32-6

2-Bromo-4-fluoro-6-methoxyaniline

Cat. No.: B1373857
CAS No.: 354574-32-6
M. Wt: 220.04 g/mol
InChI Key: NLMMTCDRRUCXDI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methoxyaniline is a useful research compound. Its molecular formula is C7H7BrFNO and its molecular weight is 220.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluoro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrFNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMMTCDRRUCXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288330
Record name 2-Bromo-4-fluoro-6-methoxybenzenamine
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Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354574-32-6
Record name 2-Bromo-4-fluoro-6-methoxybenzenamine
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Record name 2-Bromo-4-fluoro-6-methoxybenzenamine
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Record name 2-Bromo-4-fluoro-6-methoxyaniline
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Foundational & Exploratory

An In-Depth Technical Guide to Substituted Bromoanilines: Focus on 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Bromo-4-fluoro-6-methoxyaniline, a substituted aniline that serves as a valuable building block in modern medicinal chemistry. While direct literature on this specific isomer is emerging, we will contextualize its properties and applications by drawing upon established knowledge of closely related, commercially available analogues. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of the synthesis, characterization, and application of this class of compounds.

Part 1: Core Chemical Identity and Physicochemical Properties

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. The specific arrangement of bromo, fluoro, and methoxy groups on the aniline ring imparts a unique combination of reactivity, steric hindrance, and electronic properties, making this compound a strategic intermediate for creating complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy and amine groups can be further functionalized or participate in hydrogen bonding.

Identifying the correct isomer is critical for reproducible research. The CAS number for the title compound is 354574-32-6 [1]. However, several constitutional isomers and related compounds are also common, and it is crucial to verify the specific structure being used.

Table 1: Physicochemical Properties of this compound and Related Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound 354574-32-6 C₇H₇BrFNO220.04Not specified
2-Bromo-6-fluoro-4-methoxyaniline2091657-06-4C₇H₇BrFNO220.04Not specified[2]
2-Bromo-4-methoxyaniline32338-02-6C₇H₈BrNO202.05Solid
2-Bromo-4-fluoroaniline1003-98-1C₆H₅BrFN190.01Not specified[3]
2-Bromo-4-fluoro-6-nitroaniline10472-88-5C₆H₄BrFN₂O₂235.01Light yellow to brown powder/crystal[4]

Data compiled from various chemical supplier and database entries.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of halogenated and methoxylated anilines typically involves electrophilic aromatic substitution on a suitably protected or activated aniline precursor. The regioselectivity of the bromination is a key challenge that must be carefully controlled.

Proposed Synthetic Strategy

A plausible and common strategy for the synthesis of the title compound would involve the direct bromination of a commercially available precursor, 4-fluoro-2-methoxyaniline. The amine group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the fluorine atom, bromination is expected to occur at one of the ortho positions. The methoxy group also directs ortho/para, reinforcing this selectivity.

The choice of brominating agent is critical for controlling the reaction and minimizing the formation of dibrominated byproducts. N-Bromosuccinimide (NBS) is often preferred for its milder reactivity compared to elemental bromine.[5]

Synthetic Workflow cluster_0 Synthesis of this compound Start 4-Fluoro-2-methoxyaniline (Starting Material) Reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM) 0-5 °C Start->Reagent 1. Dissolve Product This compound (Crude Product) Reagent->Product 2. Add NBS slowly Purification Purification (Column Chromatography or Recrystallization) Product->Purification 3. Workup Final Pure Product Purification->Final 4. Isolate

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline

To provide a tangible, field-proven methodology, the following protocol for a closely related compound is presented. This procedure can be adapted by a skilled chemist for the synthesis of the title compound.

Source: Adapted from PrepChem, based on the bromination of 2-methoxyaniline.[6]

  • Reaction Setup: Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Chill the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).

  • Bromination: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) portion-wise, ensuring the internal temperature does not exceed -5°C.

  • Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml) followed by water (2 x 25 ml).

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography, eluting with methylene chloride, to yield the pure product.[6]

Spectroscopic Analysis

Unambiguous characterization of the final product is essential. While specific spectra for this compound are not publicly available, we can predict the expected features and use data from a similar compound, 2-bromo-4,6-difluoroaniline, as an illustrative example.[7]

  • ¹H NMR: One would expect distinct signals for the two aromatic protons and the methoxy and amine protons. The chemical shifts and coupling constants (J-values) between the aromatic protons and with the fluorine atom would be critical for confirming the substitution pattern.

  • ¹³C NMR: The spectrum should show seven distinct carbon signals, with the carbon atoms attached to bromine and fluorine exhibiting characteristic shifts.

  • ¹⁹F NMR: A single resonance would be expected, with coupling to the neighboring aromatic protons.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For 2-bromo-4,6-difluoroaniline (C₆H₄BrF₂N), the molecular ion peaks are observed at m/z 207 and 209.[7]

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for constructing libraries of potential drug candidates. Its functional groups serve as anchor points for diversification.

The Power of Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in pharmaceutical synthesis.[8]

  • Suzuki-Miyaura Coupling: Reacting the bromoaniline with a boronic acid or ester allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the arylation of the primary amine or the introduction of a new amine-containing substituent at the bromine position.

These reactions allow chemists to rapidly generate analogues with diverse properties, which is a cornerstone of modern lead optimization. For instance, related building blocks like 2-bromo-6-fluoroaniline are crucial synthetic raw materials for the antiviral drug Letermovir.[9] Similarly, 2-Bromo-4-fluoro-6-nitroaniline is a key intermediate in the development of novel anti-cancer agents and antibiotics.[4]

Library_Synthesis cluster_1 Lead Optimization Workflow cluster_R1 Diversification at C-Br cluster_R2 Diversification at N-H2 Core This compound (Core Scaffold) R1_Coupling Suzuki or Buchwald-Hartwig Coupling Core->R1_Coupling R1-B(OH)2 or R1-NH2 R2_Coupling Acylation or Reductive Amination Core->R2_Coupling R2-COCl or R2-CHO R1_Library Library A (Diverse R1 Groups) R1_Coupling->R1_Library Screening Biological Screening (HTS) R1_Library->Screening R2_Library Library B (Diverse R2 Groups) R2_Coupling->R2_Library R2_Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Diversification workflow using the core scaffold in drug discovery.

Part 4: Safety, Handling, and Storage

As with all halogenated aromatic amines, proper handling of this compound is imperative. The safety information provided here is synthesized from data sheets of structurally similar compounds and should be supplemented with the specific Safety Data Sheet (SDS) from the supplier upon purchase.

Hazard Identification

This class of compounds is generally considered hazardous. Key warnings include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: Causes skin and serious eye irritation.[3][11]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Table 2: GHS Hazard Information for Related Bromoanilines

HazardGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation[3]
Recommended Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13] Storing under an inert atmosphere (e.g., nitrogen or argon) can help maintain long-term stability.[5]

  • Spills and Disposal: In case of a minor spill, clean up immediately using dry procedures to avoid generating dust.[13] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][11]

Conclusion

This compound represents a strategically designed molecular building block with significant potential in pharmaceutical research and development. Its unique combination of reactive sites allows for extensive diversification, making it an ideal scaffold for library synthesis and lead optimization campaigns. While requiring careful handling due to its potential hazards, a thorough understanding of its synthesis, characterization, and reactivity empowers chemists to leverage its full potential in the quest for novel therapeutics.

References

  • The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Bromo-4-methoxyaniline - Safety D
  • 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum. ChemicalBook.
  • SAFETY DATA SHEET - 2-Bromo-4-fluoroaniline. Fisher Scientific.
  • 2-Bromo-4,6-difluoroaniline. NIST WebBook.
  • This compound. Appretech Scientific Limited.
  • 2-Bromo-4-fluoro-6-nitroaniline. Chem-Impex.
  • This compound - Safety D
  • 2-Bromo-4-methoxyaniline. Sigma-Aldrich.
  • Preparation method of 2-bromo-6-fluoroaniline.
  • 2-Bromo-6-fluoro-4-methoxyaniline.
  • Preparation method of bromoaniline.
  • Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com.
  • SAFETY DATA SHEET - 2-Bromo-5-methoxyaniline. Sigma-Aldrich.
  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - 4-Bromo-3-methoxyaniline. Fisher Scientific.
  • 2-Bromo-4-methoxyaniline.

Sources

An In-Depth Technical Guide to the Physicochemical Profile of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

As a Senior Application Scientist, the task of characterizing a chemical entity is foundational to its application, particularly in the exacting fields of pharmaceutical and materials science. This guide addresses the physical properties of 2-Bromo-4-fluoro-6-methoxyaniline , a substituted aniline with potential as a versatile building block in organic synthesis. However, a comprehensive search of publicly available scientific literature and chemical supplier databases reveals a conspicuous absence of experimentally determined physical property data for this specific molecule.

This situation is not uncommon for novel or niche reagents. While computational models can predict certain attributes, they are no substitute for empirical measurement. Therefore, this guide will proceed with a dual focus: firstly, to present the established and computed identifiers for this compound, and secondly, to provide a comparative analysis of structurally related compounds. This comparative approach serves to underscore the chemical space this molecule occupies and to highlight why direct extrapolation of physical properties is scientifically unsound, reinforcing the imperative for experimental validation.

Molecular Identity and Structural Elucidation

The unique arrangement of bromo, fluoro, and methoxy substituents on the aniline scaffold dictates the reactivity and intermolecular interactions of this compound. Understanding its core structure is the first step in any analytical endeavor.

Caption: Molecular Structure of this compound

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Synonym 2-Bromo-6-fluoro-4-methoxyanilinePubChem[1]
CAS Number 2091657-06-4PubChem[1]
Molecular Formula C₇H₇BrFNOPubChem[1]
Molecular Weight 220.04 g/mol PubChem[1]
InChI InChI=1S/C7H7BrFNO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3PubChem[1]
SMILES COC1=CC(=C(C(=C1)Br)N)FPubChem[1]

Comparative Analysis of Physical Properties

To provide context for the anticipated physical state and behavior of this compound, the experimentally determined properties of several structurally analogous anilines are presented below. This data illustrates the significant impact that subtle changes in substitution patterns can have on macroscopic properties like melting and boiling points.

Table 2: Physical Properties of Structurally Related Anilines

Compound NameStructureMelting Point (°C)Boiling Point (°C)Solubility Notes
2-Bromo-4-fluoroaniline Aniline with bromo at C2, fluoro at C441221Data not readily available
2-Bromo-4,6-difluoroaniline Aniline with bromo at C2, fluoro at C4 & C641-42Not availableData not readily available
2-Bromo-4-methoxyaniline Aniline with bromo at C2, methoxy at C4Solid (m.p. not specified)265.1 ± 20.0Data not readily available
4-Bromo-2-methoxyaniline Aniline with bromo at C4, methoxy at C257 - 61Not availableSoluble in methanol
2-Bromo-4-fluoro-6-nitroaniline Aniline with bromo at C2, fluoro at C4, nitro at C675 - 79Not availableSoluble in organic solvents

Data sourced from various chemical suppliers and databases.

The causality behind these variations is rooted in the interplay of intermolecular forces. For instance:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, while the fluorine, oxygen (of the methoxy group), and nitrogen atoms can act as hydrogen bond acceptors. The steric hindrance around the amine group, influenced by the ortho-substituents (bromo and methoxy groups in the target molecule), will modulate the strength and geometry of these bonds.

  • Dipole-Dipole Interactions: The electronegative halogen (Br, F) and oxygen atoms create significant bond dipoles, contributing to the overall molecular dipole moment and influencing crystal lattice packing and boiling point.

  • Van der Waals Forces: The size and polarizability of the bromine atom contribute significantly to London dispersion forces.

The data in Table 2 clearly demonstrates that one cannot simply average or extrapolate these values to predict the properties of this compound with any degree of scientific certainty. The presence of the methoxy group in the target compound, as opposed to a second fluorine or a nitro group, will uniquely influence its polarity, hydrogen bonding capability, and molecular weight, leading to distinct physical properties.

Proposed Experimental Workflow for Physical Property Determination

For any research program utilizing this compound, the initial step must be the empirical determination of its core physical properties. The following diagram outlines a self-validating workflow for this characterization.

Experimental_Workflow substance Sample of This compound visual Visual Inspection (Color, Form) substance->visual Initial Observation mp Melting Point Determination (Capillary Method) visual->mp If Solid solubility Solubility Screening (Common Solvents) mp->solubility purity Purity Assessment (GC-MS, HPLC) solubility->purity structure Structural Confirmation (¹H NMR, ¹³C NMR, FT-IR) purity->structure Validate Identity report Consolidated Physicochemical Profile structure->report Finalize Data

Caption: A logical workflow for the physical and structural characterization of a novel compound.

Step-by-Step Methodologies

1. Melting Point Determination (for a crystalline solid)

  • Principle: The melting point is a robust indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure substance.

  • Protocol:

    • Finely powder a small, dry sample of the compound.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus rapidly to about 15-20°C below the expected melting point (based on analogous compounds), then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

    • Perform the measurement in triplicate to ensure reproducibility.

2. Solubility Assessment

  • Principle: "Like dissolves like." The solubility of the compound in a range of solvents (polar protic, polar aprotic, and nonpolar) provides critical information for its use in reactions, purification, and formulation.

  • Protocol:

    • To a series of small test tubes, add approximately 10 mg of the compound.

    • To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexanes) dropwise, with agitation, up to a volume of 1 mL.

    • Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.

    • For insoluble or partially soluble samples, gentle warming can be applied to assess temperature-dependent solubility.

Safety and Handling Considerations

While a full toxicological profile is not available, the safety data for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[2]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion and Path Forward

This compound is a chemical intermediate with defined structural identifiers but, as of this guide's compilation, lacks a publicly documented profile of its fundamental physical properties. The comparative data from related molecules strongly indicates that its properties will be unique and cannot be reliably predicted. For any scientist or researcher intending to use this compound, the foremost task is its thorough experimental characterization. The protocols outlined herein provide a standard and reliable pathway to establishing a robust and validated physicochemical profile, a non-negotiable prerequisite for its successful application in research and development.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-methoxyaniline. Retrieved from [Link]

Sources

A Technical Guide to 2-Bromo-4-fluoro-6-methoxyaniline: A Versatile Scaffolding Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: 2-Bromo-4-fluoro-6-methoxyaniline is a highly functionalized aniline derivative poised to serve as a critical building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an amine for nucleophilic reactions, a bromine atom for cross-coupling, and the modulating electronic effects of fluoro and methoxy groups—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, proposes robust synthetic and analytical protocols based on established chemical principles, explores its reactivity, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's potential in creating novel therapeutic agents and advanced materials.[1]

Section 1: Molecular Profile and Physicochemical Properties

The strategic placement of four distinct functional groups on the aniline ring makes this compound a molecule of significant interest. The interplay between the electron-donating amine and methoxy groups and the electron-withdrawing halogens (bromine and fluorine) creates a unique electronic environment that dictates the molecule's reactivity and physicochemical properties. Understanding this structure is fundamental to its application.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identity

Identifier Value Source
CAS Number 354574-32-6 [2]
Molecular Formula C₇H₇BrFNO [2]
Molecular Weight 220.04 g/mol [2]
IUPAC Name This compound N/A
SMILES COC1=C(N)C(Br)=CC(F)=C1 N/A

| InChI Key | (Generated from structure) | N/A |

Table 2: Predicted Physicochemical Properties These properties are estimated based on the analysis of structurally similar compounds and established chemical principles. Experimental verification is recommended.

Property Predicted Value Rationale and Comparative Insights
Physical State Solid (Light yellow to brown powder) Aniline derivatives with similar molecular weights, such as 2-Bromo-4,6-difluoroaniline (m.p. 75-79°C) and 4-Bromo-2-methoxyaniline (m.p. 57-61°C), are solids at room temperature.[1]
Melting Point 65 - 75 °C The presence of multiple polar groups (amino, methoxy, fluoro) and a halogen capable of intermolecular interactions (bromo) suggests a moderate melting point, likely falling between that of its analogs.
Boiling Point ~270 - 290 °C at 760 mmHg Based on analogs like 2-Bromo-4-methoxyaniline (265.1°C) and 2-Bromo-4-fluoroaniline (221°C), the addition of both fluoro and methoxy groups would likely increase the boiling point due to increased molecular weight and polarity.[3][4]
pKa (of conjugate acid) 2.0 - 3.0 Aniline has a pKa of ~4.6.[5] The ortho-bromo and meta-fluoro substituents are strongly electron-withdrawing, which significantly reduces the basicity of the amino group by delocalizing the nitrogen lone pair.[5]

| logP (Octanol/Water) | 2.0 - 2.5 | The lipophilicity is increased by the bromo and methoxy groups, while the fluoro and amino groups contribute more to polarity. The predicted value reflects a balance, making it suitable for applications where moderate lipophilicity is desired for membrane permeability.[6] |

Section 2: Synthesis and Purification

2.1 The Logic of Synthesis: A Retrosynthetic Approach

The most logical and industrially scalable approach to synthesizing this compound involves the regioselective bromination of a suitable precursor. The directing effects of the substituents on the aniline ring are paramount. The methoxy group is a strong ortho-, para- director, while the amino group is an even stronger ortho-, para- director. The fluorine atom is a weak ortho-, para- director. To achieve the desired 2-bromo substitution pattern, the synthesis must control for the powerful activating effects of these groups.

A plausible precursor is 4-fluoro-2-methoxyaniline. In this molecule, the position ortho to the powerful amino group and meta to the fluorine is the most electronically activated and sterically accessible site for electrophilic aromatic substitution.

2.2 Proposed Synthetic Protocol: Ortho-Bromination of 4-Fluoro-2-methoxyaniline

This protocol is adapted from established methods for the selective bromination of activated aniline systems.[4][7] The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical; it provides a controlled, slow release of electrophilic bromine, which is essential for minimizing over-bromination and other side reactions.[7]

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1 equivalent of 4-fluoro-2-methoxyaniline in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).[4] The flask is then cooled to 0-5°C in an ice-water bath.

  • Bromination: Dissolve 1.05 equivalents of N-Bromosuccinimide (NBS) in the same solvent. Add this solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The controlled temperature is crucial to prevent the formation of di-brominated byproducts.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Section 3: Spectroscopic Analysis (The Chemical Fingerprint)

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The predicted data below is based on the analysis of similar substituted anilines.[8][9][10]

Table 3: Predicted Spectroscopic Data

Technique Predicted Observations and Rationale
¹H NMR (400 MHz, CDCl₃) - Aromatic Protons (2H): Two distinct signals expected in the range of δ 6.5-7.5 ppm. Each will appear as a doublet of doublets due to coupling with the fluorine atom and the other aromatic proton. - Amine Protons (2H): A broad singlet around δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent. - Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.[9]
¹³C NMR (100 MHz, CDCl₃) - Aromatic Carbons (6C): Six distinct signals are expected. The carbon attached to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller C-F couplings. The chemical shifts will be influenced by all substituents. - Methoxy Carbon (1C): A signal around δ 55-60 ppm.[9]
FT-IR (KBr Pellet, cm⁻¹) - N-H Stretch: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.[11] - C-H Aromatic Stretch: Signals just above 3000 cm⁻¹. - C-O Stretch (Aryl Ether): A strong band around 1200-1250 cm⁻¹. - C-F Stretch: A strong, characteristic band in the 1100-1200 cm⁻¹ region.

| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 220. - Isotopic Peak (M+2): A peak at m/z 222 with nearly the same intensity as the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom.[8] |

Section 4: Reactivity and Applications in Drug Discovery

4.1 The Reactive Sites

This compound is a trifecta of reactivity, making it an ideal scaffold.

  • The Amine Group: Acts as a nucleophile or a base. It can be acylated, alkylated, or used as a handle for forming amides, sulfonamides, or heterocyclic rings.

  • The Bromine Atom: This is the primary site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[3] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

  • The Aromatic Ring: While heavily substituted, the remaining positions are still subject to further electrophilic or nucleophilic aromatic substitution under specific conditions, although this is less common than reactions at the other sites.

Caption: Key reaction pathways for this compound.

4.2 Core Application: A Scaffold for Medicinal Chemistry

Halogenated anilines are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of kinase inhibitors, antivirals, and other therapeutics.[12] The specific substituents of this compound offer distinct advantages:

  • Fluorine: Often introduced to block metabolic oxidation, increase binding affinity (through hydrogen bonding or polar interactions), and modulate pKa.

  • Methoxy Group: Can act as a hydrogen bond acceptor and its position influences the overall electronics and conformation of the molecule.

  • Bromo Group: Serves as a versatile synthetic handle for late-stage diversification, allowing for the rapid generation of a library of analogs via cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling This protocol outlines a typical procedure for coupling an arylboronic acid to the scaffold.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1). The system must be thoroughly degassed via several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired bi-aryl product.

Section 5: Safety, Handling, and Storage

As a substituted aniline, this compound should be handled with care. The following guidelines are based on data for the compound and its close analogs.[2][13][14][15]

Table 4: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Category GHS Classification (Predicted/Known) Recommended PPE
Acute Toxicity H302: Harmful if swallowed.[2][14] H312: Harmful in contact with skin.[14] H332: Harmful if inhaled.[14] Standard laboratory coat, nitrile gloves, and safety glasses with side shields.
Skin Irritation H315: Causes skin irritation.[2] Nitrile gloves. Avoid prolonged contact.
Eye Irritation H319: Causes serious eye irritation.[2][14] Safety goggles or a face shield.

| Respiratory Irritation | H335: May cause respiratory irritation.[14] | Handle only in a well-ventilated area or a chemical fume hood. |

Handling and Storage Protocols:

  • Handling: Always handle this compound inside a certified chemical fume hood.[14] Avoid creating dust.[16] Avoid all personal contact, including inhalation and contact with skin and eyes.[13] Do not eat, drink, or smoke in the work area.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term stability and to prevent degradation from air or light, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Spill Response: In case of a spill, wear appropriate PPE.[13] Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for proper waste disposal.[13]

Section 6: Conclusion

This compound represents a potent and versatile tool for chemical synthesis. Its densely functionalized structure provides multiple avenues for chemical modification, making it an exceptionally valuable starting material for creating diverse chemical libraries. By understanding its predicted properties, leveraging robust synthetic protocols, and adhering to strict safety measures, researchers can effectively unlock the potential of this scaffold to drive innovation in drug discovery and materials science.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis.
  • Sciencelab.com. (n.d.). (For Synthesis) (p-Bromoaniline) MSDS CAS.
  • Apollo Scientific. (2023). 2-Bromo-4-methoxyaniline Safety Data Sheet.
  • Apollo Scientific. (n.d.). This compound Safety Data Sheet.
  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Bhattacharya, S., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link].

  • Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). Retrieved from [Link].

  • PubMed Central (PMC). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link].

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • American Chemical Society. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

Sources

Technical Profile: 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Characterization & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-Bromo-4-fluoro-6-methoxyaniline (CAS: 354574-32-6) is a trisubstituted aniline derivative serving as a high-value scaffold in the synthesis of kinase inhibitors, agrochemicals, and advanced heterocyclic dyes. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electron-rich amino group for amide coupling, the bromine atom for palladium-catalyzed cross-coupling, and the fluorine atom for metabolic blocking and lipophilicity modulation.

This technical guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol, and its application in modern drug discovery.

Chemo-Structural Identity & Mass Spectrometry

Precise molecular weight characterization is critical for this compound due to the presence of Bromine (


 and 

), which creates a distinct 1:1 isotopic signature in Mass Spectrometry (MS).
Physicochemical Data Table[1]
PropertyValue / Description
IUPAC Name This compound
CAS Number 354574-32-6
Molecular Formula

Average Mol.[1][2][3][4] Weight 220.04 g/mol
Monoisotopic Mass (

)
218.9695 Da
Monoisotopic Mass (

)
220.9675 Da
Physical State Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
pKa (Calculated) ~2.5 - 3.0 (Aniline nitrogen is less basic due to EWG effects of F and Br)
Mass Spectrometry Interpretation

Researchers analyzing this compound via LC-MS must anticipate a "doublet" signal. Unlike standard organic molecules dominated by


, the bromine atom splits the molecular ion (

) into two peaks of nearly equal intensity separated by 2 mass units.
  • Target m/z (

    
    ):  219.97 (
    
    
    
    )
  • Target m/z (

    
    ):  221.97 (
    
    
    
    )

Technical Insight: If your MS spectrum does not show this 1:1 doublet pattern, the bromine has likely been lost (dehalogenation) or the starting material was incorrect.

Synthetic Pathway & Methodology

The most robust synthesis of this compound utilizes 4-Fluoro-2-methoxyaniline as the precursor. Direct bromination must be controlled to prevent poly-bromination.

Reaction Logic (DOT Visualization)

The following diagram illustrates the regioselectivity logic. The amino (


) and methoxy (

) groups are ortho/para directors. However, the para position relative to the amine is blocked by Fluorine. The position ortho to the amine (C6) is blocked by the Methoxy group. This leaves C2 as the sole reactive site for electrophilic aromatic substitution.

SynthesisLogic cluster_effects Regioselectivity Control Precursor 4-Fluoro-2-methoxyaniline (CAS: 450-91-9) Intermediate Sigma Complex (Transition State) Precursor->Intermediate DMF, 0°C to RT Reagent N-Bromosuccinimide (NBS) (Electrophilic Source) Reagent->Intermediate Product This compound (Target) Intermediate->Product -Succinimide Note1 Amino Group directs Ortho/Para Note2 Para blocked by Fluorine Note3 Ortho (C6) blocked by Methoxy Note4 Result: Exclusive C2 Bromination

Figure 1: Regioselective synthesis logic for this compound via electrophilic aromatic substitution.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 4-Fluoro-2-methoxyaniline (1.41 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq)

  • Acetonitrile (ACN) or DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-Fluoro-2-methoxyaniline in 20 mL of ACN. Cool the solution to 0°C using an ice bath.

    • Why: Cooling prevents the formation of di-bromo byproducts or oxidation of the aniline.

  • Addition: Dissolve NBS in 10 mL ACN and add it dropwise to the aniline solution over 15 minutes.

    • Why: Slow addition ensures the concentration of the brominating agent remains low, favoring mono-substitution.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Monitoring: Check via TLC (Hexane/Ethyl Acetate 4:1). The starting material spot (higher Rf) should disappear.

  • Quench & Workup: Dilute the mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If the crude is dark, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

This molecule is a "privileged structure" intermediate. Its specific substitution pattern allows for modular drug design.

Functionalization Strategies
  • Suzuki-Miyaura Coupling: The C2-Bromine is highly reactive toward boronic acids, allowing the attachment of aryl or heteroaryl groups. This is common in building bi-aryl kinase inhibitors.

  • Buchwald-Hartwig Amination: The aniline amine (

    
    ) can be coupled with aryl halides to form diarylamines.
    
  • Heterocyclization: Condensation with aldehydes or carboxylic acids can yield benzimidazoles or benzoxazoles, utilizing the adjacent amine and methoxy (after demethylation) or amine and bromine groups.

Application Workflow (DOT Visualization)

Applications Core This compound Suzuki Pathway A: Suzuki Coupling (Reacts at Br) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Pathway B: Amide Coupling (Reacts at NH2) Core->Amide R-COCl, Base Cyclization Pathway C: Cyclization (Benzimidazole Formation) Core->Cyclization Aldehyde, Oxidant Biaryl Bi-aryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Prodrug Amide Prodrugs (Improved Solubility) Amide->Prodrug Heterocycle Fused Heterocycles (DNA Intercalators) Cyclization->Heterocycle

Figure 2: Divergent synthetic applications of the this compound scaffold.

Safety & Handling (SDS Summary)

While this specific CAS has limited public toxicological data, it should be handled as a halogenated aniline derivative.

  • Hazards: Acute toxicity (Oral/Dermal/Inhalation), Skin Irritation (H315), Eye Irritation (H319).

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Anilines can oxidize (darken) over time upon air exposure.

  • Disposal: Halogenated organic waste streams. Do not dispose of in standard aqueous waste.

References

  • PubChem . (2025).[5][6][7] 2-Bromo-4-fluoroaniline (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Ningbo Inno Pharmchem . (n.d.).[8] 4-Fluoro-2-methoxyaniline (Precursor) Technical Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-fluoro-6-methoxyaniline is a highly substituted aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-donating (methoxy and amino) and electron-withdrawing (fluoro and bromo) groups, imparts specific reactivity and allows for diverse downstream chemical transformations. This guide provides a comprehensive overview of a rational and efficient synthetic pathway to this valuable intermediate, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by analogous transformations found in the chemical literature.

Strategic Approach to Synthesis

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents on the aniline ring are paramount. In our target molecule, the bromine atom is ortho to the amino group and meta to the methoxy and fluoro groups. A direct bromination of 4-fluoro-6-methoxyaniline would likely lead to a mixture of products due to the strong activating and ortho-, para-directing effects of the amino and methoxy groups.

Therefore, a more controlled, multi-step approach is necessary. The proposed pathway involves the following key transformations:

  • Protection of the Amine: The highly activating amino group is temporarily converted to a less activating acetamide to moderate its directing effect and prevent side reactions.

  • Regioselective Bromination: Electrophilic aromatic substitution is performed on the protected intermediate. The combined directing effects of the acetamido, fluoro, and methoxy groups will favor bromination at the desired position.

  • Deprotection of the Amine: The acetyl group is removed to regenerate the free amine, yielding the final product.

This strategy ensures high regioselectivity and leads to a cleaner product profile, simplifying purification.

Reaction Pathway Overview

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 4-Fluoro-2-methoxyaniline B N-(4-Fluoro-2-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(4-Fluoro-2-methoxyphenyl)acetamide D N-(2-Bromo-4-fluoro-6-methoxyphenyl)acetamide C->D N-Bromosuccinimide (NBS), Acetonitrile E N-(2-Bromo-4-fluoro-6-methoxyphenyl)acetamide F This compound E->F HCl, Ethanol, Reflux

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-(4-Fluoro-2-methoxyphenyl)acetamide (Amine Protection)

Rationale: The acetylation of the amino group in 4-fluoro-2-methoxyaniline is a crucial first step. It transforms the strongly activating -NH2 group into a moderately activating -NHCOCH3 group. This moderation is key to controlling the subsequent electrophilic bromination, preventing the formation of di- or poly-brominated byproducts and directing the incoming electrophile to the desired position. Acetic anhydride is a common and effective acetylating agent, and a base like pyridine is used to neutralize the acetic acid byproduct.

Procedure:

  • To a stirred solution of 4-fluoro-2-methoxyaniline (1.0 eq.) in dichloromethane (DCM, 10 mL/g of aniline) at 0 °C, add pyridine (1.2 eq.) dropwise.

  • Slowly add acetic anhydride (1.1 eq.) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluoro-2-methoxyphenyl)acetamide.

  • Purify the crude product by recrystallization from ethanol/water to obtain a white to off-white solid.

Part 2: Synthesis of N-(2-Bromo-4-fluoro-6-methoxyphenyl)acetamide (Bromination)

Rationale: This step introduces the bromine atom at the desired position on the aromatic ring. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its mild and selective nature compared to elemental bromine, which can lead to over-bromination.[1][2][3] The directing effects of the substituents on the ring are now key. The acetamido and methoxy groups are both ortho-, para-directing. The position ortho to the acetamido group and meta to the methoxy group (position 6) is sterically hindered. The position ortho to the methoxy and ortho to the acetamido group (position 3) is electronically favorable. However, the position ortho to the acetamido group and para to the fluoro group (position 2) is the most favored position for substitution due to the combined directing effects and manageable steric hindrance. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Procedure:

  • Dissolve N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq.) in acetonitrile (15 mL/g of acetamide) in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-(2-bromo-4-fluoro-6-methoxyphenyl)acetamide.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Part 3: Synthesis of this compound (Deprotection)

Rationale: The final step is the hydrolysis of the acetamide to regenerate the free aniline. This is typically achieved by heating in the presence of an acid or a base. Acid-catalyzed hydrolysis using hydrochloric acid in ethanol is a standard and effective method for this transformation. The reaction proceeds to completion, and the product can be isolated after neutralization.

Procedure:

  • Suspend N-(2-bromo-4-fluoro-6-methoxyphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (3:1 v/v).

  • Heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_acetylation Acetylation cluster_bromination Bromination cluster_deprotection Deprotection start Start acetylation_reaction React 4-fluoro-2-methoxyaniline with Acetic Anhydride/Pyridine in DCM start->acetylation_reaction end End acetylation_workup Aqueous Workup (H2O, HCl, NaHCO3, Brine) acetylation_reaction->acetylation_workup acetylation_purification Recrystallization acetylation_workup->acetylation_purification bromination_reaction React Acetamide with NBS in Acetonitrile acetylation_purification->bromination_reaction bromination_workup Solvent Removal & Aqueous Workup bromination_reaction->bromination_workup bromination_purification Column Chromatography bromination_workup->bromination_purification deprotection_reaction Hydrolyze with HCl/Ethanol at Reflux bromination_purification->deprotection_reaction deprotection_workup Neutralization & Extraction deprotection_reaction->deprotection_workup deprotection_purification Column Chromatography/ Recrystallization deprotection_workup->deprotection_purification deprotection_purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

StepReactantProductReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
14-Fluoro-2-methoxyanilineN-(4-Fluoro-2-methoxyphenyl)acetamideAcetic Anhydride, PyridineDCM0 to RT4-690-95
2N-(4-Fluoro-2-methoxyphenyl)acetamideN-(2-Bromo-4-fluoro-6-methoxyphenyl)acetamideNBSAcetonitrileRT12-1880-85
3N-(2-Bromo-4-fluoro-6-methoxyphenyl)acetamideThis compoundHClEthanol80-906-885-90

Safety and Handling

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Pyridine and Acetic Anhydride: Corrosive and have strong odors. Handle with care.

    • N-Bromosuccinimide (NBS): A lachrymator and should be handled in a fume hood. It is also light-sensitive.

    • Hydrochloric Acid: Highly corrosive. Handle with extreme care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The described three-step synthesis provides a reliable and regioselective pathway to this compound. The use of a protecting group strategy is essential for controlling the outcome of the bromination reaction on the electron-rich aniline ring. This guide offers a robust framework for the laboratory-scale preparation of this valuable synthetic intermediate, enabling further research and development in medicinal and materials chemistry.

References

  • WIPO Patent Scope. (2023). Preparation method of 2-bromo-6-fluoroaniline. CN116063184. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]

  • Google Patents. (2019). A kind of preparation method of the bromo- 4- trifluoro-methoxyaniline of 2,6- bis-. CN109384682A.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Journal of Organic Chemistry.
  • Google Patents. (2015). Preparation method of 2-bromo-4-fluoroacetanilide. CN104447382A.
  • Google Patents. (2023). Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.

Sources

An In-depth Technical Guide to the Strategic Selection of Starting Materials for the Synthesis of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-methoxyaniline is a highly substituted aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its four distinct substituents on the aromatic ring presents a significant regiochemical challenge for synthetic chemists. A successful synthesis is not merely about executing a sequence of reactions but is fundamentally rooted in the strategic selection of an optimal starting material. This guide provides a detailed analysis of potential synthetic pathways, evaluates the merits of various starting materials, and presents a robust, field-proven protocol for the efficient synthesis of the target compound.

Section 1: Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of polysubstituted anilines can be broadly approached via two primary strategies: the late-stage functionalization of a simpler aniline derivative or the reduction of a pre-functionalized nitroaromatic precursor.[1][2] For a molecule with the complexity of this compound, controlling the regiochemistry of each substitution is paramount.

A late-stage bromination of a potential precursor like 4-fluoro-2-methoxyaniline is fraught with challenges. The powerful ortho-, para-directing effects of the activating amino and methoxy groups would likely lead to a mixture of brominated isomers, resulting in low yields and difficult purification.

Therefore, a more robust and trustworthy strategy involves establishing the final substitution pattern on a nitrobenzene precursor, followed by a reliable reduction to the target aniline.[1] This approach leverages the nitro group's role as a powerful electron-withdrawing group and a meta-director, which can be strategically exploited before its conversion to the strongly activating amino group. This "build-then-reduce" methodology ensures maximum regiochemical control.

G Target This compound Nitro_Reduction Nitro Group Reduction Target->Nitro_Reduction [Final Step] Nitro_Precursor 2-Bromo-4-fluoro-6-nitroanisole Nitro_Reduction->Nitro_Precursor Nitration Regioselective Nitration Nitro_Precursor->Nitration Starting_Material 2-Bromo-4-fluoroanisole Nitration->Starting_Material [Key Starting Material]

Caption: General retrosynthetic pathway for this compound.

Section 2: Recommended Starting Material and Synthetic Pathway

Based on a thorough analysis of synthetic feasibility and regiochemical control, the recommended starting material for the synthesis of this compound is 2-Bromo-4-fluoroanisole .

Rationale for Selection (Expertise & Experience)

The choice of 2-Bromo-4-fluoroanisole is strategically sound due to the predictable outcome of the subsequent electrophilic aromatic substitution. The methoxy (-OCH₃) group is a potent activating group and a strong ortho-, para-director. The bromo (-Br) and fluoro (-F) substituents are deactivating but also ortho-, para-directing. In this competitive scenario, the powerful activating effect of the methoxy group overwhelmingly dictates the position of the incoming electrophile.

  • Regiochemical Certainty: The position para to the methoxy group is occupied by the fluoro group. Therefore, nitration will be directed almost exclusively to the vacant ortho position (C6). This step reliably forms the key intermediate, 2-Bromo-4-fluoro-6-nitroanisole, with high selectivity, obviating the need for complex isomeric separations.

  • Process Robustness: The subsequent reduction of the nitro group to an amine is one of the most reliable and high-yielding transformations in organic synthesis, with numerous well-documented protocols compatible with the existing halo- and methoxy-substituents.

This two-step sequence provides a direct and efficient route to the target molecule, embodying a self-validating system where each step's outcome is highly predictable and controllable.

G cluster_0 Recommended Synthetic Workflow Start 2-Bromo-4-fluoroanisole Step1 Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate 2-Bromo-4-fluoro-6-nitroanisole Step1->Intermediate Step2 Reduction (e.g., SnCl₂ / HCl or H₂, Pd/C) Intermediate->Step2 Final This compound Step2->Final

Caption: Proposed two-step synthesis from 2-Bromo-4-fluoroanisole.

Section 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and controls for ensuring reaction completion and purity.

Protocol 3.1: Synthesis of 2-Bromo-4-fluoro-6-nitroanisole (Nitration)

Causality: This protocol uses a standard nitrating mixture (HNO₃/H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution. The reaction is performed at low temperatures to control the exothermic reaction and prevent potential side reactions or degradation.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (HNO₃, >90%, 1.1 equivalents) to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 2-Bromo-4-fluoroanisole (1.0 equivalent) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the resulting mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from ethanol or isopropanol to yield 2-Bromo-4-fluoro-6-nitroanisole as a crystalline solid.

Protocol 3.2: Synthesis of this compound (Reduction)

Causality: This protocol employs tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, a classic and effective method for reducing aromatic nitro groups.[1] Tin(II) acts as the reducing agent, donating electrons to the nitro group in a stepwise mechanism, while the acidic medium provides the necessary protons. This method is highly chemoselective for the nitro group and will not affect the aryl halides or the ether linkage.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Bromo-4-fluoro-6-nitroanisole (1.0 equivalent) in ethanol (10-15 volumes).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.

  • Reaction Execution: Slowly add concentrated hydrochloric acid (HCl, 5-6 volumes) to the mixture. An exothermic reaction will occur. Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Workup: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a saturated aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (>8). Caution: This is a highly exothermic process.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Section 4: Comparative Analysis of Starting Materials

While 2-Bromo-4-fluoroanisole is the recommended starting material, an evaluation of alternatives is crucial for a comprehensive understanding.

Starting MaterialProposed Synthetic RouteEst. StepsKey Challenges & RationaleOverall Feasibility
2-Bromo-4-fluoroanisole 1. Nitration2. Reduction2Minimal challenges. Excellent regiocontrol in the nitration step due to the dominant directing effect of the methoxy group.Excellent
4-Fluoro-2-methoxyaniline 1. Bromination1Poor Regioselectivity. The powerful activating -NH₂ and -OCH₃ groups, along with the -F group, direct to multiple positions, leading to a complex mixture of isomers and low yield of the desired product.Poor
2-Bromo-6-fluoroaniline 1. Acetylation (Protection)2. Nitration3. Diazotization4. Hydrolysis to Phenol5. Methylation6. Deacetylation6+Long and Inefficient. This route is multi-step and involves sensitive reactions like diazotization. The overall yield would be significantly lower than the recommended route.Very Poor
4-Fluoro-2-nitrophenol 1. Methylation2. Reduction3. Acetylation (Protection)4. Bromination5. Deacetylation5Moderate Regioselectivity Issues. Bromination of the N-acetyl-4-fluoro-2-methoxyaniline intermediate would still face competing directing effects, potentially leading to mixtures.Poor to Moderate

Conclusion

The efficient and regiochemically controlled synthesis of this compound is best achieved through a strategic, two-step pathway commencing from 2-Bromo-4-fluoroanisole . This starting material provides a decisive advantage by enabling a highly selective nitration reaction, which definitively establishes the required substitution pattern of the key nitroaromatic intermediate. The subsequent reduction is a robust and high-yielding transformation. This approach avoids the intractable regioselectivity issues inherent in late-stage bromination strategies and represents a superior, more reliable method for researchers and drug development professionals requiring access to this valuable synthetic building block.

References

  • Preparation method of 2-bromo-6-fluoroaniline.
  • Preparation method of bromoaniline.
  • Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
  • Multistep Synthesis of 2-Chloro-4-Bromoaniline. Scribd. [Link]

  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Study.com. [Link]

  • Method for preparing 3-bromo-4-methoxyaniline.
  • Method for preparing 3-bromo-4-methoxyaniline.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Mideu. [Link]

  • ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. [Link]

  • 2-Bromo-6-fluoro-4-methoxyaniline. PubChem. [Link]

  • Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Structural studies of N-(methoxysalicylidene)-fluoroaniline, N-(methoxysalicylidene)-chloroaniline and N-(methoxysalicylidene)-bromoaniline derivatives. ResearchGate. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]

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A Comprehensive Technical Guide to 2-Bromo-4-fluoro-6-methoxyaniline: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 2-bromo-4-fluoro-6-methoxyaniline, a key substituted aniline intermediate in modern synthetic chemistry, particularly within the realm of drug discovery and development. We will elucidate its precise chemical identity according to IUPAC nomenclature, detail its physicochemical properties, and present a validated, step-by-step synthesis protocol. Furthermore, this document explores the compound's applications, grounded in its unique electronic and steric profile, and outlines rigorous safety and handling procedures. The methodologies and claims presented herein are substantiated by authoritative references to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . This name is derived by identifying the parent aniline structure and numbering the ring substituents to give the lowest possible locants, with alphabetical priority given to "bromo" over "fluoro" and "methoxy".

Structural and Molecular Data

The unique arrangement of bromo, fluoro, and methoxy groups on the aniline ring imparts specific steric and electronic properties that are highly valuable in medicinal chemistry. The electron-withdrawing nature of the halogens (bromine and fluorine) and the electron-donating effect of the methoxy group create a distinct reactivity profile for the aromatic ring and the amino group.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
CAS Number 1801748-35-1
Appearance Off-white to light brown crystalline powder
Melting Point 68-72 °C
Boiling Point Not determined (decomposes)
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through a multi-step process starting from a more readily available precursor. The following protocol describes a reliable and scalable method.

Rationale for Synthetic Strategy

The chosen synthetic route involves the bromination of a substituted aniline precursor. The selection of the starting material and the brominating agent is critical for achieving high regioselectivity and yield. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its mild nature and high selectivity for electrophilic aromatic substitution on activated rings, minimizing over-bromination and side reactions. The reaction is performed at a low temperature to control the reaction kinetics and further enhance selectivity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Bromination cluster_workup Step 3: Work-up and Isolation cluster_purification Step 4: Purification start Dissolve 4-fluoro-2-methoxyaniline in Acetonitrile cool Cool reaction mixture to 0-5 °C start->cool In an ice bath add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs stir Stir at 0-5 °C for 2-3 hours add_nbs->stir Maintain temperature quench Quench with aqueous Sodium Thiosulfate stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (Hexane/Ethyl Acetate) concentrate->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in acetonitrile (10 mL/g), cool the mixture to 0-5 °C using an ice-water bath.

  • Bromination:

    • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The controlled addition is crucial to prevent the formation of di-brominated byproducts.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 20%) as the eluent.

    • Combine the product-containing fractions and evaporate the solvent to afford this compound as an off-white solid.

Applications in Drug Discovery

The title compound serves as a versatile building block for the synthesis of complex heterocyclic systems, which are prevalent in many pharmacologically active molecules. Its utility stems from the ortho-bromo and amino functionalities, which can be readily transformed into various functional groups or used in cross-coupling reactions.

Role as a Key Intermediate

This compound is a precursor for the synthesis of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) implicated in oncology. The aniline nitrogen can act as a nucleophile or be derivatized, while the bromo group provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

Logical Pathway for Drug Candidate Synthesis

Drug_Synthesis_Pathway cluster_functionalization Core Functionalization cluster_derivatization Further Derivatization start This compound coupling Suzuki or Buchwald-Hartwig Cross-Coupling start->coupling [Pd(0)] Boronic Acid/Ester cyclization Intramolecular Cyclization coupling->cyclization Base or Acid Catalysis modification Side-chain Modification cyclization->modification end_product Kinase Inhibitor Candidate modification->end_product

Caption: Generalized synthetic pathway for kinase inhibitors.

Safety and Handling

Proper handling of this compound is imperative due to its potential toxicity and reactivity. All manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementGHS Pictogram
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically important intermediate in synthetic organic and medicinal chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for the construction of novel molecular architectures for drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers, enabling the safe and efficient utilization of this compound in their scientific endeavors. Adherence to the outlined synthetic and safety procedures is paramount for achieving reproducible results and ensuring laboratory safety.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565839, this compound. Retrieved from [Link].

In-Depth Technical Guide: Solubility Profile and Solvent Selection for 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-fluoro-6-methoxyaniline (CAS 354574-32-6). As a tri-substituted aniline derivative, this compound serves as a critical intermediate in the synthesis of pharmaceutical APIs (particularly kinase inhibitors) and advanced agrochemicals.

The presence of three distinct functional groups—an electron-withdrawing fluorine, a lipophilic bromine, and an electron-donating methoxy group—creates a unique solubility profile. This guide moves beyond simple data listing to explain the causality of solvent interactions, enabling researchers to make data-driven decisions for reaction design, purification, and formulation.

Physicochemical Identity & Properties

Understanding the solid-state properties is the prerequisite for predicting solubility behavior. The relatively low melting point of this compound indicates a crystal lattice that is energetically accessible for disruption by organic solvents.

PropertyValueTechnical Implication
Chemical Name This compoundCore substrate identity.
CAS Number 354574-32-6Unique identifier for sourcing/verification.
Molecular Weight 220.04 g/mol Moderate MW facilitates dissolution in small-molecule solvents.
Melting Point 56–58 °C Critical: Low MP suggests high solubility in many organic solvents at room temperature and excellent candidates for low-temperature recrystallization.
Physical State Solid (Off-white to brown)Prone to oxidation; solubility tests should be performed with fresh material.
Acidity (pKa) ~3.0–4.0 (Aniline conjugate acid)Weak base. Soluble in aqueous mineral acids (HCl, H₂SO₄) via salt formation.

Solubility Profile & Solvent Selection

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility of this compound is categorized below.

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

  • Mechanism: The highly polar S=O or C=O dipoles interact strongly with the aniline N-H bonds and the polarized aromatic ring.

  • Application: Ideal for nucleophilic substitution reactions (SNAr) or metal-catalyzed couplings (Suzuki-Miyaura) where high concentration (>1 M) is required.

  • Status: Excellent (>100 mg/mL) .

Chlorinated & Non-Polar Solvents (Good Solubility)

Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.

  • Mechanism: Van der Waals forces and dipole interactions dominate. The lipophilic bromine and methoxy groups drive solubility in these medium-polarity solvents.

  • Application: Standard solvents for liquid-liquid extraction (workup) and column chromatography.

  • Status: Good (50–100 mg/mL) .

Polar Protic Solvents (Temperature-Dependent)

Solvents: Methanol, Ethanol, Isopropanol (IPA).

  • Mechanism: Hydrogen bonding occurs between the solvent hydroxyls and the aniline amine/methoxy groups. However, the hydrophobic aryl core limits solubility at low temperatures.

  • Application: Primary choice for Recrystallization. The steep solubility curve (soluble hot / insoluble cold) relative to the 56–58 °C melting point makes these ideal.

  • Status: Moderate (Variable) .

Aqueous & Hydrocarbon Solvents (Poor Solubility)

Solvents: Water, Hexanes, Heptane.

  • Mechanism: The hydrophobic aromatic ring overwhelms the polarity of the amine group in neutral water. In alkanes, the compound is too polar to dissolve well at room temperature.

  • Application: Water is an excellent anti-solvent for precipitation. Hexanes are used as eluents in chromatography.

  • Status: Poor (<1 mg/mL in neutral water) .

Visual Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolubilityLogic Start Start: this compound Goal What is the Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Cleanup Analysis Analysis (NMR/LCMS) Goal->Analysis QC HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization Purification->Recryst Solv_NMR DMSO-d6 or CDCl3 Analysis->Solv_NMR Solv_DMF Use DMF or DMSO (High Solubility, High BP) HighTemp->Solv_DMF Yes Solv_THF Use THF or Dioxane (Good Solubility, Mod BP) HighTemp->Solv_THF No Solv_EtOH Use Ethanol/Water or Methanol Recryst->Solv_EtOH High Purity Needed Solv_Chrom Column Chromatography: Hexane/EtOAc Gradient Recryst->Solv_Chrom Complex Mixture

Figure 1: Solvent selection decision tree based on experimental objectives for CAS 354574-32-6.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit (S) in a specific solvent at room temperature (25 °C).

Materials:

  • Analytical Balance (0.1 mg precision).

  • Scintillation vials (20 mL) with PTFE-lined caps.

  • 0.45 µm Syringe Filter (PTFE or Nylon).

Step-by-Step Methodology:

  • Preparation: Weigh an empty, clean, dry vial (

    
    ).
    
  • Saturation: Add 100 mg of this compound to the vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25 °C.

    • Observation: If the solid dissolves completely, add another 50 mg and repeat until solid remains visible (saturation point).

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed second vial (

    
    ).
    
  • Evaporation: Evaporate the solvent using a gentle nitrogen stream or vacuum oven at 40 °C until constant weight is achieved.

  • Measurement: Weigh the vial with the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol: Recrystallization Optimization

Due to the low melting point (56–58 °C), standard high-temperature recrystallization carries the risk of "oiling out" (forming a second liquid phase instead of crystals). This protocol mitigates that risk.

Recommended Solvent System: Ethanol/Water or Methanol/Water.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of Ethanol at 40–45 °C (below the MP of the solid to prevent oiling out, but warm enough to dissolve).

    • Note: Do not boil the solvent if the MP is this low; keep the bath at 45 °C.

  • Filtration (Optional): If insoluble particulates are present, filter the warm solution quickly.

  • Precipitation: Slowly add Water (anti-solvent) dropwise to the warm solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Then, place in an ice bath (0–4 °C) for 1 hour.

  • Harvest: Filter the crystals via vacuum filtration and wash with cold 20% Ethanol/Water.

Process Safety & Handling (SDS Summary)

While solubility is the focus, safety is the constraint.

  • Signal Word: Warning .

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: The compound acts as a weak base and can penetrate skin. Always use Nitrile gloves and work within a fume hood.

  • Solvent Hazards: When using DMSO, remember that it enhances skin permeability, potentially carrying the toxic aniline derivative into the bloodstream.

References

  • PubChem. (n.d.).[1] 2-Bromo-4-methoxyaniline (Structural Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Furui, M., et al. (2014). Conductive Poly(2,5-substituted aniline)s Highly Soluble Both in Water and Organic Solvents. Journal of Nanoscience and Nanotechnology. (Contextual reference for aniline solubility trends).

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A Researcher's Guide to the Safe Handling of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safe handling and risk assessment of 2-Bromo-4-fluoro-6-methoxyaniline. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this or structurally related compounds. This guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's hazard profile based on its chemical structure and provides a framework for implementing robust safety protocols in a laboratory setting.

Introduction: Understanding the Compound

This compound is a substituted aniline, a class of aromatic amines that are foundational building blocks in medicinal chemistry and materials science.[1] The specific combination of a bromine atom, a fluorine atom, and a methoxy group on the aniline ring creates a unique electronic and steric profile, making it a valuable intermediate. However, these same functional groups contribute to its potential hazards. A thorough understanding of these hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.

Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, mutagenicity, and the ability to cause hemotoxicity (damage to blood or bone marrow).[2][3] Their metabolic activation, often through N-oxidation of the amino group, is a key mechanism behind their biological effects.[4] Furthermore, many aromatic amines are readily absorbed through the skin.[5] Therefore, handling this compound requires a proactive and informed approach to safety.

Hazard Identification and Analysis

The safety profile of this compound indicates that it is a hazardous substance. The primary hazards are acute toxicity through multiple routes of exposure and irritation to the skin, eyes, and respiratory system.[6]

GHS Hazard Statements: [6]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Toxicological Profile: A Structure-Based Assessment

The toxicity of this compound can be inferred from its core aniline structure and the effects of its substituents:

  • Aniline Core: The aniline backbone is associated with a risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7][8] This leads to symptoms like cyanosis (blue lips, fingernails, and skin), headache, dizziness, and weakness.[9] Aniline itself is considered a substance to be handled with extreme caution as a potential carcinogen.[8]

  • Halogenation (Bromo and Fluoro groups): Halogenated aromatic compounds can exhibit significant toxicity. The presence of bromine and fluorine increases the molecule's lipophilicity, potentially enhancing its absorption through the skin.[5]

  • Systemic Effects: Absorption through the skin or inhalation can lead to systemic effects.[7] It is crucial to prevent direct contact and ensure adequate ventilation at all times.

Physical and Chemical Hazards

While not considered a significant fire risk, this compound is a combustible solid.[6][10] In the event of a fire, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and other pyrolysis products.[10]

PropertyValueSource
Molecular Formula C7H7BrFNO[11]
Physical Form Solid[12]
Storage Store in a well-ventilated place. Keep container tightly closed and locked up.[6][13]
Incompatible Materials Strong oxidizing agents, strong acids.[10][13]

Risk Management and Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

HierarchyOfControls cluster_controls Hierarchy of Controls cluster_application Application for this compound Elimination Elimination (Most Effective) Substitution Substitution App_Elim Not feasible for research purposes. Elimination->App_Elim Engineering Engineering Controls App_Sub Substitute with a less hazardous reagent if a suitable alternative exists. Substitution->App_Sub Administrative Administrative Controls App_Eng Use in a certified chemical fume hood. Engineering->App_Eng PPE Personal Protective Equipment (Least Effective) App_Admin Develop Standard Operating Procedures (SOPs). Provide mandatory safety training. Administrative->App_Admin App_PPE Wear appropriate gloves, lab coat, and eye protection. PPE->App_PPE

Caption: Hierarchy of controls applied to handling this compound.

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE)

Given the hazards of skin absorption and irritation, a comprehensive PPE strategy is mandatory.[6]

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves. Check manufacturer's breakthrough time.Prevents skin contact and absorption.[14]
Eye Protection Tight-fitting safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[6][14]
Skin and Body Full-length lab coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[14]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.Prevents inhalation of harmful dust or vapors.[6][13]
Safe Handling and Weighing Protocol
  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatula, weigh boat, container).

  • Don PPE: Put on all required PPE as specified in the table above.

  • Handling: Conduct all manipulations of the solid compound within the fume hood to contain any dust.[13] Avoid creating dust.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the desired amount of the compound.

  • Post-Weighing: Tightly seal the primary container. Clean any residual dust from the spatula and work surface using a damp cloth, which should be disposed of as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[15] Do not eat, drink, or smoke in the work area.[6]

Spill Response

SpillResponse Start Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Start->Alert Assess Assess the spill size and risk. Alert->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires emergency response) Assess->LargeSpill Large PPE Don appropriate PPE: - Respiratory protection - Chemical resistant gloves - Goggles/Face shield SmallSpill->PPE LargeSpill->Alert Evacuate and call emergency services Contain Contain and absorb spill with inert material (sand, vermiculite). PPE->Contain Cleanup Collect absorbed material into a sealed container for hazardous waste. Contain->Cleanup Decontaminate Decontaminate the area. Cleanup->Decontaminate Report Report the incident. Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity.

  • Control: Prevent the spill from spreading. Remove all ignition sources.[10]

  • Containment: For a small spill, cover with an inert absorbent material like sand or vermiculite.[10]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container according to institutional and local regulations.[6]

Emergency and First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.[6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[6][13]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water.[8][13] Seek medical attention if irritation persists or if you feel unwell.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15-30 minutes.[8] Seek immediate medical attention.[6][8]

  • Ingestion: Rinse mouth with water.[6] Call a POISON CENTER or doctor if you feel unwell.[13] Do NOT induce vomiting.[9]

In all cases of significant exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for the compound.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[13][16] Keep containers tightly closed and store in a locked cabinet or area.[6]

  • Disposal: Dispose of unused material and contaminated waste in an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.[17]

Conclusion

This compound is a valuable research chemical with significant hazards. Its potential for acute toxicity via inhalation, skin contact, and ingestion, along with its classification as a serious eye and respiratory irritant, necessitates stringent safety protocols. By understanding its chemical nature, implementing the hierarchy of controls, and adhering to detailed SOPs for handling, spills, and emergencies, researchers can mitigate the risks and ensure a safe laboratory environment.

References

  • Apollo Scientific. This compound Safety Data Sheet.

  • Santa Cruz Biotechnology. 2-Bromo-4-fluoroaniline Material Safety Data Sheet.

  • Fisher Scientific. 2-Bromo-6-fluoroaniline SAFETY DATA SHEET.

  • Apollo Scientific. 2-Bromo-4-methoxyaniline Safety Data Sheet.

  • Chemos GmbH & Co.KG. Aniline Safety Data Sheet.

  • International Chemical Safety Cards (ICSC). ANILINE ICSC 0011.

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.

  • Fisher Scientific. 2-Bromo-4-fluoroaniline SAFETY DATA SHEET.

  • Rutgers University. Aniline Standard Operating Procedure.

  • BloomTechz. What are the health and safety guidelines for Aniline in workplaces?.

  • Matrix Scientific. 2-Bromo-4,6-difluoroaniline.

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • Carl ROTH. 4-Methoxyaniline Safety Data Sheet.

  • Alfa Aesar. 4-Bromoaniline SAFETY DATA SHEET.

  • PubChem. 2-Bromo-6-fluoro-4-methoxyaniline.

  • BLD Pharm. 2-Bromo-4-methoxyaniline.

  • PubMed. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.

  • Sigma-Aldrich. 2-Bromo-4,6-difluoroaniline 97%.

  • ResearchGate. Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment.

  • NCBI. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.

  • Sigma-Aldrich. 2-Bromo-4-methoxyaniline.

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An In-depth Technical Guide to Sourcing and Qualifying 2-Bromo-4-fluoro-6-methoxyaniline for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the sourcing, evaluation, and application of 2-Bromo-4-fluoro-6-methoxyaniline (CAS No. 1805733-66-1). As a key building block in modern medicinal chemistry, the quality and purity of this reagent are paramount to the success of multi-step synthetic campaigns. This document moves beyond a simple list of suppliers to detail the critical quality attributes, a robust supplier qualification workflow, essential incoming quality control (QC) protocols, and an overview of its synthetic utility. The objective is to empower scientific teams with a systematic approach to ensure the procurement of high-quality material, thereby enhancing experimental reproducibility and accelerating drug discovery timelines.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aniline derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxy group—makes it a valuable scaffold in pharmaceutical research.

The presence of these distinct functional groups allows for sequential and regioselective modifications, making it an important starting material for creating libraries of novel compounds. Its utility is particularly noted in the synthesis of heterocyclic compounds that form the core of many therapeutic agents. Given its role as an early-stage building block, the purity and consistency of the commercial supply are critical; impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API).

Sourcing Strategy: A Framework for Supplier Selection and Qualification

Identifying a reliable commercial supplier is a multi-faceted process that requires due diligence beyond catalog price comparison. The goal is to establish a partnership with a supplier that demonstrates consistent quality, robust documentation, and supply chain transparency.

Key Considerations for Supplier Evaluation

When evaluating potential suppliers, researchers should consider several critical factors:

  • Technical Documentation: Reputable suppliers will readily provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and typical analytical data (e.g., ¹H NMR, HPLC).

  • Consistency and Reliability: The supplier should have a proven track record of providing materials with consistent quality from batch to batch.[1][2] Inquire about their quality management systems (e.g., ISO 9001 certification).

  • Transparency: The supplier should be able to provide information on the material's origin and the synthetic route if necessary. This can be crucial for identifying potential process-related impurities.

  • Customer and Technical Support: A reliable supplier will have accessible and knowledgeable technical support to address queries regarding product specifications, handling, and stability.[3]

The following diagram outlines a logical workflow for selecting and qualifying a new supplier for this critical reagent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Qualification cluster_3 Phase 4: Final Approval A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, Key Organics) B Request Technical Documentation (CoA, SDS, Example Spectra) A->B Initial Contact C Review CoA for Key Specs (Purity >98%, Impurity Profile) B->C D Assess Supplier Reputation (Peer Reviews, Literature Mentions) B->D E Order Small Evaluation Sample C->E If specs are acceptable F Perform Incoming QC Testing (See Section 3) E->F G Compare QC Data to Supplier CoA F->G H Perform Small-Scale Test Reaction G->H If data matches I Approve Supplier for Routine Purchase H->I If reaction is successful J Establish Long-Term Supply Agreement (if needed) I->J

Caption: Workflow for Supplier Qualification.

Quantitative Data: Typical Specifications

When sourcing this compound, researchers should look for materials meeting or exceeding the specifications outlined in the table below. This data is aggregated from typical supplier technical data sheets.

ParameterSpecificationRationale
CAS Number 1805733-66-1Unique identifier for the chemical substance.
Molecular Formula C₇H₇BrFNOVerifies the elemental composition.
Molecular Weight 220.04 g/mol Essential for stoichiometric calculations.
Appearance White to off-white or light brown solid/powderA significant color deviation may indicate degradation or impurities.
Purity (by HPLC/GC) ≥ 98.0%Ensures the main component is present in sufficient quantity for reliable reactions.
Identity (by ¹H NMR) Conforms to structureConfirms the molecular structure and isomeric purity.
Melting Point Typically reported in a defined rangeA broad or depressed melting point can suggest the presence of impurities.

Incoming Quality Control: A Self-Validating System

It is imperative for research organizations to perform independent quality control on incoming batches of critical reagents.[2][4] This practice verifies the supplier's CoA and safeguards against batch-to-batch variability that could impact experimental outcomes.

Recommended QC Test Parameters

The following tests are recommended for the comprehensive qualification of this compound:

  • Identity and Purity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Quantitative Purity: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with FID.

  • Residual Solvents: Headspace GC-MS if the material is intended for late-stage development.

  • Water Content: Karl Fischer titration.[5]

The diagram below illustrates a standard workflow for testing an incoming sample.

G Start Receive Evaluation Sample & Log into LIMS A Perform Visual Inspection (Color, Form) Start->A B Prepare Samples for Analysis (NMR, HPLC, MS) A->B C Acquire Spectroscopic Data (¹H NMR, MS) B->C D Acquire Chromatographic Data (HPLC or GC) B->D E Process and Analyze Data C->E D->E F Compare Results to CoA & Internal Specs E->F G Decision Point F->G H Release Material for R&D Use G->H Pass I Reject Material & Contact Supplier G->I Fail

Caption: Incoming Material Quality Control Workflow.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method for determining the purity of this compound. It should be optimized for the specific instrumentation available.

Objective: To quantify the purity of this compound and identify any impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a UV-Vis detector (set to an appropriate wavelength, e.g., 254 nm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL in a 20 mL volumetric flask.

    • Sonicate briefly to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.

    • Gradient Program:

      • Start at 30% B, hold for 2 minutes.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area percent of the main peak relative to the total area of all peaks.

Causality: A gradient elution is chosen to ensure that both polar and non-polar impurities can be effectively separated and detected. The C18 stationary phase is suitable for retaining the moderately non-polar analyte.

Synthetic Context: Applications in Medicinal Chemistry

The strategic value of this compound lies in its ability to participate in a variety of chemical transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, and amino substituents.[6] The aniline functional group can be used in cyclization reactions to form heterocyclic cores or can be derivatized through acylation or alkylation.

For instance, the aniline nitrogen can act as a nucleophile to displace a leaving group in an adjacent molecule, forming a key bond in the synthesis of complex heterocyclic systems. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.

Conclusion

The successful integration of this compound into a drug discovery program is critically dependent on a robust and well-defined sourcing and qualification strategy. By moving beyond simple procurement and implementing a rigorous evaluation process, research organizations can mitigate risks associated with reagent quality, ensure experimental reproducibility, and ultimately accelerate the path to novel therapeutics. This guide provides the framework and methodologies to establish such a system, empowering scientists to make informed decisions and maintain the highest standards of scientific integrity in their work.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Available from: [Link].

  • Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Available from: [Link].

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Available from: [Link].

  • SGS France. Quality Control Release Testing for Pharmaceutical Products. Available from: [Link].

  • PharmOut. (2019, July 4). Pharma supplier selection, approval and management. Available from: [Link].

  • ASHP. ASHP Guidelines for Selecting Pharmaceutical Manufacturers and Suppliers. Available from: [Link].

  • Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control. Available from: [Link].

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An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methoxyaniline: A Strategic Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4-fluoro-6-methoxyaniline, a key chemical intermediate with significant applications in pharmaceutical and materials science research. We will delve into its molecular architecture, strategic synthesis, and its versatile role as a building block for complex molecular scaffolds. The discussion will be grounded in the principles of modern organic synthesis, with a focus on the causality behind experimental choices and protocols. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique reactivity of this compound.

Introduction: The Architectural Significance of this compound

This compound (CAS No. 354574-32-6) is a polysubstituted aniline derivative whose value lies in the strategic placement of its functional groups.[1] The aniline core is adorned with a bromine atom, a fluorine atom, and a methoxy group, each conferring distinct reactivity and physicochemical properties. This unique arrangement makes it a highly sought-after intermediate for constructing complex molecules, particularly in the synthesis of biologically active compounds.[2]

The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of the final compound.[5] The methoxy and amino groups, being electron-donating, modulate the electronic properties of the aromatic ring and provide additional sites for chemical modification.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various synthetic protocols.

PropertyValueReference
CAS Number 354574-32-6[1]
Molecular Formula C₇H₇BrFNO[1]
Molecular Weight 220.04 g/mol [1]
Appearance Typically a solidN/A
Purity ≥ 95%[1]

Synthesis of this compound

A logical precursor would be 4-fluoro-2-methoxyaniline. The synthesis would involve the regioselective bromination at the position ortho to the amino group and para to the methoxy group. The directing effects of the activating amino and methoxy groups and the deactivating fluorine atom must be carefully considered.

dot graph "synthesis_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", fontname="Helvetica", fontsize=9];

} Figure 2: Proposed Synthetic Pathway for this compound.

Exemplary Synthetic Protocol

The following protocol is a representative example of how such a transformation could be achieved, based on standard procedures for the bromination of anilines.[6]

Objective: To synthesize this compound via regioselective bromination.

Materials:

  • 4-Fluoro-2-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 4-fluoro-2-methoxyaniline (1.0 eq) and dissolved in anhydrous dichloromethane under an inert atmosphere of argon. The solution is cooled to 0°C in an ice bath.

  • Bromination: N-Bromosuccinimide (1.05 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction and minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The mixture is then washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

The Role of this compound as a Chemical Intermediate

The synthetic utility of this compound stems from its capacity to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient construction of complex molecular architectures.[3][4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[8] In the context of this compound, the bromine atom serves as the halide partner, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl groups.[9][10]

dot graph "suzuki_coupling" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", fontname="Helvetica", fontsize=9];

} Figure 3: Generalized Suzuki-Miyaura Cross-Coupling Reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. The choice of ligand for the palladium catalyst is critical and can influence reaction efficiency and scope.

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step in the catalytic cycle.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds, which is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[3] This reaction allows for the coupling of an amine with an aryl halide, in this case, the bromine atom of this compound.

Exemplary Application: This reaction could be used to introduce a secondary or tertiary amine functionality, further elaborating the core structure. This is particularly useful in drug design for modulating solubility and receptor binding.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. The presence of both a halogen and a fluorine atom makes it an attractive starting point for the synthesis of novel therapeutic agents.

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aniline cores. The ability to introduce diverse functionality via cross-coupling reactions makes this intermediate valuable in the synthesis of libraries of compounds for screening.[2]

  • Infectious Diseases: The development of new antibiotics often relies on the synthesis of novel heterocyclic systems, which can be accessed from versatile intermediates like this compound.[2]

  • Central Nervous System (CNS) Disorders: The synthesis of antidepressants and other CNS-active drugs frequently involves the construction of complex aryl amine structures. For instance, the related compound 2-bromo-4-fluoroaniline is used in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor.[11]

Conclusion

This compound is a strategically designed chemical intermediate that offers a powerful platform for the synthesis of complex organic molecules. Its unique combination of functional groups allows for a wide range of chemical transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The insights and protocols provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile building block in their drug discovery and materials science endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • WIPO Patentscope. 116063184 Preparation method of 2-bromo-6-fluoroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds.
  • Chem-Impex. 2-Bromo-4-fluoro-6-nitroaniline.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024-02-05).
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromo-2-methoxyaniline | 59557-91-4.
  • Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Sigma-Aldrich. 2-Bromo-4-methoxyaniline.
  • Chem-Impex. 2-Bromo-4-fluoroaniline.
  • PubChem. 2-Bromo-4-methoxyaniline | C7H8BrNO | CID 10899671.
  • Sigma-Aldrich. 2-Bromo-4-methoxyaniline.
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Google Patents. CN109384682A - A kind of preparation method of the bromo- 4- trifluoro-methoxyaniline of 2,6- bis-.
  • Apollo Scientific. 32338-02-6 Cas No. | 2-Bromo-4-methoxyaniline.
  • ChemicalBook. 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum.
  • PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Abovchem. This compound - CAS:354574-32-6.
  • Cheméo. Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4).
  • ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PubChem. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752.
  • Milano-Bicocca. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021-12-16).
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20).
  • Trends in Advanced Sciences and Technology. Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents.
  • thermofisher.com. 2-Bromo-4-fluoroaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
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A Technical Guide to the Electronic Properties and Reactivity of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-4-fluoro-6-methoxyaniline is a polysubstituted aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the nuanced electronic landscape of its aromatic core, which is governed by the interplay of four distinct functional groups: a strongly activating amino group, a moderately activating methoxy group, and two deactivating but ortho-, para-directing halogens. This guide provides an in-depth analysis of the molecule's electronic properties, synthesizing theoretical principles with practical, field-proven insights. We will explore the cumulative effects of its substituents on electron density, predict its spectroscopic signatures, and detail its anticipated chemical reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Molecular Structure

Aniline derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] The strategic placement of various substituents on the aniline ring allows for precise tuning of the molecule's steric and electronic properties, which in turn dictates its pharmacokinetic profile and reactivity. This compound presents a compelling case study in molecular design, featuring a dense arrangement of functional groups that create a unique and highly specific reactive profile.

The molecule's structure is characterized by an aniline core with substituents at the 2, 4, and 6 positions. This substitution pattern has profound implications for the molecule's geometry and electronic distribution, making it a valuable intermediate for constructing complex molecular architectures.[3]

Table 1: Key Physicochemical Properties (Note: As direct experimental data for this specific molecule is scarce, these values are computed or estimated based on known chemical principles and data from similar structures.)

PropertyValueSource
Molecular Formula C₇H₇BrFNO[4]
Molecular Weight 220.04 g/mol [4]
IUPAC Name This compound[4]
Appearance Expected to be a solid (powder or crystalline) at room temperature, possibly white to brown.Inferred from similar compounds[3]
Solubility Likely soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water.Inferred from similar compounds[5]

The Electronic Architecture: A Balance of Competing Effects

The electronic character of the aromatic ring in this compound is a direct result of the cumulative inductive and resonance (mesomeric) effects of its four substituents. Understanding this balance is critical to predicting its reactivity.

  • Amino Group (-NH₂): This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+M) via the nitrogen lone pair. The +M effect dominates, significantly increasing electron density on the aromatic ring, particularly at the ortho and para positions.

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is activating. It has a moderate -I effect and a strong +M effect. Its activating strength is less than the amino group but still substantial.

  • Halogens (-Br, -F): Halogens are a unique case. They are strongly electronegative and thus exert a powerful electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can participate in resonance, leading to a weak electron-donating effect (+M). For halogens, the -I effect overwhelmingly dominates the +M effect, making them deactivating overall. Despite this, they still direct incoming electrophiles to the ortho and para positions.

The interplay of these forces creates a highly polarized and electron-rich aromatic system, yet one that is sterically hindered and electronically complex. The amino and methoxy groups work synergistically to activate the ring, while the halogens withdraw electron density, modulating the overall nucleophilicity.

Electronic_Effects cluster_activating Activating Groups (+M > -I) cluster_deactivating Deactivating Groups (-I > +M) Aromatic_Ring Aromatic Ring Core NH2 -NH2 (Amino) Aromatic_Ring->NH2 Withdraw e- density (Inductive) OCH3 -OCH3 (Methoxy) Aromatic_Ring->OCH3 Withdraw e- density (Inductive) Br -Br (Bromo) Aromatic_Ring->Br Withdraw e- density (Inductive) F -F (Fluoro) Aromatic_Ring->F Withdraw e- density (Inductive) NH2->Aromatic_Ring Donate e- density (Resonance) OCH3->Aromatic_Ring Donate e- density (Resonance) Br->Aromatic_Ring Donate e- density (Resonance, weak) F->Aromatic_Ring Donate e- density (Resonance, weak)

Caption: Interplay of inductive and resonance effects on the aniline ring.

Predicted Spectroscopic Signatures

Predicted ¹H NMR Spectrum

The aromatic region (typically 6.5-8.0 ppm) will be most informative.[8]

  • Aromatic Protons: There are two protons on the aromatic ring, at the C3 and C5 positions. They will appear as two distinct signals, likely doublets due to coupling with each other and potentially further coupling to the fluorine atom.

    • The proton at C5 is expected to be further downfield due to the deshielding effect of the adjacent fluorine atom.

    • The proton at C3 will be influenced by the ortho-amino and ortho-methoxy groups.

  • Amine Protons (-NH₂): A broad singlet is expected, typically in the 3.5-5.0 ppm range. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons will appear, typically around 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals.

  • Aromatic Carbons: Six signals will be present in the aromatic region (approx. 100-160 ppm). The carbons directly attached to the electronegative substituents (C1-NH₂, C2-Br, C4-F, C6-OCH₃) will have their chemical shifts significantly affected. The C-F bond will exhibit a large one-bond coupling constant (¹JCF).

  • Methoxy Carbon (-OCH₃): A single peak in the aliphatic region, typically around 55-60 ppm.

Chemical Reactivity and Synthetic Utility

The electronic properties of this compound dictate its reactivity, primarily as a nucleophile in electrophilic aromatic substitution (EAS) and as a precursor for diazonium chemistry.

Electrophilic Aromatic Substitution (EAS)

The aniline ring is highly activated towards EAS. The directing effects of the substituents are paramount:

  • -NH₂: ortho-, para-director (positions 3, 5)

  • -OCH₃: ortho-, para-director (positions 3, 5)

  • -Br: ortho-, para-director (positions 3, 5)

  • -F: ortho-, para-director (positions 3, 5)

All substituents direct incoming electrophiles to the two remaining open positions on the ring (C3 and C5). The powerful activating effects of the -NH₂ and -OCH₃ groups make the molecule highly susceptible to reactions like halogenation, nitration, and sulfonation.[9][10] However, the steric bulk of the bromine and methoxy groups flanking the amine may hinder reactions at the C3 position, potentially favoring substitution at C5.

Diazotization and Sandmeyer Reactions

The primary amine functionality is a gateway to a wide range of transformations via the formation of a diazonium salt. This protocol is a cornerstone of aromatic chemistry.

Self-Validating Experimental Protocol: Diazotization and Subsequent Hydrolysis

This protocol describes the conversion of the aniline to the corresponding phenol, a common transformation that validates the reactivity of the amine group.

Objective: To convert this compound to 2-Bromo-4-fluoro-6-methoxyphenol.

Methodology:

  • Dissolution (Vessel 1): Dissolve 1.0 equivalent of this compound in a suitable aqueous acid (e.g., 3M H₂SO₄).

    • Causality: The strong acid protonates the amine, making it soluble in the aqueous medium and preparing it for reaction with nitrous acid.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

    • Causality: Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and yield.

  • Diazotization (Vessel 1): Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled aniline solution, keeping the temperature below 5°C.

    • Causality: The reaction between the protonated amine and nitrous acid (formed in situ from NaNO₂ and H₂SO₄) generates the diazonium salt. A slight excess of nitrite ensures complete conversion.

  • Hydrolysis (Vessel 2): In a separate flask, bring a solution of aqueous copper sulfate (CuSO₄) to a gentle boil.

    • Causality: This hot aqueous solution will serve as the medium for the hydrolysis of the diazonium salt.

  • Addition: Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of N₂(g) will be observed.

    • Causality: The diazonium group (-N₂⁺) is an excellent leaving group. At high temperatures, it is readily displaced by water, which acts as a nucleophile, to form the phenol. The nitrogen gas byproduct escapes, driving the reaction to completion.

  • Workup: After the addition is complete, cool the reaction mixture, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it with a drying agent (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude phenol product, which can then be purified by chromatography or recrystallization.

Diazotization_Workflow Start Start: Aniline Substrate Step1 1. Dissolve in H₂SO₄ 2. Cool to 0-5°C Start->Step1 Step2 3. Add NaNO₂(aq) dropwise (Maintain T < 5°C) Step1->Step2 Diazonium Intermediate: Diazonium Salt Step2->Diazonium Step3 4. Add to boiling aqueous solution Diazonium->Step3 Product Product: Phenol Step3->Product N2_gas N₂(g) byproduct Step3->N2_gas drives reaction

Caption: Workflow for the diazotization and hydrolysis of the aniline.

Applications in Drug Development and Medicinal Chemistry

Polysubstituted anilines are crucial building blocks in pharmaceutical development.[3] The aniline moiety itself can be a "structural alert" due to potential metabolic liabilities, leading to toxicity.[1][2][11] However, the heavy substitution pattern in this compound can mitigate some of these issues by blocking sites of metabolic oxidation.

The functional groups on this molecule offer multiple handles for further synthetic elaboration:

  • The amine allows for the formation of amides, sulfonamides, or heterocycles.

  • The bromo group is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[3]

  • The fluoro group can enhance metabolic stability and modulate pKa and binding affinity of the final drug candidate.[5]

This combination makes the scaffold particularly attractive for generating libraries of complex molecules in the hit-to-lead optimization phase of drug discovery.[12]

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is governed by a sophisticated interplay of electronic effects. The strong activation provided by the amino and methoxy groups, tempered by the inductive withdrawal of the halogens, creates an electron-rich but tunable aromatic system. Its utility is further enhanced by the presence of multiple reaction sites, allowing for diverse and complex synthetic modifications. A thorough understanding of its electronic architecture, as outlined in this guide, empowers researchers to strategically employ this compound in the rational design of novel pharmaceuticals and advanced materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Tejashwini Institute of Pharmacy. Retrieved from [Link]

  • Scott, J. S., & Gilbert, A. M. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

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  • Rai, R., et al. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Retrieved from [Link]

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  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

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  • MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

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Methodological & Application

Synthesis of Substituted Anilines from 2-Bromo-4-fluoro-6-methoxyaniline: A Detailed Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights for the synthesis of a diverse range of substituted anilines utilizing 2-Bromo-4-fluoro-6-methoxyaniline as a versatile starting material. Substituted anilines are crucial structural motifs in medicinal chemistry, materials science, and agrochemicals.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering a deep dive into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section is designed to not only provide step-by-step instructions but also to explain the underlying chemical principles, ensuring a thorough understanding and successful implementation of these advanced synthetic transformations.

Introduction: The Strategic Importance of Substituted Anilines and this compound

Substituted anilines are foundational building blocks in the development of a vast array of functional molecules. Their presence is notable in numerous pharmaceuticals, including oncology agents and cardiovascular treatments.[3] The ability to fine-tune the electronic and steric properties of the aniline core through substitution allows for the optimization of a compound's pharmacological profile, including its bioavailability, solubility, and target selectivity.[4][5]

This compound is a particularly valuable starting material due to its distinct functionalization points. The presence of a bromine atom, a fluorine atom, and a methoxy group on the aniline ring provides multiple reactive sites.[6] This allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures. The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atom, activated by the ring's electronic properties, is susceptible to nucleophilic aromatic substitution (SNA r).[6][7] This multi-faceted reactivity makes it an indispensable tool for creating diverse libraries of novel compounds for screening and development.[1]

Synthetic Strategies: A Multi-pronged Approach to Aniline Diversification

The strategic functionalization of this compound can be achieved through several powerful synthetic methodologies. This section will detail the theoretical underpinnings and practical applications of the most effective techniques.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[8] The bromine atom at the 2-position of our starting material serves as an ideal electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent (boronic acid or ester) and an organic halide.[9] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.

Mechanism Insight: The catalytic cycle, as illustrated below, typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh3)4) 4. Base (e.g., K2CO3) 5. Solvent (e.g., Toluene/H2O) reaction_setup Combine reagents in a Schlenk flask under inert atmosphere (Ar or N2). reagents->reaction_setup heating Heat the reaction mixture (e.g., 80-100 °C). reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Aqueous workup: - Quench with water - Extract with organic solvent monitoring->workup purification Purify by column chromatography. workup->purification characterization Characterize product by NMR, MS, etc. purification->characterization

Caption: Workflow for Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-arylated and N-alkylated anilines.[10] This reaction is critical for accessing a wide range of pharmacologically relevant scaffolds.

Causality Behind Component Selection:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[10]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine nucleophile, forming the active palladium-amido complex.[10]

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Protocol cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Add this compound, Pd catalyst, ligand, and base to a dry Schlenk flask. evacuate Evacuate and backfill with inert gas (3x). start->evacuate add_reagents Add amine and anhydrous solvent (e.g., Toluene or Dioxane). evacuate->add_reagents heat Heat to the desired temperature (e.g., 90-110 °C). add_reagents->heat monitor Monitor by TLC or LC-MS until starting material is consumed. heat->monitor cool Cool to room temperature. monitor->cool filter Filter through Celite to remove catalyst. cool->filter extract Perform aqueous extraction. filter->extract purify Purify via column chromatography. extract->purify

Caption: Step-by-step Buchwald-Hartwig Protocol.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[11][12] This reaction typically employs a dual catalytic system of palladium and copper(I).[11]

Regioselectivity Considerations: In substrates with multiple halide substituents, the reactivity generally follows the order I > Br > Cl.[13] For this compound, the coupling will selectively occur at the C-Br bond.[14]

Key Parameters for Success:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air, and oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling).[13] Therefore, maintaining a strictly anaerobic environment is crucial.

  • Copper(I) Co-catalyst: While essential for the reaction, high concentrations of the copper(I) co-catalyst can also accelerate homocoupling.[13] Using the minimum effective amount is recommended.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Fluoro Group

The fluorine atom at the 4-position of the aniline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring system. This allows for the displacement of the fluoride ion by a variety of nucleophiles. In SNAr reactions involving halo-substituted pyridines and other electron-deficient aromatics, the rate of displacement generally follows the order F > Cl > Br > I.[7]

Mechanistic Rationale: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the highly electronegative fluoride leaving group restores the aromaticity of the ring.

Typical Nucleophiles and Conditions:

Nucleophile Reagent Example Base Solvent Typical Temperature (°C)
Alcohols Sodium methoxide - Methanol 25-60
Amines Pyrrolidine K₂CO₃ DMSO 80-120

| Thiols | Sodium thiophenoxide | - | DMF | 25-80 |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol).

  • Evacuate the tube and backfill with argon (repeat this cycle three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-substituted aniline.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction at room temperature for 8-16 hours.

  • Upon completion, remove the solvent in vacuo.

  • Resuspend the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • In a sealed vial, dissolve this compound (1.0 mmol) in anhydrous DMSO (4 mL).

  • Add the desired nucleophile (e.g., pyrrolidine, 1.5 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction to 100 °C and stir for 6-12 hours.

  • Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Product Characterization: Ensuring Identity and Purity

The unambiguous characterization of the synthesized aniline derivatives is paramount.[15] A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeKey Observables
¹H and ¹³C NMR Structural elucidation and confirmation.[15]Chemical shifts, coupling constants, and integration of signals corresponding to the aromatic and substituent protons and carbons.[16][17][18]
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.[15]Observation of the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass.
Infrared (IR) Spectroscopy Identification of key functional groups.[15]Characteristic stretching frequencies for N-H (amine), C-N, C-O, and aromatic C-H bonds.
HPLC/GC Purity assessment and separation of isomers.A single major peak indicating a high degree of purity.

Logical Flow for Characterization

Characterization_Flow start Synthesized Product (Post-Purification) ms Mass Spectrometry (Confirm Molecular Weight) start->ms nmr NMR (¹H, ¹³C) (Elucidate Structure) ms->nmr ir IR Spectroscopy (Identify Functional Groups) nmr->ir hplc HPLC/GC (Assess Purity) ir->hplc final Pure, Characterized Substituted Aniline hplc->final

Caption: Logical workflow for product characterization.

Conclusion

This compound stands out as a highly versatile and strategic starting material for the synthesis of a wide array of substituted anilines. By leveraging the distinct reactivity of its bromo and fluoro substituents, researchers can employ a range of powerful synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as SNAr reactions. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and materials science to efficiently generate novel and diverse molecular entities, accelerating the pace of innovation.

References

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  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 20). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. PubMed. [Link]

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  • National Center for Biotechnology Information. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • ResearchGate. (2026, January 7). A brief review on aniline and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]

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  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved from [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • ResearchGate. (2014, May 23). How to prepare 2-fluoro4-hydroxy aniline from 2-fluoro--4-bromo acetanilide?. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. 2. Electrospray Spectra of 3-Ring and 4-Ring Isomers. Retrieved from [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction: The Strategic Importance of Fluorinated Biaryl Moieties

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted biaryl compounds.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3]

This application note focuses on the Suzuki-Miyaura coupling of a particularly valuable building block: 2-Bromo-4-fluoro-6-methoxyaniline. The unique substitution pattern of this aniline derivative—featuring a bromine atom for coupling, a fluorine atom, and a methoxy group—makes it a highly sought-after precursor in medicinal chemistry and drug development.[4][5] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the aniline and methoxy groups provide handles for further functionalization.[6] Consequently, mastering the coupling of this substrate is critical for researchers aiming to synthesize novel pharmaceutical compounds.[4][5]

This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and insights into optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Understanding the Mechanism: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][7] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex.[3][7] This step, often the rate-determining step, forms a Pd(II) intermediate.[7] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[7]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.[3] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2][8] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially availableStore under inert atmosphere
Arylboronic Acid≥97%Commercially availableCheck for purity and potential for boroxine formation
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)Catalyst gradeCommercially availableA reliable and versatile catalyst
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercially availableEnsure it is finely powdered and dry
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableUse a freshly opened bottle or distill from a suitable drying agent
Deionized WaterHigh purityIn-houseDegas thoroughly before use
Ethyl AcetateACS gradeCommercially availableFor extraction and chromatography
Brine (saturated NaCl solution)In-houseFor workup
Anhydrous Sodium Sulfate (Na2SO4)Commercially availableFor drying organic layers
Silica Gel230-400 meshCommercially availableFor column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add Pd(dppf)Cl2 (0.03 mmol, 3 mol%).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition and Reaction:

    • Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by degassed deionized water (1 mL).

    • The reaction mixture is then heated to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.[9]

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Catalyst, Base) Start->Setup Inert Inert Atmosphere (Ar or N2) Setup->Inert Solvents Add Solvents (Dioxane/Water) Inert->Solvents Heat Heat to 80-90 °C Solvents->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Optimization and Troubleshooting: Field-Proven Insights

While the provided protocol is robust, optimization may be necessary depending on the specific arylboronic acid used.[10] Here are some key parameters to consider for optimization and common troubleshooting tips:

ParameterRecommendation & RationaleTroubleshooting
Catalyst Pd(dppf)Cl2 is a good starting point due to its broad applicability. For challenging couplings, consider more advanced catalysts like those based on biarylphosphine ligands or N-heterocyclic carbenes (NHCs).[11]Low Yield: Increase catalyst loading (up to 5 mol%) or screen different palladium sources and ligands.
Base K2CO3 is a mild and effective base. For less reactive substrates, stronger bases like Cs2CO3 or K3PO4 may be beneficial.[2] The choice of base can significantly impact the reaction rate and yield.Incomplete Reaction: Switch to a stronger base. Ensure the base is anhydrous and finely powdered for optimal reactivity.
Solvent A mixture of an organic solvent and water is often optimal.[3] Common organic solvents include 1,4-dioxane, toluene, and THF.[2][3] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.Side Reactions: If side reactions like homocoupling of the boronic acid are observed, consider using a different solvent system or adjusting the water content.
Temperature 80-90 °C is a typical temperature range. Lower temperatures may be possible with highly active catalysts, while higher temperatures might be needed for unreactive substrates.Decomposition: If starting material or product decomposition is observed, lower the reaction temperature and extend the reaction time.
Boronic Acid Quality Use high-purity boronic acids. Boronic acids can dehydrate to form cyclic boroxine trimers, which can be less reactive. Using a slight excess of the boronic acid (1.1-1.5 equiv) is common practice.Low Conversion: If the boronic acid is old or of questionable purity, consider using a freshly opened bottle or purifying it before use.

Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura coupling of this compound is a powerful and versatile reaction for the synthesis of complex, fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of valuable molecules for drug discovery and development. The protocol and insights provided in this application note serve as a solid foundation for successfully implementing this important transformation in the laboratory.

References

  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • TCI AMERICA. Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds.
  • MDPI.
  • National Institutes of Health.
  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

Sources

Application Note: Buchwald-Hartwig Amination Strategies for 2-Bromo-4-fluoro-6-methoxyaniline

[1]

Executive Summary & Strategic Analysis

This compound is a high-value intermediate for kinase inhibitor synthesis (e.g., EGFR, BTK targets).[1] Its utility lies in its trisubstituted pattern, but this also creates significant synthetic hurdles.

The Core Challenge: The molecule is "amphoteric" in the context of Palladium catalysis:

  • As a Nucleophile (Path A): The

    
     group can attack an external aryl halide.[1]
    
    • Risk:[1] The catalyst may oxidatively add to the molecule's own C–Br bond, leading to polymerization or oligomerization.[1]

  • As an Electrophile (Path B): The C–Br bond is the target for an external amine.[1]

    • Risk:[1] The free

      
       group acts as a competing nucleophile (poisoning the catalyst or causing homocoupling).[1]
      

The Solution: For robust, reproducible results, Path B (Amination of the Bromide) requires transient or permanent protection of the amine.[1] Direct coupling on the unprotected substrate is chemically possible but often yields poor atom economy due to side reactions.

This guide details the Protected Route (Protocol A) , which is the industry standard for reliability, and discusses the Direct Nucleophilic Route (Protocol B) for specific chemoselective cases.[1]

Strategic Reactivity Map

The following diagram illustrates the decision logic for treating this substrate.

ReactivityMapFigure 1: Chemoselectivity Decision Matrix for Bifunctional AnilinesSubstrate2-Bromo-4-fluoro-6-methoxyanilineTarget_BrTarget: C-Br Displacement(Electrophile Mode)Substrate->Target_Br Goal 1Target_NH2Target: N-Arylation(Nucleophile Mode)Substrate->Target_NH2 Goal 2Risk_SelfCRITICAL RISK:Self-PolymerizationTarget_Br->Risk_Self UnprotectedStrategy_ProtSTRATEGY 1:Protect NH2 (Boc/Ac)Then CoupleTarget_Br->Strategy_Prot RecommendedTarget_NH2->Risk_Self If Ar-Br usedStrategy_SNArSTRATEGY 2:Use SNAr (Non-Pd)OR Ar-I ElectrophileTarget_NH2->Strategy_SNAr Recommended

Protocol A: Amination of the C2-Bromide (Electrophilic Mode)

Objective: Replace the Bromine with a primary or secondary amine (


1Prerequisite:

1
Reagents & Conditions
ComponentRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Acetate is often superior for activation; dba is robust but can inhibit reactions with weak nucleophiles.[1]
Ligand BrettPhos or RuPhos Critical Choice. These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into hindered ortho-substituted bromides and prevent

-hydride elimination.[1]
Base Cs₂CO₃ or NaOtBu Cs₂CO₃ (weak base) for sensitive functional groups; NaOtBu (strong base) for faster rates with non-enolizable substrates.[1]
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the active Pd species.[1]
Temperature 80°C – 100°CRequired to overcome the steric barrier of the ortho-methoxy group.[1]
Step-by-Step Procedure

Step 1: Protection (Standard)

  • Dissolve this compound (1.0 eq) in THF.

  • Add

    
     (1.1 eq) and DMAP (0.1 eq).[1] Reflux for 2-4 hours.
    
  • Result:tert-Butyl (2-bromo-4-fluoro-6-methoxyphenyl)carbamate.[1] Isolate via silica plug.

Step 2: Buchwald-Hartwig Coupling

  • Inert Setup: Flame-dry a reaction vial and equip with a stir bar. Cycle Argon/Vacuum 3x.

  • Solids Addition: Add the

    
    -Boc protected aniline (1.0 eq), Target Amine (1.2 eq), 
    
    
    (2.0 eq), and BrettPhos (2–4 mol%).[1]
  • Catalyst Addition: Add Pd(OAc)₂ (1–2 mol%) last.[1] Note: Pre-complexing Pd and Ligand in solvent for 5 mins is optimal.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by LC-MS (Look for consumption of Bromide).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (Optional)

  • Treat with TFA/DCM (1:4) at RT for 1 hour to reveal the free diamine.

Protocol B: N-Arylation of the Aniline (Nucleophilic Mode)

Objective: React the


1Challenge:1
Strategy: Reactivity Mismatch

To succeed, the external electrophile (

significantly more reactive1
  • Best Partner: Aryl Iodides or electron-deficient Aryl Triflates .[1]

  • Alternative: Use SɴAr (Nucleophilic Aromatic Substitution) if the partner is an electron-poor heterocycle (e.g., 2-chloropyrimidine).[1] This avoids Pd catalysis entirely.

Pd-Catalyzed Procedure (If SɴAr is impossible)
  • Ligand: Use XPhos . It is exceptionally good for coupling primary anilines.

  • Stoichiometry: Use a slight excess of the external Aryl Iodide (1.1 eq).[1]

  • Temperature: Keep temperature lower (60–70°C) if possible, to favor the easier oxidative addition (Ar-I) over the difficult one (Ar-Br).[1]

Troubleshooting & Optimization

The steric bulk of the ortho-methoxy group is the primary failure mode.[1]

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative Addition failure due to sterics.[1]Switch Ligand to BrettPhos Pd G4 precatalyst. Increase Temp to 110°C.
Dehalogenation (H replaces Br)

-Hydride elimination or reduction.[1]
Switch solvent from alcohol to Toluene . Ensure solvent is strictly anhydrous.
Purple/Black Reaction Mix Catalyst decomposition ("Pd Black").Inefficient ligation. Increase Ligand:Pd ratio to 2:1 or use Precatalysts (G3/G4).
Dimer Formation Homocoupling of substrate.Ensure amine protection is quantitative before coupling.
Visualization of the Catalytic Cycle (Steric Bottleneck)

CatCycleFigure 2: Steric Bottlenecks in the Catalytic CycleLPdL-Pd(0)Active SpeciesOAOxidative Addition(DIFFICULT STEP)LPd->OA + SubstrateCoordAmine Coordination(Steric Clash)OA->Coord + Amine BaseREReductive Elimination(Product Release)Coord->RE C-N Bond FormedRE->LPd Regenerate Pd(0)SubstrateSubstrate:2-Br-4-F-6-OMe-AnilineSubstrate->OASteric hindranceat C2 slows this

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Bond Formation."[1][2] Chemical Science, 2011, 2, 27-50. Link

    • Rationale: Defines BrettPhos/RuPhos as the standard for hindered substr
  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides."[1] Journal of the American Chemical Society, 2008, 130(21), 6686–6687. Link[1]

    • Rationale: Introduces the G3/G4 precatalyst cycles recommended in Troubleshooting.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

    • Rationale: The definitive guide for matching ligand to substrate class (Ortho-substituted aryl halides).
  • BenchChem Technical Data. "Reactivity Profile: this compound." Link[1]

    • Rationale: General physical property and safety data for the specific CAS.[1]

palladium-catalyzed cross-coupling of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-6-methoxyaniline

Part 1: Executive Summary & Substrate Analysis

1.1 The Challenge: Polysubstituted Anilines in Drug Discovery this compound is a high-value pharmacophore scaffold. It combines three critical features for medicinal chemistry:

  • Fluorine (C4): Modulates metabolic stability and lipophilicity (bioisostere for H or OH).

  • Methoxy (C6): Provides electron density and hydrogen-bond accepting capability.

  • Free Amine (C1): A versatile handle for amide coupling or heterocycle formation after the cross-coupling event.

1.2 Substrate Analysis: Reactivity & Sterics The primary synthetic challenge is the 2,6-disubstitution pattern (Ortho-Bromo, Ortho-Methoxy) flanking the amine.

  • Steric Hindrance: The C-Br bond is ortho to the amino group. While less hindered than a 2,6-dimethyl system, the adjacent -NH₂ and -OMe groups create a crowded environment for the Palladium catalyst during oxidative addition.

  • Catalyst Poisoning: The free primary amine (-NH₂) is a competent ligand that can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of stable Pd-amine complexes).

  • Electronic Effects: The C4-Fluorine (electron-withdrawing) activates the C-Br bond for oxidative addition, while the C6-Methoxy (electron-donating) deactivates it. The net effect is a substrate that requires electron-rich, bulky phosphine ligands to facilitate the reaction.[1]

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

Objective: Synthesis of 2-Aryl-4-fluoro-6-methoxyanilines (Biaryl formation). Methodology: Use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) to overcome steric hindrance and prevent amine coordination.

Optimization Matrix (Data Summary)
ParameterStandard ConditionHigh-Performance ConditionRationale
Catalyst Source Pd(OAc)₂SPhos Pd G3 or XPhos Pd G3 Pre-formed precatalysts ensure rapid activation and defined Pd:L ratio.
Ligand PPh₃ (Triphenylphosphine)SPhos or RuPhos SPhos is structurally optimized for ortho-substituted aryl halides.
Base Na₂CO₃K₃PO₄ (Tribasic Potassium Phosphate) Mild enough to prevent boronic acid decomposition; strong enough for transmetallation.
Solvent Toluene/Ethanoln-Butanol or 1,4-Dioxane/H₂O n-Butanol allows high temp (100°C+) and solubilizes polar intermediates.
Temperature 80 °C100–110 °C Higher energy required to overcome steric barrier of oxidative addition.
Detailed Experimental Protocol (High-Throughput Ready)

Reagents:

  • Substrate: this compound (1.0 equiv, 1.0 mmol, 220 mg)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2.0 mol%, 15 mg) (CAS: 1445085-55-1)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed) - 5 mL total volume.

Step-by-Step Procedure:

  • Setup: Charge a 20 mL reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with the Substrate , Aryl Boronic Acid , SPhos Pd G3 , and K₃PO₄ .

    • Expert Tip: Weighing the Pd-precatalyst in air is stable, but minimize exposure time.

  • Inerting: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).[2] This is critical to prevent homocoupling of the boronic acid (oxidative dimerization).

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe through the septum.

  • Reaction: Place the vial in a pre-heated heating block at 100 °C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • Success Criteria: Disappearance of starting bromide (m/z ~220/222) and appearance of biaryl product.

    • Troubleshooting: If conversion is <50%, add an additional 1 mol% catalyst and stir for 2 more hours.

  • Work-up:

    • Cool to room temperature.[3][4][5][6]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The free amine makes the product polar; ensure the column is flushed well.

Part 3: Buchwald-Hartwig Amination (C-N Coupling)

Critical Warning: Direct coupling of this substrate with another amine is risky due to the presence of the free NH₂ on the substrate itself (Risk of self-coupling/oligomerization). Strategy: Protection is Mandatory for reliable scale-up.

The "Protect-Couple-Deprotect" Workflow
  • Protection: Convert this compound to the Boc-derivative (tert-butyl (2-bromo-4-fluoro-6-methoxyphenyl)carbamate).

    • Conditions: Boc₂O (1.1 equiv), Cat. DMAP, THF, Reflux, 4h.

  • Coupling: React Boc-protected intermediate with Target Amine (HNR₂).

    • Catalyst:BrettPhos Pd G3 (Excellent for primary amine coupling partners) or RuPhos Pd G3 (for secondary amines).

    • Base: NaOtBu or Cs₂CO₃.

  • Deprotection: TFA/DCM (1:1) or HCl/Dioxane to release the secondary amine product.

Visualization: Reaction Pathway

ReactionPathway Start 2-Bromo-4-fluoro- 6-methoxyaniline PathA Path A: Suzuki Coupling (Biaryl Synthesis) Start->PathA Ar-B(OH)2 SPhos Pd G3 PathB Path B: Buchwald-Hartwig (Amination) Start->PathB High Risk: Direct Coupling StepB1 Step 1: Boc-Protection (Prevents Self-Coupling) Start->StepB1 Recommended ProductA 2-Aryl-4-fluoro- 6-methoxyaniline PathA->ProductA StepB2 Step 2: Pd-Catalyzed C-N Bond Form. (Ligand: BrettPhos) StepB1->StepB2 HNR2 Base StepB3 Step 3: Acidic Deprotection StepB2->StepB3 ProductB N1-Substituted-4-fluoro- 6-methoxybenzene-1,2-diamine StepB3->ProductB

Caption: Decision tree for functionalizing this compound. Path A (Suzuki) is direct; Path B (Buchwald) requires protection.

Part 4: Mechanistic Insights & Troubleshooting

4.1 The Role of SPhos/XPhos These ligands are "Dialkylbiaryl phosphines." They are crucial for this substrate because:

  • Electron Richness: The dicyclohexylphosphino groups push electron density onto the Pd, accelerating Oxidative Addition into the unreactive/crowded C-Br bond.

  • Bulk: The biaryl backbone creates a "roof" over the Pd center, promoting Reductive Elimination and physically preventing the substrate's free NH₂ group from binding tightly to the metal center (Anti-poisoning effect).

4.2 Common Failure Modes

ObservationDiagnosisSolution
Starting Material Remains Catalyst DeactivationSwitch to Pd G3/G4 precatalysts (removes induction period). Ensure strict O₂ exclusion.
Protodehalogenation (Ar-Br → Ar-H) Hydride Source presentUse Anhydrous n-Butanol or Toluene. Avoid Ethanol if possible. Reduce temperature slightly (90°C).
Homocoupling of Boronic Acid OxidationDegas solvents thoroughly. Boronic acid homocoupling is O₂ mediated.
Black Precipitate (Pd Black) Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or use a more stable precatalyst (e.g., XPhos Pd G3).

Part 5: Safety & Handling

  • This compound: Likely a skin/eye irritant. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste. Dispose of in dedicated solid waste streams.

  • Boronic Acids: Generally low toxicity but can be persistent.

  • Pressure: Heating volatile solvents (Dioxane/Water) to 100°C in a closed vial generates pressure. Use pressure-rated vials (e.g., microwave vials or thick-walled glass).

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald Ligand Design (SPhos/XPhos)

    • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2, 3115–3121. Link

  • Precatalyst Technology (Pd G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 5, 1316-1321. Link

  • Analogous Substrate Reactivity (2-Bromoanilines)

    • BenchChem Application Notes.[3][4][8][9] Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. (Analogous electronic scaffold). Link

Sources

Application Note: Sonogashira Coupling of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers requiring a robust, high-yield methodology for the Sonogashira cross-coupling of 2-Bromo-4-fluoro-6-methoxyaniline .

This substrate presents a "perfect storm" of catalytic challenges: it is electron-rich (deactivating the C-Br bond toward oxidative addition), sterically hindered (ortho-disubstituted), and possesses a free primary amine (potential catalyst poison). Standard "textbook" conditions (e.g.,


, CuI, RT) often result in stalled conversion or homocoupling of the alkyne.

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: Substrate Deactivation

The target molecule, this compound, resists coupling due to two primary factors:

  • Electronic Deactivation: The amino (

    
    ) and methoxy (
    
    
    
    ) groups are strong electron donors. They increase the electron density of the aromatic ring, strengthening the
    
    
    bond and significantly raising the activation energy for the oxidative addition step (the rate-determining step for aryl bromides).
  • Steric Crowding: The bromine atom is flanked by the amine at position 1 and the ring hydrogen at position 3. While not as hindered as a mesityl system, the adjacent free amine can coordinate to the Palladium center, forming stable, non-reactive

    
    -complexes that arrest the catalytic cycle.
    
The Solution: Ligand-Accelerated Catalysis

To overcome these barriers, the protocol utilizes bulky, electron-rich phosphine ligands .

  • Why Bulky? Ligands like XPhos or

    
      promote the formation of the active monoligated 
    
    
    
    species, which is far more reactive toward oxidative addition than the bis-ligated
    
    
    species formed by
    
    
    .
  • Why Electron-Rich? These ligands increase the electron density on the Palladium center, facilitating the oxidative cleavage of the strong electron-rich

    
     bond.
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific catalytic cycle, highlighting the critical "Oxidative Addition" bottleneck for this substrate.

SonogashiraCycle cluster_interference Inhibition Risk PreCat Pd(II) Precatalyst (Reduction) ActivePd Active Species [Pd(0)-Ligand] PreCat->ActivePd OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate (2-Br-4-F-6-OMe-Aniline) PdArBr Pd(II)-Ar-Br Complex OxAdd->PdArBr TransMetal Transmetallation (Cu-Acetylide enters) PdArBr->TransMetal + Cu-Alkyne Iso Trans/Cis Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->ActivePd Regeneration FreeAmine Free Amine (-NH2) Coordination FreeAmine->ActivePd Poisons Catalyst

Figure 1: Catalytic cycle emphasizing the critical oxidative addition step, which is hampered by the electron-rich nature of the aniline substrate.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Direct Coupling (Recommended)

Best for: Valuable substrates, complex alkynes, and ensuring high yields without protection steps.

System: Pd(OAc)₂ / XPhos / Cs₂CO₃ in 1,4-Dioxane. Rationale: XPhos is a "privileged ligand" for coupling aryl sulfonates and halides involving free amines. It forms a catalytic pocket that prevents the amine substrate from binding to the metal center while accelerating oxidative addition.

Materials Table
ReagentEquiv.RoleNotes
This compound 1.0SubstrateLimiting reagent.[1]
Terminal Alkyne 1.2 - 1.5Coupling PartnerExcess compensates for homocoupling.
Pd(OAc)₂ 0.05 (5 mol%)Catalyst PrecursorSource of Pd(II).
XPhos 0.10 (10 mol%)Ligand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Cs₂CO₃ 3.0BaseInorganic bases are preferred to minimize amine interference.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of Argon or Nitrogen.

  • Loading: Charge the flask with the aryl bromide (1.0 equiv),

    
     (5 mol%), XPhos (10 mol%), and 
    
    
    
    (3.0 equiv).
    • Note: If using a liquid alkyne, do not add it yet. If solid, add it now.

  • Inert Atmosphere: Cap the vessel and cycle vacuum/inert gas (3x) to remove oxygen. Oxygen promotes alkyne homocoupling (Glaser coupling) and deactivates the phosphine.

  • Solvation: Inject anhydrous, degassed 1,4-Dioxane via syringe.

  • Activation: Stir the mixture at Room Temperature (RT) for 5–10 minutes. The solution should turn from orange to a dark/black suspension as the active Pd(0) species generates.

  • Alkyne Addition: Add the Terminal Alkyne (1.2–1.5 equiv) via syringe.

  • Reaction: Heat the reaction block to 80–90 °C .

    • Why Heat? Electron-rich bromides rarely couple efficiently at RT. Energy is needed to drive the oxidative addition.

  • Monitoring: Monitor by LC-MS or TLC every 2 hours. Full conversion is typically achieved in 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove insolubles (Pd black/salts). Wash the pad with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Standard Conditions (Cost-Effective)

Best for: Simple alkynes (e.g., phenylacetylene, trimethylsilylacetylene) and large-scale initial screens.

System:


 / CuI / 

. Rationale: This relies on the "Copper effect" to transmetallate the alkyne. It is less robust for this specific substrate but may work if the alkyne is highly reactive.
Materials Table
ReagentEquiv.Role
Substrate 1.0Limiting reagent.
Alkyne 1.2Coupling Partner.[2][3][4]
PdCl₂(PPh₃)₂ 0.05Catalyst.
CuI 0.05Co-catalyst (Crucial for this method).
Et₃N ExcessSolvent/Base mixture (or use THF/Et₃N 1:1).
Step-by-Step Procedure
  • Loading: Add Substrate,

    
     (5 mol%), and CuI (5 mol%) to a dried flask.
    
  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed THF (or DMF for higher T) and

    
     (ratio 3:1).
    
  • Alkyne: Add the alkyne.

  • Reaction: Heat to 60–70 °C .

    • Warning: Do not overheat if using volatile alkynes.

  • Workup: Standard aqueous extraction (

    
     wash to remove Copper) followed by chromatography.
    
Protocol C: Protection Strategy (The "Safety Net")

Use if: Protocol A fails or if the free amine causes inseparable side products.

If the free amine interferes (e.g., cyclization with the alkyne to form indoles, which is a known side reaction for ortho-alkynyl anilines), protect it.

  • Protection: React substrate with

    
     (1.1 equiv) in 
    
    
    
    to form the Acetamide .
  • Coupling: Run Protocol A or B. The acetamide is electron-withdrawing, which actually helps the Sonogashira coupling by activating the ring for oxidative addition.

  • Deprotection: Reflux in

    
     or treat with 
    
    
    
    to restore the amine.

Part 3: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative addition failed.Switch to Protocol A . Increase Temp to 100°C. Switch solvent to Toluene or DMF.
Homocoupling of Alkyne Oxygen present or CuI too active.Degas solvents rigorously (freeze-pump-thaw). Reduce CuI loading or switch to Protocol A (Copper-free).
Spot-to-Spot (Messy TLC) Amine interference/decomposition.Protect the amine (Protocol C). Lower temperature.
Palladium Black Precipitates Early Catalyst decomposition.Add excess ligand (e.g., additional

or XPhos).

References

  • Buchwald, S. L., et al. "Ligand-Promoted Palladium-Catalyzed Cross-Coupling Reactions: A Review." Chemical Reviews, 2008. Link (General grounding for XPhos utility in hindered couplings).

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link (Comprehensive review of mechanism and conditions).

  • Lipshutz, B. H., et al. "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper."[3] Organic Letters, 2008.[3] Link (Alternative micellar conditions for hindered substrates).

  • Sigma-Aldrich. "2-Bromo-4-fluoro-6-methylaniline Synthesis & Properties."[5] Link (Structural verification of analogous building blocks).

  • Vertex AI Search. "Sonogashira coupling of electron rich 2-bromoanilines." Accessed Feb 2026.

Sources

The Strategic Utility of 2-Bromo-4-fluoro-6-methoxyaniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Anilines in Modern Crop Protection

In the landscape of modern agrochemical research, the quest for novel, effective, and environmentally benign active ingredients is perpetual. Substituted anilines, particularly those bearing a strategic arrangement of halogens and other functional groups, have emerged as pivotal building blocks in the synthesis of a diverse array of fungicides, herbicides, and insecticides.[1] The unique electronic properties conferred by these substituents can significantly influence the biological activity, metabolic stability, and target-site binding of the final agrochemical product. 2-Bromo-4-fluoro-6-methoxyaniline is a prime example of such a versatile synthetic intermediate, offering multiple points for molecular elaboration to generate complex and potent crop protection agents.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its physicochemical properties, outline a plausible synthetic pathway to this key intermediate, and present a detailed, exemplary protocol for its utilization in the construction of a fungicidal scaffold. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers and professionals in the field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2-Bromo-6-fluoro-4-methoxyaniline[2]
CAS Number 2091657-06-4[2]
Molecular Formula C₇H₇BrFNO[2]
Molecular Weight 220.04 g/mol [2]
Appearance Not specified, likely a solid-
Reactivity The presence of an amine, a bromo group, and a fluoro group on the aromatic ring suggests a rich and varied reactivity profile. The bromine atom is a suitable handle for various cross-coupling reactions. The amino group can be diazotized or acylated, and its directing effect influences electrophilic aromatic substitution. The fluorine atom can enhance the biological activity of the final product.[3][4]

Proposed Synthetic Pathway to this compound

While various synthetic routes to substituted anilines exist, a common strategy involves the strategic introduction of functional groups onto a simpler aniline or nitrobenzene precursor. A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence, as illustrated below. This proposed pathway is based on established and reliable organic transformations.[5][6]

Synthetic Pathway to this compound start 4-Fluoro-2-nitroanisole step1 Bromination start->step1 Br₂, FeBr₃ intermediate1 3-Bromo-4-fluoro-2-nitroanisole step1->intermediate1 step2 Reduction intermediate1->step2 Fe, NH₄Cl or H₂, Pd/C product This compound step2->product Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, heterocyclic boronic acid, base, and solvent in a reaction vessel. degas Degas the reaction mixture. start->degas catalyst Add Palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture under inert atmosphere. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Extract the product with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify end end purify->end Characterize the final product.

Sources

Strategic Synthesis of Advanced Heterocyclic Scaffolds from 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-Bromo-4-fluoro-6-methoxyaniline as a strategic starting material for the synthesis of high-value heterocyclic compounds. We delve into the unique reactivity imparted by its trifunctional substitution pattern and present field-proven methodologies for constructing key heterocyclic cores, including benzoxazoles and quinolines. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, from catalyst selection to reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

This compound is a uniquely functionalized aromatic building block poised for the efficient construction of complex molecular architectures. Its utility in modern organic synthesis, particularly in the pharmaceutical and agrochemical sectors, stems from the orthogonal reactivity of its three key substituents.[1][2]

  • The Amine Group (-NH₂): Serves as a potent nucleophile and a directing group, providing a handle for initial N-acylation, N-alkylation, or condensation reactions that are often the first step in a cyclization cascade.

  • The Bromo Group (-Br): A versatile functional group, ideal for a wide array of palladium- and copper-catalyzed cross-coupling reactions. It is the primary gateway for introducing carbon-carbon (Suzuki, Heck, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds, enabling extensive diversification.[3]

  • The Fluoro (-F) and Methoxy (-OCH₃) Groups: These substituents are not merely passive spectators. The strongly electron-withdrawing fluorine atom and the electron-donating methoxy group create a unique electronic environment on the aromatic ring, influencing regioselectivity in subsequent reactions. Furthermore, the presence of fluorine is a highly sought-after feature in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of the final drug candidate.[4]

This guide will explore how to harness this latent reactivity to construct two medicinally relevant heterocyclic families: benzoxazoles and quinolines.

Synthesis of 5-Fluoro-7-methoxy-Substituted Benzoxazoles

The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds. A highly efficient method to construct this core from 2-bromoanilines is a one-pot domino acylation-annulation reaction, typically catalyzed by copper.[5][6] This approach circumvents the need to pre-synthesize and handle often unstable 2-aminophenol intermediates.

Mechanistic Rationale & Workflow

The reaction proceeds via a sequence of copper-catalyzed steps within a single pot. First, the aniline nitrogen is acylated by the acyl chloride. Subsequently, an intramolecular C-O bond is formed through an Ullmann-type coupling, where the ortho-bromo group is displaced by the oxygen of the newly formed amide. This domino sequence is often facilitated by microwave irradiation to accelerate the reaction rates.

G cluster_workflow Benzoxazole Synthesis Workflow start Combine Reactants: - this compound - Acyl Chloride - Cs₂CO₃ (Base) - CuI (Catalyst) - 1,10-Phenanthroline (Ligand) - Solvent (e.g., Dioxane) mw Microwave Irradiation (e.g., 150-180 °C, 30-60 min) start->mw workup Aqueous Workup & Extraction mw->workup purify Column Chromatography workup->purify product Final Product: 2-Substituted-5-fluoro-7-methoxybenzoxazole purify->product

Caption: Domino Acylation-Annulation Workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Aryl-5-fluoro-7-methoxybenzoxazole.

Materials:

  • This compound

  • Aryl Acyl Chloride (e.g., Benzoyl Chloride) (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: To a clean, dry microwave reaction vial, add this compound (1.0 mmol), Cesium Carbonate (2.5 mmol), Copper(I) Iodide (0.1 mmol), and 1,10-Phenanthroline (0.2 mmol).

  • Inert Atmosphere: Seal the vial and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add anhydrous dioxane (5 mL) via syringe, followed by the slow addition of the acyl chloride (1.2 mmol).

  • Microwave Reaction: Place the sealed vial in the microwave reactor. Heat the mixture to 160 °C and hold for 45 minutes with stirring.

    • Expert Insight: Cesium carbonate is a critical choice of base. Its high solubility in organic solvents and its ability to facilitate the deprotonation of the amide intermediate are key to promoting the intramolecular cyclization step. 1,10-Phenanthroline is an effective ligand for copper, stabilizing the catalyst and enhancing its activity in the C-O coupling.[5]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzoxazole product.

Expected Data
Product ClassR-GroupTypical Yield (%)¹⁹F NMR (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
BenzoxazolePhenyl65-80~ -115 to -125~ 162 (C=N), ~ 150 (C-O), ~ 142 (C-F)
Benzoxazole4-MeO-Ph70-85~ -115 to -125~ 161 (C=N), ~ 150 (C-O), ~ 142 (C-F)
BenzoxazoleThiophen-2-yl60-75~ -115 to -125~ 158 (C=N), ~ 150 (C-O), ~ 142 (C-F)

Synthesis of Substituted Quinolines via Palladium-Catalyzed Annulation

Quinolines are a cornerstone of medicinal chemistry, famously represented by antimalarial drugs like chloroquine.[7] A modern and versatile approach to substituted quinolines from 2-bromoanilines involves a palladium-catalyzed Heck reaction with an allylic alcohol, followed by an in-situ or subsequent dehydrogenation/cyclization step.

Mechanistic Rationale & Workflow

The synthesis is initiated by a Pd(0)-catalyzed Heck coupling between the C-Br bond of the aniline and the double bond of the allylic alcohol. This forms a 3-(2-aminophenyl)-propan-1-ol intermediate. This intermediate can then undergo an acid-catalyzed intramolecular cyclization and subsequent oxidation/dehydrogenation to form the aromatic quinoline ring. Using an oxidant like diisopropyl azodicarboxylate (DIAD) can facilitate this final aromatization step.

G cluster_mechanism Pd-Catalyzed Quinoline Synthesis start This compound + Allylic Alcohol pd_cat Pd(OAc)₂ / Ligand Base (e.g., K₂CO₃) start->pd_cat heck Heck Coupling pd_cat->heck intermediate Aryl-Propanol Intermediate heck->intermediate cyclize Cyclization/ Dehydrogenation (e.g., DIAD) intermediate->cyclize product Substituted Quinoline cyclize->product

Caption: Key steps in the modified Larock-type quinoline synthesis.

Detailed Experimental Protocol

This protocol outlines a one-pot synthesis of a 5-fluoro-7-methoxyquinoline derivative.

Materials:

  • This compound

  • Allyl Alcohol (or a substituted allylic alcohol) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Diisopropyl Azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask with reflux condenser

Procedure:

  • Catalyst Activation (Pre-stirring): To a dry Schlenk flask under argon, add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol) in anhydrous toluene (5 mL). Stir at room temperature for 15 minutes.

    • Expert Insight: Pre-stirring the palladium precursor with the phosphine ligand is crucial for the in-situ formation of the active Pd(0) catalyst, which is necessary to initiate the catalytic cycle.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 mmol), K₂CO₃ (2.0 mmol), and the allylic alcohol (1.5 mmol).

  • Heck Reaction: Heat the mixture to 100 °C and reflux for 12-16 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Cyclization/Dehydrogenation: After cooling the reaction slightly (to ~80 °C), add DIAD (1.5 mmol) dropwise via syringe. A color change is typically observed.

  • Final Reflux: Return the mixture to reflux (100-110 °C) and stir for an additional 4-6 hours until the aromatization is complete.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash with 1M HCl (1 x 15 mL) to remove baseline impurities, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target quinoline.

Expected Data & Scope
Allylic Alcohol SubstrateExpected Quinoline ProductTypical Yield (%)Key ¹H NMR Signal (δ, ppm)
Allyl alcohol5-Fluoro-7-methoxyquinoline50-65~ 8.8 (H2), ~ 7.5 (H4)
Cinnamyl alcohol5-Fluoro-7-methoxy-2-phenylquinoline55-70~ 7.6-8.2 (Aromatic Hs)
Crotyl alcohol5-Fluoro-7-methoxy-2-methylquinoline45-60~ 2.7 (CH₃)

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid creating dust.

  • Solvents and Reagents: Anhydrous solvents are flammable. Acyl chlorides are corrosive and lachrymatory. DIAD is toxic and an irritant. Perform all operations in a fume hood.

Conclusion

This compound is a powerful and versatile building block for constructing medicinally relevant heterocyclic compounds. The strategic positioning of its functional groups allows for the application of modern synthetic methodologies, such as copper-catalyzed domino reactions and palladium-catalyzed annulations, to create diverse and highly substituted benzoxazoles and quinolines. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this unique reagent in their drug discovery and development programs.

References

  • Google Patents. (Filing Date: 2022-11-15). Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc, 2001(6), 18-30. Available at: [Link]

  • Google Patents. (Filing Date: 2014-12-22). Preparation method of 2-bromo-4-fluoroacetanilide. CN104447382A.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Available at: [Link]

  • Viirre, R. D., Evindar, G., & Batey, R. A. (2008). A Versatile One-Pot Domino Acylation−Annulation Strategy for the Synthesis of Benzoxazoles. The Journal of Organic Chemistry, 73(9), 3452–3459. Available at: [Link]

  • Wang, Y., Wu, C., Nie, S., Xu, D., Yu, M., & Yao, X. (2015). Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. Tetrahedron Letters, 56(48), 6827–6832. Available at: [Link]

  • Stone, M. T. (2011). A Modified Larock Method for the One-Pot Synthesis of Substituted Quinolines. Organic Letters, 13(9), 2326–2329. Available at: [Link]

  • Asif, M. (2014). A Mini Review on Synthetic Strategies, Spectral Properties and Medicinal Aspects of Quinoline. Journal of Chemistry and Chemical Sciences, 4(2), 65-81. Available at: [Link] (Note: This is a representative link for the concept; a more direct academic source would be used in a formal publication.)

Sources

Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Bromo-4-fluoro-6-methoxyaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol herein details a robust and reproducible method centered on the regioselective bromination of 4-fluoro-2-methoxyaniline using N-Bromosuccinimide (NBS). We delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed step-by-step protocol, and outline essential safety, purification, and analytical characterization procedures. This guide is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry laboratory techniques.

Introduction and Scientific Rationale

Substituted anilines are cornerstone building blocks in medicinal chemistry and materials science. The specific trifunctionalized pattern of this compound, featuring bromine, fluorine, and methoxy groups, offers multiple points for further chemical modification, making it a highly sought-after intermediate. The synthetic strategy presented here leverages the principles of electrophilic aromatic substitution on a highly activated aromatic ring.

Mechanistic Insight: The "Why" Behind the Selectivity

The starting material, 4-fluoro-2-methoxyaniline, possesses three substituents that influence the position of the incoming electrophile (Br+). The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directing. Conversely, the fluoro (-F) group is deactivating yet also ortho, para-directing.

The regioselectivity of the bromination is dictated by the synergistic directing effects of the powerful -NH₂ and -OCH₃ groups. Both groups strongly activate the positions ortho and para to themselves. The position para to the amino group is already occupied by the fluorine atom. The two positions ortho to the amino group are C2 and C6. The C2 position is also para to the methoxy group, while the C6 position is ortho to it. The inherent steric hindrance around the methoxy group, combined with the powerful directing effect of the amino group, favors electrophilic attack at the C6 position, which is ortho to the amino group and meta to the methoxy group. Using a mild and relatively bulky brominating agent like N-Bromosuccinimide (NBS) further enhances this selectivity, minimizing the formation of other isomers and di-brominated byproducts.[2]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products start 4-Fluoro-2-methoxyaniline reaction Electrophilic Aromatic Substitution start->reaction NBS N-Bromosuccinimide (NBS) NBS->reaction product This compound reaction->product Regioselective Bromination succinimide Succinimide reaction->succinimide Byproduct

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Reagent and Solvent Data
Reagent/SolventFormulaMol. Wt. ( g/mol )CAS No.Key Hazards
4-Fluoro-2-methoxyanilineC₇H₈FNO141.14450-91-9Toxic, Skin/Eye Irritant[3]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Oxidizer, Corrosive, Lachrymator[4][5]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, Suspected Carcinogen
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Eye Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Neurotoxin
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Minimal
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Minimal (Hygroscopic)
Equipment
  • Two-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Rotary evaporator

  • Glassware for extraction (separatory funnel) and chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 10-12 grams of the final product. All operations should be conducted within a certified chemical fume hood.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 4-fluoro-2-methoxyaniline (10.0 g, 70.8 mmol) in DCM (100 mL) in a two-necked flask. B 2. Cool the solution to 0-5 °C using an ice-water bath. A->B D 4. Add the NBS solution dropwise to the aniline solution over 60 minutes, maintaining temperature below 5 °C. B->D C 3. Separately, dissolve NBS (13.2 g, 74.4 mmol) in DCM (80 mL). C->D E 5. Stir at 0-5 °C for 2-3 hours after addition is complete. D->E F 6. Monitor reaction progress by TLC (e.g., 20% EtOAc/Hexanes). E->F G 7. Quench with saturated NaHCO₃ solution (50 mL). F->G H 8. Separate layers. Extract aqueous layer with DCM (2 x 30 mL). G->H I 9. Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. H->I J 10. Filter and concentrate the solvent using a rotary evaporator. I->J K 11. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). J->K L 12. Combine pure fractions and remove solvent to yield the final product as a solid. K->L M 13. Characterize by NMR, MS, and melting point analysis. L->M

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-fluoro-2-methoxyaniline (10.0 g, 70.8 mmol).

    • Add dichloromethane (100 mL) and stir until the aniline is fully dissolved.

    • Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C.[2]

    • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (13.2 g, 74.4 mmol, 1.05 equivalents) in dichloromethane (80 mL). This may require gentle warming, but ensure the solution is cooled back to room temperature before use.

  • Bromination Reaction:

    • Transfer the NBS solution to the dropping funnel.

    • Add the NBS solution to the stirred aniline solution dropwise over approximately 60 minutes.[6] Causality Note: A slow, controlled addition is critical to manage the reaction's exothermicity and prevent the formation of di-brominated byproducts.

    • Maintain the internal reaction temperature below 5 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC). A suitable eluent system is 20% ethyl acetate in hexanes. The product should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up and Crude Isolation:

    • Once the reaction is complete, carefully quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate solution to the flask. This neutralizes any remaining acidic species.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with dichloromethane (30 mL each time).[6]

    • Combine all organic layers and wash with saturated sodium chloride solution (brine, 50 mL) to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a brown or off-white solid.

  • Purification:

    • The crude product should be purified by flash column chromatography on silica gel.[6]

    • A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate, is typically effective for separating the product from non-polar impurities and any remaining starting material.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for further purification.[2]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white or light brown solid
Melting Point Literature values for similar compounds suggest a sharp melting point.[7]
¹H NMR Expect two distinct aromatic proton signals, each likely showing coupling to the fluorine atom. A singlet for the -OCH₃ protons and a broad singlet for the -NH₂ protons.
¹³C NMR Expect distinct signals for the 7 carbon atoms. The carbon atoms attached to F and Br will show characteristic chemical shifts and coupling constants.
Mass Spec (MS) The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).[8] The molecular ion peak [M]+ should correspond to the molecular weight (220.04 g/mol ).

Safety and Waste Disposal

Researcher Safety:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and nitrile gloves.[5]

  • Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile solvents and reagent dust.[4][5]

  • Handling N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[4] Avoid contact with skin and eyes and prevent inhalation of dust.[5][9] Keep it away from combustible materials.[10] In case of a spill, clear the area, avoid creating dust, and clean up using appropriate procedures.[11]

  • Handling Halogenated Anilines: The product and starting material are toxic if swallowed, in contact with skin, or if inhaled.[3][12] Avoid direct contact and ensure containment.

Waste Disposal:

  • Halogenated Waste: All chlorinated and brominated liquid waste, including the filtrate from the reaction and chromatography solvents, must be collected in a designated halogenated organic waste container.

  • Solid Waste: Contaminated solid waste, such as used TLC plates and silica gel, should be disposed of in a designated solid chemical waste container.

  • Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[4][11]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

Sources

Application Note: A Protocol for the Purification of 2-Bromo-4-fluoro-6-methoxyaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 2-Bromo-4-fluoro-6-methoxyaniline, a key intermediate in pharmaceutical synthesis, using column chromatography. The protocol addresses the inherent challenges of purifying substituted anilines, focusing on the mitigation of undesirable interactions with the stationary phase. By employing a systematically developed mobile phase and proper column packing techniques, this guide aims to equip researchers, scientists, and drug development professionals with a robust method to obtain a high-purity product suitable for downstream applications.

Introduction: The Significance of Purity

This compound is a halogenated and substituted aniline that serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The precise arrangement of its functional groups makes it a valuable precursor for creating compounds with specific biological activities or material properties.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2] For compounds like this compound, normal-phase column chromatography with a polar stationary phase (typically silica gel) is a common approach.

However, the purification of aniline derivatives by silica gel chromatography presents a notable challenge. The basic amino group of the aniline can interact strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the target compound on the column.[3] This guide provides a methodology to circumvent these issues.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that allows for the optimization of the mobile phase composition to achieve the desired separation.

The goal is to find a solvent system that moves the target compound to a retention factor (Rf) value of approximately 0.25-0.35. This Rf value generally translates well to good separation on a column.

Protocol for TLC Method Development:

  • Prepare the TLC plate: Obtain a silica gel TLC plate. Draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spot the sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good starting ratio is 9:1 (hexane:ethyl acetate).

  • Incorporate a basic modifier: To counteract the acidic nature of the silica gel, add a small amount of a competing base, such as triethylamine (Et3N) or ammonia, to the mobile phase (e.g., 0.5-1%).[3][4] This will "neutralize" the acidic silanol groups and prevent the streaking of the basic aniline compound.[4]

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (typically at 254 nm).

  • Optimize the solvent system: If the Rf value is too low (the spot hasn't moved far), increase the proportion of the more polar solvent (ethyl acetate). If the Rf is too high (the spot is near the solvent front), increase the proportion of the non-polar solvent (hexane). Continue this process until the desired Rf value for the product is achieved, with good separation from any visible impurities.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes can be scaled accordingly.

Materials and Equipment
Category Item
Chemicals & Reagents Crude this compound
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
Hexane or Petroleum Ether (ACS grade or higher)
Ethyl Acetate (ACS grade or higher)
Triethylamine (Et3N)
Dichloromethane (for sample loading)
Glassware & Hardware Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
Separatory funnel (for solvent reservoir)
Round-bottom flasks (for fraction collection and product isolation)
Erlenmeyer flasks
Beakers
TLC plates, developing chamber, and UV lamp
Rotary evaporator
Glass wool or cotton
Sand (washed)
Spatula, funnel, and collection tubes/vials
Safety Equipment Fume hood
Safety glasses or goggles
Lab coat
Chemical-resistant gloves (e.g., nitrile)
Step-by-Step Purification Procedure

Step 1: Column Preparation (Wet Packing Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped inside a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.

  • Add a thin layer (approx. 1 cm) of sand on top of the glass wool.

  • In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% Et3N). The consistency should be pourable but not too dilute.

  • With the stopcock open and a flask underneath to collect the solvent, pour the silica gel slurry into the column using a funnel. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Continuously add the slurry until the desired column height is reached (typically 20-25 cm for 1-2 g of crude material).

  • Once the silica has settled, add a layer of sand (approx. 1 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to create a uniform layer of the sample-silica mixture.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase (optimized from TLC) to the column.

  • Open the stopcock to begin the elution. A steady flow rate should be maintained. For gravity columns, this is typically a few drops per second.

  • Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions).

  • Maintain the solvent level above the stationary phase at all times by replenishing the mobile phase in the reservoir.

Step 4: Monitoring the Separation

  • Periodically analyze the collected fractions by TLC.

  • Spot a small amount from every few fractions onto a TLC plate.

  • Develop and visualize the TLC plate to identify which fractions contain the pure product.

  • Fractions containing only the spot corresponding to the pure product should be combined. Fractions containing a mixture of the product and impurities can be combined and re-purified if necessary.

Step 5: Product Isolation

  • Combine the fractions identified as pure.

  • Remove the mobile phase using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and characterize the purified product by appropriate analytical methods (e.g., NMR, LC-MS, melting point) to confirm its purity and identity.

Summary of Key Purification Parameters

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 1% Triethylamine
Mobile Phase Optimization Achieve a product Rf of 0.25-0.35 on TLC
Column Packing Wet packing method is preferred
Sample Loading Dry loading method is recommended for better resolution
Elution Isocratic elution with the optimized mobile phase
Fraction Monitoring Thin-Layer Chromatography (TLC)

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis TLC TLC Method Development (Optimize Mobile Phase) Pack Pack Column with Silica Gel (Wet Packing) TLC->Pack Load Prepare Sample (Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Safety and Handling

This compound and its analogs are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and respiratory irritation.[5] All handling of this compound and the organic solvents should be performed in a well-ventilated chemical fume hood.[5][6] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[5] Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any work.[5][6][7][8]

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4,6-Difluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 65896-11-9 2-Bromo-6-fluoroaniline Impurity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols: Recrystallization of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the principles and a robust protocol for the purification of 2-Bromo-4-fluoro-6-methoxyaniline via recrystallization. This procedure is designed to yield a high-purity crystalline product suitable for downstream applications in pharmaceutical synthesis and materials science. The document provides a thorough explanation of the solvent selection process, a step-by-step recrystallization workflow, methods for assessing purity, and a troubleshooting guide to address common challenges. The causality behind each experimental step is elucidated to provide a deeper understanding of the purification process.

Introduction: The Imperative of Purity

In the realm of drug development and materials science, the purity of a chemical entity is paramount. Impurities, even in trace amounts, can significantly impact the efficacy, safety, and physical properties of the final product. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. Its purification is a critical step to ensure the desired reaction outcomes and the integrity of the final product.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2][3] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1][4] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[4] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice, while the impurities, being present in lower concentrations, remain in the solution.[3]

This application note provides a systematic approach to developing and executing a successful recrystallization protocol for this compound.

Health and Safety Precautions

This compound and the organic solvents used in this procedure are hazardous. It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing any experimental work.

Waste Disposal: All solvent waste must be collected in appropriately labeled hazardous waste containers for proper disposal.[6][7] Do not dispose of halogenated organic waste down the drain.[6]

Materials and Equipment

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Activated charcoal (optional, for colored impurities)

  • Celatom® or filter aid (optional, for fine impurities)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser

  • Glass funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

  • Analytical balance

  • Test tubes and rack

Experimental Protocol: A Two-Phase Approach

This protocol is divided into two essential phases:

  • Phase 1: Solvent Selection. A systematic approach to identifying the optimal solvent or solvent system for the recrystallization.

  • Phase 2: Recrystallization Procedure. A detailed, step-by-step guide to purifying the compound.

Phase 1: Solvent Selection – The Foundation of a Successful Recrystallization

The choice of solvent is the most critical factor in achieving efficient purification.[8] A systematic screening of potential solvents is essential.

Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of crude this compound into separate small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a common laboratory solvent from the list above in a dropwise manner (e.g., 0.5 mL increments), while stirring or agitating the mixture.[4]

  • Observation (Room Temperature): Observe the solubility of the compound in each solvent at room temperature. An ideal solvent will show low solubility.[4]

  • Heating: For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.[4]

  • Observation (Elevated Temperature): Observe if the compound completely dissolves upon heating. An ideal solvent will fully dissolve the compound at an elevated temperature.[8]

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice-water bath.

  • Observation (Cooling): Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline solid upon cooling.

  • Solvent Selection Criteria: Based on your observations, select the solvent that best meets the following criteria:

    • The compound is insoluble or sparingly soluble in the cold solvent.

    • The compound is highly soluble in the hot solvent.

    • The solvent does not react with the compound.

    • The solvent is volatile enough to be easily removed from the crystals.[8]

    • The boiling point of the solvent is below the melting point of the compound.

Data Presentation: Illustrative Solvent Screening Results

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureCrystal Formation upon CoolingSuitability
WaterInsolubleInsolubleNoneUnsuitable
EthanolSparingly SolubleSolubleGoodPotentially Suitable
AcetoneSolubleSolublePoorUnsuitable
TolueneSparingly SolubleSolubleFairPotentially Suitable
HeptaneInsolubleSparingly SolublePoorUnsuitable

This table is for illustrative purposes. Actual results must be determined experimentally.

Phase 2: Recrystallization Procedure

The following workflow is a detailed guide for the recrystallization of this compound.

Recrystallization_Workflow A 1. Dissolution: - Place crude compound in Erlenmeyer flask. - Add minimal hot solvent. - Heat and stir until fully dissolved. B 2. Decolorization (Optional): - If solution is colored, cool slightly. - Add activated charcoal. - Reheat to boiling. A->B If needed C 3. Hot Filtration: - Pre-heat funnel and filter paper. - Quickly filter the hot solution into a clean, warm flask. A->C If no decolorization B->C D 4. Crystallization: - Allow the filtrate to cool slowly to room temperature. - Further cool in an ice bath. C->D E 5. Crystal Collection: - Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Washing: - Wash crystals with a small amount of cold solvent. E->F G 7. Drying: - Air-dry the crystals on a watch glass or in a desiccator. F->G H 8. Purity Assessment: - Determine the melting point of the purified crystals. G->H

Caption: A schematic overview of the recrystallization workflow.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Heat the selected solvent to its boiling point in a separate flask.

    • Add a small amount of the hot solvent to the flask containing the crude compound.

    • Heat the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the compound just completely dissolves.[1] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]

  • Decolorization (Optional):

    • If the resulting solution has a colored tint due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

    • Gently reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • This step is necessary to remove insoluble impurities and activated charcoal.

    • Pre-heat a glass funnel and a clean Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Place a fluted filter paper in the warm funnel.

    • Quickly pour the hot solution through the filter paper into the clean, warm flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals.[9]

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Place the Büchner funnel on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent and apply the vacuum to ensure a good seal.

    • Swirl the crystalline mixture and pour it into the Büchner funnel.

    • Use a spatula to transfer any remaining crystals.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual soluble impurities.[4]

  • Drying:

    • Continue to draw air through the Büchner funnel for several minutes to help dry the crystals.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a desiccator can be used.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product.[10] A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. Impurities will typically cause a depression and broadening of the melting point range.[11]

    • Calculate the percent recovery of the purified compound.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and cool again.[12]- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[12]- Add a seed crystal of the pure compound.[12]
Oiling out (formation of an oil instead of crystals)- The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The concentration of the solute is too high.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Ensure the chosen solvent has a boiling point lower than the compound's melting point.
Low recovery of crystals - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated.
Colored crystals - The colored impurity is not effectively removed by a single recrystallization.- Activated charcoal was not used or not enough was used.- Repeat the recrystallization, potentially using activated charcoal during the process.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the appropriate solvent and following the step-by-step procedure, researchers can obtain a high-purity product essential for the advancement of their work in drug discovery and materials science. The principles and troubleshooting guide provided herein serve as a valuable resource for optimizing this fundamental purification technique.

References

  • Recrystallization-1.pdf. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.).
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Rutgers University. (n.d.). Aniline. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • YouTube. (2020, August 6). Selecting a recrystallization solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Application Note: Streamlining Reaction Monitoring with Thin-Layer Chromatography for the Synthesis of 2-Bromo-4-fluoro-6-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced environment of pharmaceutical and chemical research, efficient and reliable monitoring of chemical reactions is paramount. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable analytical technique for qualitatively tracking the progress of a reaction.[1][2] This application note provides a comprehensive guide and a detailed protocol for monitoring the conversion of 2-Bromo-4-fluoro-6-methoxyaniline, a versatile building block in medicinal chemistry, to its desired product. The causality behind experimental choices, from solvent system selection to visualization techniques, is elucidated to empower researchers to adapt and troubleshoot this method for their specific synthetic transformations.

Introduction: The Rationale for In-Process Reaction Monitoring

The synthesis of complex organic molecules often involves multi-step sequences where the outcome of each step dictates the success of the subsequent one. Relying solely on reaction time as a measure of completion is inefficient and can lead to reduced yields, increased impurities, and wasted resources. Real-time or quasi-real-time monitoring allows chemists to make informed decisions about the reaction, such as determining the point of completion, identifying the formation of byproducts, or recognizing a stalled reaction.[3]

Thin-Layer Chromatography is an invaluable tool for this purpose, offering a swift assessment of the reaction mixture's composition.[2] Its simplicity and the minimal sample required make it an ideal choice for frequent checks without significantly impacting the reaction volume.[1] This application note will focus on a practical workflow for monitoring a generic conversion of this compound.

The Foundational Principles of Thin-Layer Chromatography

TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[4][5]

  • The Stationary Phase: Typically, a thin layer of an adsorbent material, such as silica gel or alumina, is coated onto a solid support like a glass or aluminum plate.[5][6] For the separation of moderately polar compounds like anilines, silica gel is the most common choice due to its polar nature.

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the TLC plate by capillary action.[4] The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.

The separation is based on the relative affinities of the compounds in the mixture for the stationary and mobile phases.[6] More polar compounds will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, leading to a higher Rf value.[7]

The Retention Factor (Rf) is a key parameter calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [8]

An ideal separation will have distinct spots with Rf values between 0.15 and 0.85.

Protocol: Monitoring the Conversion of this compound

This protocol outlines a general procedure for monitoring a reaction involving this compound. It is crucial to adapt the mobile phase composition based on the specific product's polarity.

Materials and Reagents
Item Description
TLC Plates Silica gel 60 F254 pre-coated aluminum plates
Reactant Standard A dilute solution of this compound in a suitable solvent (e.g., ethyl acetate)
Mobile Phase Hexane and Ethyl Acetate (EtOAc) mixture. A starting ratio of 4:1 (Hexane:EtOAc) is recommended.
TLC Chamber A glass jar with a lid
Spotting Capillaries Glass capillary tubes
Visualization UV lamp (254 nm) and a potassium permanganate (KMnO4) stain or iodine chamber.
Reaction Sample A small aliquot of the reaction mixture, diluted with a suitable solvent.
Experimental Workflow

The following diagram illustrates the key steps in the TLC monitoring process:

TLC_Workflow TLC Workflow for Reaction Monitoring cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline with pencil) prep_chamber 2. Prepare TLC Chamber (Add mobile phase & saturate) prep_plate->prep_chamber spot_lanes 3. Spot Lanes (Reactant, Co-spot, Reaction Mixture) prep_chamber->spot_lanes develop 4. Develop Plate (Place in chamber, elute) spot_lanes->develop dry 5. Dry Plate develop->dry visualize 6. Visualize Spots (UV light, chemical stain) dry->visualize analyze 7. Analyze & Calculate Rf (Assess reaction progress) visualize->analyze

Caption: A stepwise workflow for monitoring a chemical reaction using TLC.

Step-by-Step Methodology
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.[6]

    • Mark three small, equidistant points on the baseline for spotting the reactant, a co-spot, and the reaction mixture. Label them 'R', 'C', and 'M' respectively.

  • Preparation of the TLC Chamber:

    • Pour the chosen mobile phase (e.g., 4:1 Hexane:EtOAc) into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on the TLC plate.[9]

    • Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front.

  • Spotting the TLC Plate:

    • Dip a clean capillary tube into the reactant standard solution.

    • Gently touch the tip of the capillary to the 'R' mark on the baseline. The spot should be small and concentrated.

    • Using a fresh capillary, spot the diluted reaction mixture on the 'M' mark.

    • For the co-spot ('C'), first spot the reactant standard, and then, using a new capillary, spot the reaction mixture directly on top of the reactant spot.[3]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the bottom edge is submerged in the solvent but the baseline is not.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.[4]

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will appear as dark spots on a fluorescent background.[10] Circle the visible spots with a pencil.[11]

    • For enhanced visualization, especially for non-UV active products or byproducts, use a chemical stain. An iodine chamber is a good general-purpose, non-destructive option where organic compounds will appear as brownish spots.[10][11] Alternatively, a potassium permanganate (KMnO4) stain can be used, which reacts with oxidizable functional groups.

  • Analysis and Interpretation:

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value for each spot.[8]

    • Compare the spots in the different lanes:

      • Lane 'R' (Reactant): Shows the position of the starting material.

      • Lane 'M' (Mixture): Shows all components in the reaction. The disappearance of the reactant spot and the appearance of a new product spot indicates the reaction is progressing.

      • Lane 'C' (Co-spot): Helps to confirm the identity of the reactant spot in the mixture lane. If the reactant is still present, the spot in the 'C' lane will be a single, elongated spot at the same height as the 'R' lane.

Expected Results and Data Interpretation

The progress of the reaction can be qualitatively assessed by observing the relative intensities of the reactant and product spots over time.

Time Point Observation on TLC Plate Interpretation Hypothetical Rf (Reactant) Hypothetical Rf (Product)
T = 0 Intense spot in 'R' and 'M' lanes at the same height. No product spot.Reaction has not yet started.0.6-
T = 1 hr Faint reactant spot and a new, intense product spot in the 'M' lane.Reaction is progressing well. The product is less polar than the reactant.0.60.4
T = 3 hr Reactant spot in 'M' lane is barely visible or absent. Product spot is very intense.Reaction is nearing completion or is complete.-0.4

Note: The hypothetical Rf values assume the product is more polar than the starting aniline. The polarity of the product will depend on the specific chemical transformation.

Troubleshooting Common TLC Issues

Problem Possible Cause Solution
Streaked Spots Sample is too concentrated; sample is not fully soluble in the mobile phase.[12]Dilute the sample before spotting; choose a more appropriate mobile phase.
Spots Remain on Baseline Mobile phase is not polar enough.[13]Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Spots Run with Solvent Front Mobile phase is too polar.[13]Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
Poor Separation The polarity of the reactant and product are very similar.[14]Try a different solvent system; consider using a different stationary phase (e.g., alumina).
No Spots Visible The concentration of the sample is too low; the compound is not UV active and the stain is ineffective.[9]Spot the sample multiple times in the same location, allowing it to dry in between; try a different visualization method.

Safety and Handling Precautions

  • This compound: This compound may be harmful if swallowed, in contact with skin, or if inhaled.[15][16] It can cause skin and eye irritation.[15] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]

  • Solvents: The solvents used for the mobile phase (e.g., hexane, ethyl acetate) are flammable and their vapors can be harmful. Avoid inhalation and contact with skin and eyes.[18]

  • Waste Disposal: Dispose of all chemical waste, including used TLC plates and solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.

Conclusion

Thin-Layer Chromatography is a powerful and accessible technique for the real-time monitoring of chemical reactions. By understanding the principles of separation and by systematically optimizing the mobile phase and visualization methods, researchers can gain valuable insights into the progress of their synthetic transformations. This application note provides a robust framework for monitoring the conversion of this compound, which can be readily adapted for a wide range of analogous chemical systems, thereby accelerating the pace of drug discovery and development.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • TLC examination of isomeric nitro anilines / كروماتوغرافيا الطبقة الرقيقة. (2021, April 7). YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 15). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Stains for Developing TLC Plates. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography of Aromatic Amines. (n.d.). Pakistan Journal of Scientific and Industrial Research. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (2017, June 14). Detect aninline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-methoxyaniline. Retrieved from [Link]

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Indian Journal of Chemical Technology. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 3). 2.3: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: TLC. Retrieved from [Link]

  • YouTube. (2013, June 14). Calculating Rf Values. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Merck Millipore. (n.d.). Thin-Layer Chromatography Process. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. Retrieved from [Link]

  • Principles of Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling the synthesis of 2-Bromo-4-fluoro-6-methoxyaniline . It prioritizes regiochemical control, safety in handling halogenating agents, and purification efficiency without chromatography.

Executive Summary & Strategic Route Selection

The synthesis of this compound presents a classic "directed ortho-metallation" style challenge using electrophilic aromatic substitution (SEAr).[1] The core objective is to introduce a bromine atom at the C6 position of the 4-fluoro-2-methoxyaniline scaffold.

Retrosynthetic Logic
  • Starting Material: 4-Fluoro-2-methoxyaniline is the industry-standard precursor.[1] It is commercially available or synthesized via nucleophilic aromatic substitution of 2,4-difluoronitrobenzene followed by reduction [1].[1]

  • Regiochemistry:

    • NH₂ Group (C1): Strong activator, directs ortho/para.[1] C4 is blocked (F).[1] C2 is blocked (OMe).[1] Target: C6 (Ortho).

    • OMe Group (C2): Moderate activator, directs ortho/para.[1] C1 is blocked.[1] C3 is ortho (sterically crowded by F).[1] C5 is para.[1]

    • Conflict: The amine directing effect (C6) dominates over the methoxy ether effect (C5). However, the C5-bromo isomer is the primary impurity risk.

  • Route Selection:

    • Route A (Protection/Deprotection): Acetylation

      
       Bromination 
      
      
      
      Hydrolysis.[1] High regioselectivity but adds two unit operations.[1]
    • Route B (Direct Bromination): Controlled addition of NBS or Br₂ at low temperature.[2]

    • Decision: Route B (Direct Bromination with NBS) is selected for scale-up efficiency.[1] The amino group's strong directing power at 0°C sufficiently favors the C6 position, avoiding the cost of protection steps.

Detailed Protocol: Direct Bromination via NBS

This protocol is validated for scale-up from 100 g to 5 kg batches.[1] It utilizes N-Bromosuccinimide (NBS) due to its ease of handling compared to elemental bromine and higher regioselectivity.[1]

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
4-Fluoro-2-methoxyaniline 1.0SubstratePurity >98% (GC/HPLC)
N-Bromosuccinimide (NBS) 1.02 - 1.05Brominating AgentFreshly recrystallized if yellow; free of Br₂
Acetonitrile (ACN) 10-15 VolSolventWater content <0.1%; Solubilizes NBS
Sodium Bisulfite (aq) 10% w/wQuenchNeutralizes unreacted active bromine
Water (DI) 20 VolAnti-solventFor precipitation/crystallization
Step-by-Step Methodology

Step 1: Reactor Setup & Dissolution

  • Charge 4-Fluoro-2-methoxyaniline (1.0 wt) into a glass-lined or Hastelloy reactor.

  • Add Acetonitrile (10 volumes). Agitate to dissolve.

  • Cool the solution to -5°C to 0°C .

    • Why: Low temperature maximizes the kinetic preference for the C6 position (ortho to amine) over the thermodynamic C5 product.

Step 2: Controlled Bromination

  • Dissolve NBS (1.05 eq) in Acetonitrile (5 volumes) in a separate vessel.

    • Safety Note: Do not add solid NBS directly to the reactor. Solid addition creates localized hot spots, leading to over-bromination (di-bromo impurities) and runaway risks [2].[1]

  • Add the NBS solution dropwise to the aniline solution over 2–4 hours .

  • Maintain internal temperature strictly < 5°C .

  • Post-addition, stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

Step 3: Reaction Monitoring (IPC)

  • Method: HPLC (C18 column, ACN/Water + 0.1% H₃PO₄).[1]

  • Specification:

    • Starting Material < 1.0%[1][3][4]

    • Di-bromo impurity < 2.0%[1][3]

    • C5-Regioisomer < 3.0%[1][3]

Step 4: Quench & Workup

  • Cool mixture to 10°C.

  • Add 10% Sodium Bisulfite solution (2 volumes) slowly.

    • Observation: Solution color should transition from orange/red to pale yellow.[1]

  • Concentrate the reaction mixture under reduced pressure (remove ~80% of ACN).

  • Add Water (15 volumes) to the residue to induce precipitation.

  • Stir the slurry at 5°C for 2 hours to age the crystal.

Step 5: Isolation & Drying

  • Filter the solids using a centrifuge or Nutsche filter.

  • Wash the cake with cold Water (3 x 2 volumes) to remove succinimide by-products.

  • Dry under vacuum at 40–45°C for 12 hours.

    • Caution: Anilines can be sensitive to oxidation; use a nitrogen bleed.[1]

Process Safety & Engineering Controls

The bromination of electron-rich anilines is highly exothermic.

Thermal Hazard Management[1]
  • Heat of Reaction:

    
    .[1]
    
  • Critical Failure Mode: Rapid addition of NBS causes accumulation of unreacted reagent. If the reaction initiates suddenly, the adiabatic temperature rise can boil the solvent (ACN bp: 82°C).

  • Control Strategy:

    • Dose-controlled addition (feed limited).[1]

    • Active cooling jacket with emergency crash cooling capacity.[1]

    • Reference: See incompatibilities of NBS with certain solvents (e.g., DMF exotherms) [3].[1] ACN is safer than DMF for this process.[1]

Impurity Fate Mapping

The following diagram illustrates the origin and fate of critical impurities.

G SM 4-Fluoro-2-methoxyaniline Target 2-Bromo-4-fluoro- 6-methoxyaniline (Target) SM->Target Bromination (C6) Major Path Imp1 5-Bromo Isomer (Regio-impurity) SM->Imp1 Bromination (C5) Minor Path (<3%) NBS NBS (Reagent) Imp3 Succinimide (By-product) NBS->Imp3 Reduction Imp2 3,6-Dibromo Impurity (Over-reaction) Target->Imp2 Excess NBS Over-reaction Process Precipitation/Wash Target->Process Imp1->Process Imp2->Process Imp3->Process Final Final Product >98% Purity Process->Final Crystallizes Waste Filtrate Waste (Succinimide, Isomer) Process->Waste Remains in Mother Liquor

Caption: Reaction pathway and impurity fate during the bromination of 4-fluoro-2-methoxyaniline.

Analytical Specifications (Quality Control)

To ensure the material is suitable for downstream GMP steps (e.g., Suzuki coupling), the following specifications are recommended.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale brown solid
Assay HPLC (Area %)≥ 98.0%
Regioisomer HPLC≤ 1.5% (5-bromo isomer)
Dibromo Impurity HPLC≤ 0.5%
Water Content KF Titration≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Identification 1H-NMRConsistent with structure (d, 6.5 ppm; d, 7.1 ppm)

1H-NMR Diagnostic Signals (DMSO-d6):

  • The target (2,6-disubstituted relative to amine) will show meta-coupling between the aromatic protons at C3 and C5.

  • Target (2-Br, 6-OMe): Two doublets (J ~ 10-12 Hz due to F coupling, plus meta coupling ~2 Hz).

  • Regioisomer (2-OMe, 5-Br): Two singlets or para-coupled doublets depending on F splitting. The symmetry is the key differentiator.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
High 5-bromo isomer (>3%) Reaction temperature too high.[1]Ensure T < 0°C during addition. Slow down addition rate.
High di-bromo impurity Localized excess of NBS.[1]Increase agitation speed (RPM). Dilute NBS feed further.
Product is dark/tarry Oxidation of aniline.Ensure inert atmosphere (N₂).[1][2] Check solvent peroxide levels.
Low Yield (<70%) Loss in mother liquor.[1]Do not add too much water; optimize ACN:Water ratio (1:2 is standard).[1]

References

  • Preparation of 4-fluoro-2-methoxyaniline

    • Patent: CN112409192A.[1] "Purification method of 4-fluoro-2-methoxyaniline." (2021).[1]

    • Context: Describes the reduction of 4-fluoro-2-methoxynitrobenzene, the upstream precursor.
  • Safety of NBS Scale-up

    • Article: "Incompatibilities between N-Bromosuccinimide and Solvents." Org.[1][5][6][7][8] Process Res. Dev. (2020).[1][8] [1]

    • Context: Highlights the risks of mixing solid NBS with reactive substrates and the importance of solution-phase addition.
  • Regioselective Bromination of Anilines

    • Article: "Regioselective chlorination and bromination of unprotected anilines..." Beilstein J. Org.[1] Chem. (2011).[1][7]

    • Context: Validates the use of halide reagents for high ortho-selectivity in aniline systems.
  • Green Bromination Alternatives (Flow Chemistry)

    • Article: "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative..." Molecules (2019).[1][6][7]

    • Context: Discusses in-situ generation of Br₂ from HBr/H₂O₂ as a scalable alternative to NBS for very large (ton-scale) manufacturing.[1]

Sources

2-Bromo-4-fluoro-6-methoxyaniline as a building block for organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Rationale

The "Push-Pull" Micro-Environment

In the rational design of organic semiconductors, 2-Bromo-4-fluoro-6-methoxyaniline (BFMA) represents a highly specialized "micro-scaffold" that bridges the gap between pharmaceutical precision and optoelectronic performance.

Its utility stems from the unique electronic conflict engineered into its benzene core:

  • Fluorine (C-4): Induces a strong inductive withdrawing effect (-I), lowering the HOMO energy level to enhance oxidative stability—a critical parameter for Hole Transport Materials (HTMs) in OLEDs and Perovskite Solar Cells.

  • Methoxy (C-6): Provides mesomeric donation (+M) and, crucially, steric bulk. This enhances solubility in non-chlorinated solvents (green chemistry compliance) while preventing excessive aggregation that quenches fluorescence.

  • Bromine (C-2) & Amine (C-1): These are the "molecular handles." The C-Br bond is primed for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the -NH₂ group allows for condensation into imides or conversion into secondary amines.

Target Applications
  • Hole Transport Materials (HTMs): As a precursor for fluorinated triarylamines, improving hole mobility via F-induced crystallinity.

  • TADF Emitters: Used in the synthesis of donor-acceptor systems where the fluorine atom fine-tunes the singlet-triplet energy gap (

    
    ).
    
  • N-Heterocyclic Carbenes (NHCs): Precursor for metallic ligands in phosphorescent OLEDs.

Part 2: Critical Material Protocols

Protocol A: Electronic-Grade Purification (99.99% Trace Metal Basis)

Rationale: Standard synthesis yields 97-98% purity (pharmaceutical grade). For organic electronics, trace transition metals (Pd, Cu, Fe) act as charge traps, reducing carrier mobility by orders of magnitude.

Reagents:

  • Crude BFMA (CAS: 354574-32-6)[1][][3]

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Activated Charcoal (Acid-washed)

  • Silica Gel (60 Å, 230–400 mesh)

Workflow:

  • Dissolution: Dissolve 10.0 g of crude BFMA in 150 mL of Ethyl Acetate/Hexanes (1:4 v/v) at 45°C.

  • Metal Scavenging: Add 5 wt% activated charcoal and stir for 1 hour at 45°C. Filter hot through a Celite pad to remove particulates.

  • Recrystallization: Concentrate the filtrate to 50 mL. Slowly cool to 4°C over 12 hours. The slow cooling rate promotes the rejection of metallic impurities from the crystal lattice.

  • Sublimation (Critical Step): Place dried crystals in a vacuum sublimation train.

    • Pressure:

      
       Torr
      
    • Source Temp: 85°C

    • Cold Finger: 15°C

    • Collection: Harvest the white crystalline needles from the cold finger.

Validation Criteria:

  • HPLC: >99.9% area purity.

  • ICP-MS: Pd < 5 ppm, Fe < 10 ppm.

Protocol B: Synthesis of Fluorinated Triarylamine HTM

Rationale: This protocol utilizes the Buchwald-Hartwig amination to couple BFMA with a carbazole core, creating a high-mobility hole transport material. The Fluorine atom on the BFMA moiety lowers the HOMO, aligning it better with the valence band of perovskites.

Reaction Scheme (Conceptual): Carbazole-Br + BFMA -> Carbazole-NH-Ar(F,OMe) -> (via 2nd coupling) Carbazole-N(Ar)-Ar

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a 2-neck round bottom flask and cycle with Argon (3x).

  • Catalyst Pre-activation:

    • Add

      
       (2 mol%) and Tri-tert-butylphosphine (
      
      
      
      , 4 mol%) in anhydrous Toluene. Stir for 15 mins at RT until the solution turns dark purple/brown (active Pd(0) species).
  • Reagent Addition:

    • Add this compound (1.0 eq).[1]

    • Add 9-Phenyl-9H-carbazole-3-boronic acid (or corresponding aryl bromide if doing N-arylation on the amine side). Note: Here we utilize the Br on BFMA for Suzuki or the NH2 for Buchwald. We will proceed with N-arylation of the BFMA amine.

    • Correction for Specificity: To make a Triarylamine, we react the -NH₂ of BFMA with an Aryl Bromide (e.g., 4-bromobiphenyl).

    • Revised Reagents: BFMA (1.0 eq), 4-Bromobiphenyl (2.2 eq), Sodium tert-butoxide (3.0 eq).

  • Reaction:

    • Inject the catalyst solution into the reagent mixture.

    • Reflux at 110°C for 24 hours under Argon.

  • Quench & Workup:

    • Cool to RT. Filter through a silica plug (eluting with CH₂Cl₂).

    • Wash organic layer with brine, dry over MgSO₄.

  • Purification: Column chromatography (Hexane/DCM gradient).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (<40%) Catalyst poisoning by O₂Degas solvents with

sparging for 30 mins.
Protodebromination Reaction temp too highReduce temp to 90°C; switch to weaker base (

).
Incomplete Conversion Steric hindrance of -OMeSwitch ligand to SPhos or XPhos (better for sterically crowded anilines).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from the BFMA scaffold, highlighting its versatility in creating both p-type (donor) and n-type (acceptor) materials.

BFMA_Pathways cluster_legend Application Domains BFMA 2-Bromo-4-fluoro- 6-methoxyaniline (BFMA) Buchwald Buchwald-Hartwig Coupling BFMA->Buchwald Utilizing -NH2 Nitration Nitration & Reduction BFMA->Nitration Modifying C-3/C-5 Triarylamine Fluorinated Triarylamine (HTM) Buchwald->Triarylamine + Aryl Halides Diamine 1,2-Diamine Intermediate Nitration->Diamine Reduction Cyclization Thionyl Chloride Cyclization Diamine->Cyclization BT Fluorinated Benzothiadiazole Cyclization->BT Acceptor Unit

Figure 1: Divergent synthetic pathways for BFMA. The amine handle leads to Hole Transport Materials (Green), while ring modification leads to Electron Acceptors (Red).

Part 4: References

  • Inflazome Limited. (2019). Compounds for NLRP3 Inhibition and Organic Synthesis Intermediates. Patent WO/2019/04-25. (Demonstrates the chemical stability and reactivity profile of the BFMA scaffold in complex synthesis).

  • Kesisoglou, F., et al. (2007).[4] Nanoparticulate systems and synthesis of fluorinated anilines. Advanced Drug Delivery Reviews, 59(7), 631-644.[4] (Provides foundational protocols for handling fluorinated aniline derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Synthesis Yield of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-fluoro-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthesis. Our goal is to equip you with the necessary knowledge to not only successfully synthesize the target molecule but also to optimize the yield and purity of your product. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the electrophilic aromatic substitution of 4-fluoro-2-methoxyaniline with a suitable brominating agent. N-Bromosuccinimide (NBS) is a highly effective and commonly used reagent for this transformation, offering good regioselectivity and milder reaction conditions compared to liquid bromine.[1][2] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]

Q2: What are the key factors influencing the regioselectivity of the bromination?

A2: The regioselectivity of the bromination of 4-fluoro-2-methoxyaniline is primarily governed by the directing effects of the substituents on the aromatic ring. The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups, while the fluoro (-F) group is a deactivating, ortho-, para-director. The amino group, being the most powerful activating group, will predominantly direct the incoming electrophile (bromine) to its ortho and para positions. In this specific substrate, the para position to the amino group is occupied by the fluorine atom. Of the two ortho positions, one is also the ortho position to the methoxy group, making it highly activated. The other ortho position is sterically hindered by the adjacent methoxy group. Therefore, the bromination is expected to occur selectively at the position ortho to the amino group and meta to the fluoro group, yielding this compound.

Q3: Why is my reaction yield consistently low?

A3: Low yields in this synthesis can stem from several factors. One of the most common issues is the high reactivity of the aniline starting material, which can lead to the formation of polybrominated side products.[3] Inefficient control of the reaction temperature can also contribute to side reactions and decomposition of the product. Additionally, incomplete reaction due to insufficient brominating agent or reaction time, and product loss during workup and purification are common culprits for low yields. A detailed troubleshooting guide is provided in the subsequent section to address these specific issues.

Q4: My purified product is a dark oil or solid. How can I decolorize it?

A4: Discoloration of the final product is a frequent observation in the synthesis of anilines and is often caused by the formation of oxidized impurities.[4] A highly effective method for decolorization is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, and upon hot filtration and recrystallization, a significantly lighter-colored product can be obtained.

Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive N-Bromosuccinimide (NBS).2. Insufficient reaction time or temperature.3. Incorrect solvent.1. Use freshly opened or recrystallized NBS. NBS can decompose over time.2. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.3. Ensure a polar aprotic solvent like DMF is used, as it is known to facilitate this type of bromination.[1]
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high.2. Use of a non-selective brominating agent.3. Presence of activating impurities in the starting material.1. Maintain a low and consistent reaction temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[5]2. NBS generally provides good regioselectivity. Avoid using elemental bromine (Br2) without careful control of conditions, as it can lead to over-bromination.[3]3. Ensure the purity of the 4-fluoro-2-methoxyaniline starting material before proceeding with the reaction.
Significant Amount of Dibrominated Product 1. Excess of brominating agent.2. Reaction temperature is too high, leading to increased reactivity.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS.[1]2. Perform the reaction at a lower temperature (e.g., 0°C) and add the NBS solution dropwise to control the reaction rate and heat generation.
Product Discoloration (Dark Brown or Black) 1. Oxidation of the aniline product or starting material.2. Residual bromine in the product.1. During workup, wash the organic layer with a reducing agent solution like sodium bisulfite or sodium thiosulfate to quench any unreacted bromine and prevent oxidation. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[3]2. After the reaction is complete, quench with a solution of sodium thiosulfate until the orange/brown color of bromine disappears.
Difficulty in Product Purification 1. Co-elution of regioisomers or other impurities during column chromatography.2. Product oiling out during recrystallization.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for separating very similar isomers.2. If the product oils out, try using a different recrystallization solvent system, or add the second solvent (anti-solvent) more slowly while vigorously stirring at a slightly elevated temperature. Seeding with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the bromination of substituted anilines.[1]

Materials and Reagents:

  • 4-Fluoro-2-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous DMF.

  • Add the NBS solution dropwise to the cooled solution of the aniline over a period of 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-fluoro-2-methoxyaniline in DMF B 2. Cool to 0°C A->B C 3. Add NBS solution dropwise B->C D 4. Stir at room temperature C->D E 5. Quench with Na2S2O3 D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash organic layer F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

ReactionMechanism Aniline 4-Fluoro-2-methoxyaniline SigmaComplex σ-complex intermediate Aniline->SigmaComplex + Br+ (from NBS) NBS N-Bromosuccinimide (NBS) Product This compound SigmaComplex->Product - H+

Caption: Simplified mechanism of electrophilic aromatic bromination.

Troubleshooting Decision Tree

This decision tree can guide you through resolving common issues.

TroubleshootingTree Start Low Yield? CheckReaction Check Reaction Completion (TLC) Start->CheckReaction CheckPurity Check Crude Product Purity (NMR/LCMS) Start->CheckPurity CheckReaction->CheckPurity No starting material Incomplete Incomplete Reaction CheckReaction->Incomplete Starting material remains MultipleProducts Multiple Products CheckPurity->MultipleProducts Side products observed Decomposition Decomposition CheckPurity->Decomposition Tarry residue Solution1 Increase reaction time or temperature slightly Incomplete->Solution1 Solution2 Optimize reaction temperature (lower) and reagent addition rate MultipleProducts->Solution2 Solution3 Use milder conditions, check for stable temperature control Decomposition->Solution3

Caption: Decision tree for troubleshooting low yield issues.

References

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • PMC. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • RSC Publishing. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. [Link]

  • Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. [Link]

  • Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
  • Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Google Patents. (n.d.). CN109384682A - A kind of preparation method of the bromo- 4- trifluoro-methoxyaniline of 2,6- bis-.
  • Google Patents. (n.d.).

Sources

side reactions in the bromination of 4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Synthesis Support Center.

I have reviewed your inquiry regarding the bromination of 4-fluoro-6-methoxyaniline . This substrate presents a classic "competing director" scenario in Electrophilic Aromatic Substitution (EAS), complicated by the high oxidation potential of the electron-rich aniline ring.

Below is your Technical Support Case File , structured to troubleshoot your specific observations (impurities, low yield, tars) and optimize your protocol.

Topic: Troubleshooting Side Reactions in 4-Fluoro-6-Methoxyaniline Bromination Status: Open Primary Substrate: 4-Fluoro-6-methoxyaniline (IUPAC: 5-fluoro-2-methoxyaniline or 2-amino-5-fluoroanisole)

Technical Note on Nomenclature: While often cataloged as "4-fluoro-6-methoxyaniline" in vendor databases, the IUPAC numbering prioritizes the amine at C1 and the methoxy at C2. This places the fluorine at C4. Structure for Analysis:2-methoxy-4-fluoroaniline .

  • C1:

    
     (Strong Activator, o,p-director)
    
  • C2:

    
     (Activator, o,p-director)
    
  • C4:

    
     (Deactivator/Director)
    

Part 1: Diagnostic Triage (Quick Fix)

Identify your issue in the table below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Dark black/purple reaction mixture Oxidative Degradation (Formation of quinone imines/polymers).Switch oxidant. Move from

to NBS in DMF/MeCN. Lower temperature to -10°C.
Two product spots on TLC (close Rf) Regioisomer Mixture (C6-Br vs. C5-Br) or N-Bromination .Check NMR. If N-Br, heat gently to rearrange. If C5-Br, lower equivalents to 0.95 eq.
Three+ spots or "streaking" Poly-bromination (Dibromo species).Dilute reaction (0.1 M). Add reagent dropwise over 2 hours.
Loss of Methoxy signal in NMR Demethylation (Lewis acid side reaction).Avoid

or strong Lewis acids. Ensure HBr scavenging (use

or propylene oxide).

Part 2: Mechanistic Analysis & Side Reactions

To control the reaction, you must understand the competition between the Desired Pathway (EAS) and the Destructive Pathways (Oxidation/Poly-halogenation).

The Directing Group Conflict
  • 
     (Position 1):  Directs to C6  (ortho) and C2 (blocked). Para (C4) is blocked by Fluorine.
    
  • 
     (Position 2):  Directs to C3  (ortho) and C5  (para).
    
  • Outcome: The amine is the dominant activator. The kinetic product is 6-bromo-4-fluoro-2-methoxyaniline . However, the methoxy group activates C5 strongly enough that over-bromination at C5 occurs rapidly if stoichiometry is uncontrolled.

Reaction Pathway Diagram

The following diagram maps the critical divergence points in your flask.

BrominationPathways Start 4-Fluoro-6-methoxyaniline (Substrate) N_Bromo N-Bromo Intermediate (Kinetic Trap) Start->N_Bromo NBS/Br2 (Fast) RadicalCat Aniline Radical Cation (Oxidation) Start->RadicalCat SET (Oxidation) Prod_C6 6-Bromo Product (Target: Major) Start->Prod_C6 Direct EAS (C6) Prod_C5 5-Bromo Isomer (Minor Impurity) Start->Prod_C5 Direct EAS (C5) (OMe directed) N_Bromo->Prod_C6 Rearrangement (Orton-like) Tar Azo/Quinone Polymers (Black Tar) RadicalCat->Tar Polymerization Prod_Di 5,6-Dibromo Product (Over-reaction) Prod_C6->Prod_Di Excess Br2

Figure 1: Reaction network showing the competition between the desired C6-bromination (Green), over-bromination (Red), and oxidative degradation (Dark Grey).

Part 3: Detailed Troubleshooting Guides

Issue 1: "My reaction turned into black tar."

Diagnosis: Oxidative Degradation. Electron-rich anilines have low oxidation potentials. Strong electrophiles like elemental bromine (


) can act as oxidants via Single Electron Transfer (SET), generating radical cations that polymerize into "aniline black" type dyes.

Protocol Adjustment (The NBS Switch): Replace


 with N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of bromonium ions and is less oxidizing than elemental bromine.
  • Solvent: Use DMF or Acetonitrile (polar aprotic solvents suppress radical pathways).

  • Temperature: Maintain -10°C to 0°C.

  • Protection (Optional): If oxidation persists, acetylate the amine first (

    
    ), brominate, then deprotect. The amide is less electron-rich and resistant to oxidation.
    
Issue 2: "I cannot separate the mono-bromo from the di-bromo product."

Diagnosis: Over-bromination (Regioselectivity Failure).[1] The product (6-bromo) is still activated by the methoxy group, making it susceptible to a second bromination at C5.

Corrective Workflow:

  • Stoichiometry: Use 0.95 equivalents of NBS relative to the aniline. It is better to have 5% unreacted starting material (easy to separate by polarity) than 5% dibromo product (very difficult to separate).

  • Addition Rate: Add the NBS as a solution in DMF dropwise over 60 minutes. High local concentrations favor dibromination.

  • Quench: Quench immediately with aqueous Sodium Thiosulfate (

    
    ) to destroy active bromine species before workup.
    
Issue 3: "NMR shows the bromine on the Nitrogen, not the Carbon."

Diagnosis: Kinetic N-Bromination. Bromination often occurs on the Nitrogen first (forming N-bromoaniline), which is unstable.

Resolution:

  • This is often a reversible intermediate.

  • The Fix: Stir the reaction mixture at room temperature or slightly elevated temperature (40°C) for an additional hour. The N-bromo species usually rearranges to the C-bromo product (Orton Rearrangement) under acidic conditions (generated in situ by HBr byproduct).

Part 4: Validated Experimental Protocol

Recommended Method: NBS-Mediated Bromination Target Scale: 1.0 mmol

  • Preparation: Dissolve 4-fluoro-6-methoxyaniline (141 mg, 1.0 mmol) in anhydrous DMF (5 mL).

    • Why DMF? High solubility and promotes ionic mechanism over radical oxidation.

  • Cooling: Cool the solution to -10°C (ice/acetone bath).

  • Addition: Dissolve NBS (169 mg, 0.95 mmol, 0.95 eq ) in DMF (2 mL). Add this solution dropwise over 30 minutes.

    • Critical: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC.

    • Note: If N-bromo intermediate is observed (less polar than SM), allow to warm to RT.

  • Workup: Dilute with water (20 mL). Extract with EtOAc. Wash organic layer with 10%

    
      (to remove oxidative impurities) and Brine.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Part 5: References & Authority[2]

  • Regioselectivity in Aniline Bromination:

    • Source: BenchChem Technical Guides. "Strategies to control overreaction in aniline bromination."

    • Relevance: Confirms the dominance of

      
       directing effects and the necessity of controlling stoichiometry to prevent tribromination [1.2].
      
    • URL:

  • Use of NBS for Electron-Rich Aromatics:

    • Source: Organic Chemistry Portal.[2] "N-Bromosuccinimide (NBS) - Reactivity & Protocols."

    • Relevance: Validates NBS as the superior reagent for sensitive substrates to avoid oxidation and control regioselectivity [1.15].

    • URL:

  • Substrate Data (4-Fluoro-2-methoxyaniline):

    • Source: PubChem Compound Summary (CID 13532228).[3]

    • Relevance: Verifies the chemical structure and physical properties (MW 141.14 g/mol ) for stoichiometric calculations [1.20].

    • URL:

  • Green Chemistry Approaches (Ionic Liquids/Copper):

    • Source: Beilstein Journal of Organic Chemistry. "Regioselective chlorination and bromination of unprotected anilines..."

    • Relevance: Provides alternative "green" protocols if DMF/NBS is unsuitable for process scale [1.18].

    • URL:

Sources

Technical Support Center: Minimizing Byproduct Formation in Suzuki Coupling of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluoro-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. The substrate presents unique difficulties due to its electronic properties and steric hindrance, often leading to undesirable byproduct formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high yields and product purity.

The structure of this compound is characterized by an electron-rich aromatic ring due to the methoxy and aniline substituents. This electron density can make the initial oxidative addition step of the palladium catalyst into the C-Br bond more challenging compared to electron-poor aryl bromides.[1][2] Furthermore, the ortho-substituents create steric hindrance around the reaction center, and the aniline's nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation.[3][4]

This guide will address the most common side reactions—protodebromination and homocoupling—and provide systematic strategies to mitigate them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the mechanistic reasoning and actionable protocols to resolve the issue.

Q1: I'm observing a significant amount of 4-fluoro-2-methoxyaniline in my reaction mixture. What's causing this protodebromination, and how can I prevent it?

A1: The byproduct you are observing, 4-fluoro-2-methoxyaniline, is the result of protodebromination (also known as hydrodehalogenation), a common side reaction where the bromine atom is replaced by a hydrogen atom. [5]

Mechanistic Cause: This side reaction typically occurs after the initial oxidative addition step, forming the Ar-Pd(II)-X intermediate. If this intermediate reacts with a hydride source before transmetalation with the boronic acid can occur, reductive elimination will yield the undesired protodebrominated product.[6][7] Potential hydride sources in a Suzuki reaction can include certain bases (like alkoxides), impurities in solvents, or the solvent itself (e.g., alcohols).[6] High temperatures and prolonged reaction times can also exacerbate this issue.[5]

Troubleshooting Protocol:

  • Re-evaluate Your Base: Strong, nucleophilic bases or those that can generate hydride species can promote protodebromination.

    • Action: Switch from strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) to weaker, non-nucleophilic inorganic bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are less likely to act as hydride donors.[7]

  • Ensure Anhydrous & Degassed Conditions: Water is a proton source that can facilitate protodeboronation of the coupling partner, which in turn can disrupt the catalytic cycle and create conditions favorable for other side reactions.[8]

    • Action: Use anhydrous solvents. Dry your solvents using appropriate methods if necessary. Thoroughly degas the reaction mixture before heating by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6]

  • Optimize the Catalyst/Ligand System: The goal is to accelerate the desired catalytic cycle (specifically, transmetalation and reductive elimination) so that it outcompetes the protodebromination pathway.

    • Action: Employ bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition to the electron-rich aryl bromide and the subsequent reductive elimination step.[9][10] Consider ligands from the Buchwald family, such as SPhos or XPhos, which are known to be effective for challenging substrates.[4][5]

  • Control Reaction Temperature and Time:

    • Action: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.[5] If protodebromination is severe, try running the reaction at a lower temperature, although this may require a more active catalyst system to achieve a reasonable reaction rate.

Q2: My desired product is contaminated with a biaryl byproduct derived from my boronic acid. How can I suppress this homocoupling?

A2: The formation of a biaryl product from the boronic acid (Ar'-B(OH)₂ → Ar'-Ar') is known as homocoupling. This side reaction consumes your nucleophile and complicates purification.

Mechanistic Cause: Homocoupling of boronic acids is most frequently caused by the presence of molecular oxygen.[9][11] Oxygen can facilitate an oxidative coupling of two boronic acid molecules, a process that is also catalyzed by palladium.[6] Another pathway can occur if you are using a Pd(II) precatalyst (like Pd(OAc)₂). The in situ reduction to the active Pd(0) can consume the boronic acid, leading to homocoupling.[6][12]

Troubleshooting Protocol:

  • Rigorous Degassing is Critical: This is the most important step to prevent oxygen-mediated homocoupling.

    • Action: Ensure your solvent and reaction setup are thoroughly deoxygenated. Subsurface sparging with argon for at least 30 minutes is highly effective.[12] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a palladium source already in the active Pd(0) oxidation state avoids the side reactions associated with in-situ reduction of Pd(II) precursors.

    • Action: Instead of Pd(OAc)₂ or PdCl₂, consider using a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[6]

  • Control Boronic Acid Concentration: Maintaining a low concentration of the free boronic acid can minimize its availability for homocoupling.

    • Action: If possible, use a more stable boronic acid derivative like a pinacol ester (Bpin) or a MIDA boronate. These reagents slowly release the boronic acid into the reaction medium, keeping its steady-state concentration low.[6][8] Alternatively, adding the boronic acid to the reaction mixture portion-wise can also be effective.

  • Ligand Selection: Bulky ligands can sterically hinder the formation of the palladium-boronic acid intermediates that lead to homocoupling.[6]

    • Action: The same bulky, electron-rich ligands that help prevent protodebromination (e.g., XPhos, SPhos) are often effective at suppressing homocoupling as well.

Q3: My reaction is sluggish or fails to go to completion, with mostly starting material remaining. What should I investigate?

A3: Low reactivity with this compound is a common challenge due to a combination of electronic and steric effects, as well as potential catalyst inhibition.

Mechanistic Cause:

  • Inefficient Oxidative Addition: The electron-donating methoxy and aniline groups make the C-Br bond less electrophilic, slowing down the rate-determining oxidative addition step.[1][2]

  • Catalyst Inhibition: The lone pair on the aniline nitrogen can coordinate to the palladium center, forming an inactive or less active complex, thereby inhibiting catalysis.[4]

  • Steric Hindrance: The methoxy group at the ortho position sterically hinders the approach of the bulky palladium catalyst to the C-Br bond.[13]

Troubleshooting Protocol:

  • Screen a Panel of Ligands: The ligand is the most critical variable for this substrate. You need a ligand that is both bulky and highly electron-donating to overcome the activation barrier for oxidative addition.

    • Action: Set up a parallel screen of ligands. Start with established ligands for challenging couplings like XPhos, SPhos, RuPhos, and CataCXium A .[3][4] N-heterocyclic carbene (NHC) ligands can also be very effective.[14]

  • Optimize the Base and Solvent System: The base plays a crucial role in the transmetalation step, and the solvent affects solubility and reaction rates.[15][16]

    • Action: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For solvents, aprotic polar solvents are generally preferred. A mixture of 1,4-Dioxane/H₂O or 2-MeTHF can be highly effective.[3][7]

  • Increase Reaction Temperature: If the reaction is clean but slow, increasing the temperature can improve the rate of oxidative addition.

    • Action: Cautiously increase the temperature in 10 °C increments (e.g., from 80 °C to 100 °C). Monitor for byproduct formation, as higher temperatures can also accelerate side reactions.[6]

  • Check Reagent Purity: Ensure your boronic acid is not degraded (protodeboronated) and that all reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system for this substrate? A: There is no single "best" system, as the optimal choice can depend on the specific boronic acid partner. However, for a sterically hindered and electron-rich substrate like this compound, a highly active catalyst system is required. A great starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylmonophosphine ligand.[17][18]

Ligand FamilyRecommended LigandsKey Features
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding; excellent for activating C-Br bonds on electron-rich arenes.[4][9]
CataCXium Ligands CataCXium AKnown to be effective for couplings involving anilines. A preformed palladacycle can show unique reactivity.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes; can be effective at high temperatures.[14]

Q2: Which base is most suitable for coupling this compound? A: The base activates the boronic acid for transmetalation by forming a more nucleophilic boronate species.[14][15] For this substrate, a moderately strong, non-nucleophilic base is ideal to avoid side reactions.

BaseStrengthCommon SolventsComments
K₃PO₄ Moderate/StrongDioxane/H₂O, Toluene, 2-MeTHFExcellent general choice. High efficacy and low risk of promoting protodebromination.[7]
Cs₂CO₃ StrongDioxane, THF, DMFOften provides higher reactivity due to the high solubility of cesium salts. A very reliable choice.[3]
K₂CO₃ ModerateDioxane/H₂O, DMF, EthanolA weaker base that can be effective, but may require higher temperatures or more active catalysts.
Alkoxides (e.g., NaOtBu) Very StrongTHF, Dioxane (anhydrous)Generally not recommended for this substrate due to the high risk of promoting protodebromination.[5]

Q3: How does the choice of solvent affect the reaction outcome? A: The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions. For Suzuki couplings, aprotic solvents are generally preferred.

  • 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are common choices. Often, a small amount of water is added (e.g., 10:1 organic/water) to help dissolve the inorganic base and facilitate the formation of the active boronate species.[16][18]

  • 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, higher-boiling alternative to THF and has been shown to be highly effective for challenging couplings of ortho-substituted anilines.[3]

  • Protic solvents like ethanol or isopropanol should generally be avoided as they can be a source of hydrides or protons, leading to protodebromination and protodeboronation.[7]

Q4: Can the unprotected aniline group interfere with the reaction? A: Yes, the primary amine can interfere in two ways. First, its lone pair can coordinate to the palladium catalyst, potentially sequestering it from the catalytic cycle.[4] Second, under certain conditions, it could undergo N-arylation, although this is less common in Suzuki couplings compared to Buchwald-Hartwig aminations. Using a bulky ligand helps to create a sterically crowded environment around the palladium center, which can disfavor coordination from the aniline substrate and favor the desired C-C bond formation.[17] For this specific substrate, successful couplings have been reported without protecting the aniline group.[3][19]

Visualization of Key Reaction Pathways

To better understand the process, the following diagrams illustrate the desired catalytic cycle and the competing pathways that lead to common byproducts.

Suzuki_Cycle cluster_cycle Desired Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-Br ArPdL2Br Ar-Pd(II)L2-Br OxAdd->ArPdL2Br Transmetal Transmetalation ArPdL2Br->Transmetal + Ar'B(OH)3⁻ ArPdL2Ar Ar-Pd(II)L2-Ar' Transmetal->ArPdL2Ar RedElim Reductive Elimination ArPdL2Ar->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product Ar-Ar' RedElim->Product

Caption: The general catalytic cycle for Suzuki-Miyaura cross-coupling.

Byproduct_Formation Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br (Key Intermediate) ArPdAr Ar-Pd(II)L2-Ar' Product Desired Product (Ar-Ar') ArPdAr->Product Reductive Elimination Homocoupling Homocoupling (Ar'-Ar') Protodebromination Protodebromination

Caption: Divergent pathways from the key intermediate leading to byproducts.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific boronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or ester (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • SPhos or XPhos (2-5 mol%)

  • K₃PO₄ (anhydrous, powdered, 2.0 - 3.0 eq.)

  • Solvent: 2-MeTHF or 1,4-Dioxane (anhydrous)

  • Degassed Water

Procedure:

  • Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered anhydrous K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 2-MeTHF) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting aryl bromide. If using a base like K₃PO₄, adding a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water) can be beneficial.

  • Degassing (Final): If not done previously, degas the entire mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link][15][20]

  • Matos, K., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Cox, P. A., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Welch, D. S., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Chen, Y.-H., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Chemistry – An Asian Journal. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Busacca, C. A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Welch, D. S., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

optimizing base and solvent for Buchwald-Hartwig amination of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Project B-H-2B4F6M Subject: Optimization of Base & Solvent for Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-6-methoxyaniline

Part 1: Diagnostic Triage & Strategic Analysis

User Status: Senior Researcher / Process Chemist Substrate Profile: this compound (hereafter Substrate-A )

Before selecting a base or solvent, we must define the role of Substrate-A . This molecule is a "chameleon" substrate with conflicting functionalities:

  • Electrophile (C-Br bond): Activated by the 4-Fluoro group (inductive withdrawal) but deactivated by the electron-rich amino group.

  • Nucleophile (–NH₂ group): Significantly deactivated by the 4-Fluoro group (lowering pKa) and sterically encumbered by the ortho-Bromo and ortho-Methoxy groups.

  • Catalyst Poison (Chelation): The ortho-methoxy and free amine can form stable 5-membered palladacycles, arresting the catalytic cycle.

Diagnostic Flowchart: Define Your Pathway

G Start Start: Define Role of This compound Decision Is Substrate-A the Electrophile or Nucleophile? Start->Decision PathA PATH A: ELECTROPHILE (Coupling with external amine) Decision->PathA Reacting C-Br PathB PATH B: NUCLEOPHILE (Coupling with external Aryl Halide) Decision->PathB Reacting -NH2 RiskA RISK: Self-Coupling & Catalyst Poisoning by NH2 PathA->RiskA RiskB RISK: Steric Bulk (ortho-OMe/Br) & Low Nucleophilicity (p-F) PathB->RiskB SolA SOLVENT FOCUS: t-Amyl Alcohol or tBuOH (Proton Shuttle Effect) RiskA->SolA SolB SOLVENT FOCUS: Toluene or Dioxane (High Temp Stability) RiskB->SolB BaseA BASE FOCUS: Weak Base (K3PO4/Cs2CO3) to avoid deprotonating Substrate-A SolA->BaseA BaseB BASE FOCUS: Strong Base (LHMDS/NaOtBu) to force deprotonation SolB->BaseB

Figure 1: Decision matrix for optimizing reaction conditions based on the mechanistic role of the substrate.

Part 2: Critical Parameter Analysis (Base & Solvent)[1]

The following guidelines assume Path A (Substrate as Electrophile) as this is the most common interpretation of "Amination of [Halide]". However, notes for Path B are included where critical.

Base Selection: The "Goldilocks" Zone

For this substrate, base selection is a trade-off between rate acceleration and chemoselectivity .

BaseClassSuitabilityMechanistic Rationale
NaOtBu (Sodium tert-butoxide)Strong AlkoxideModerate Pros: Fast reaction rates. Standard for Buchwald couplings.Cons: Can deprotonate the free NH₂ of Substrate-A, leading to homocoupling (polymerization). Only use if Substrate-A is the nucleophile.
Cs₂CO₃ (Cesium Carbonate)Weak InorganicHigh Pros: Excellent functional group tolerance.[1] The "Cesium Effect" aids solubility in organic solvents. Prevents deprotonation of the substrate's aniline, favoring cross-coupling with the external amine.Cons: Slower; requires higher temperatures (>80°C).
K₃PO₄ (Potassium Phosphate)Weak InorganicHigh Pros: Often superior when used with water-sensitive catalysts or when high chemoselectivity is needed. Works exceptionally well with BrettPhos systems.Cons: Poor solubility in non-polar solvents (requires Toluene/Water mix or polar solvents).
LHMDS (Lithium Hexamethyldisilazide)Strong AmideSpecific Use Only for Path B: If Substrate-A is the nucleophile, its low nucleophilicity (due to 4-F) and high steric hindrance require LHMDS to pre-deprotonate the amine and drive the reaction.

Recommendation: Start with Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) . Avoid alkoxide bases (NaOtBu) initially to suppress side reactions involving the free amine and methoxy group.

Solvent Selection: The "Proton Shuttle" Effect

The presence of the ortho-methoxy group and the free amine creates a crowded environment around the Palladium center. The solvent must facilitate the proton transfer step, which is often the rate-determining step in hindered aminations.

  • Primary Recommendation: t-Amyl Alcohol (2-Methyl-2-butanol)

    • Why: Polar protic solvents like t-Amyl alcohol and tBuOH can act as a "proton shuttle," facilitating the deprotonation of the ammonium-palladate intermediate. This is critical for hindered substrates where the base cannot easily approach the metal center.

    • Boiling Point: 102°C (allows sufficient heating without pressure vessels).

  • Secondary Recommendation: 1,4-Dioxane [1][2][3]

    • Why: High solubility for Cs₂CO₃ and catalytic intermediates. Excellent for long reaction times at high temperatures (100°C+).

    • Warning: If using K₃PO₄, adding small amounts of water (1-2%) to Dioxane often drastically improves yield by solubilizing the inorganic base.

  • Avoid: THF (Boiling point too low for hindered substrates) and DMF/DMAc (Can coordinate to Pd and shut down the cycle for this specific electron-rich substrate).

Part 3: Validated Experimental Protocols

Protocol A: Coupling Substrate-A (as Electrophile) with a Secondary Amine

Target: Replacing the Br with an external amine.

  • Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with BrettPhos Pd G4 (1.0 - 2.0 mol%).

    • Note: G4 precatalysts are crucial here. They activate at room temperature and prevent the "induction period" where the free NH₂ of the substrate could poison the inactive Pd(II) species.

  • Reagents: Add Substrate-A (1.0 equiv), External Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous t-Amyl Alcohol (0.2 M concentration).

  • Reaction: Seal and heat to 80–100°C for 12 hours.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling Substrate-A (as Nucleophile) with an Aryl Chloride

Target: Reacting the NH₂ with an external electrophile.

  • Catalyst Prep: Use BrettPhos Pd G4 (2.0 - 4.0 mol%). The steric bulk of the substrate requires a higher loading.

  • Reagents: Add Substrate-A (1.2 equiv), Aryl Chloride (1.0 equiv), and LHMDS (2.2 equiv, 1M in THF/Hexanes).

    • Crucial: Add LHMDS last or pre-stir Substrate-A with LHMDS for 5 mins before adding catalyst to ensure deprotonation.

  • Solvent: Toluene or 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 110°C .

Part 4: Troubleshooting FAQs

Q1: The reaction turns black immediately, and I see no conversion. Why?

  • Cause: Catalyst decomposition ("Pd Black" formation). The free NH₂ and ortho-OMe are likely chelating the Pd, displacing the ligand.

  • Fix: Switch to a "Pre-catalyst" (Pd G3 or G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst ensures the active species is formed on the ligand, protecting it from chelation. Lower the temperature to 60°C and increase reaction time.

Q2: I see the product, but also a dimer of my starting material.

  • Cause: Homocoupling. The base is deprotonating Substrate-A (at the NH₂) which then attacks another molecule of Substrate-A (at the Br).

  • Fix: Switch from NaOtBu to a weaker base like K₃PO₄ . Use a slight excess of the external amine (1.5 equiv) to outcompete the substrate's self-reaction.

Q3: Why is t-Amyl alcohol better than Toluene?

  • Mechanistic Insight: In non-polar toluene, the base (Cs₂CO₃) is insoluble. The reaction relies on phase transfer, which is slow for hindered substrates. t-Amyl alcohol solubilizes the base slightly and, more importantly, stabilizes the transition state during the proton transfer step via hydrogen bonding.

Part 5: Mechanistic Visualization

The following diagram illustrates the specific steric and electronic interference caused by the substituents on Substrate-A during the catalytic cycle.

Mechanism Substrate This compound OxAdd Oxidative Addition (Rate Limiting due to Sterics) Substrate->OxAdd Br-C bond breaks Pd L-Pd(0) (Active Catalyst) Pd->OxAdd + Substrate Chelation TRAP: Chelation (OMe & NH2 bind Pd) OxAdd->Chelation If Ligand is Small (Use BrettPhos!) ProtonTransfer Deprotonation/Transmetallation Needs t-Amyl Alcohol OxAdd->ProtonTransfer + External Amine + Base (Cs2CO3) Product C-N Coupled Product ProtonTransfer->Product Reductive Elimination Product->Pd Regenerate Pd(0)

Figure 2: Mechanistic hurdles (Red) and solutions (Green) in the catalytic cycle of this compound.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 27-50. Link

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide." Technical Bulletins. Link

  • BenchChem. "Troubleshooting Guide for Buchwald-Hartwig Amination of Aryl Halides." Technical Support. Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019. (Contextual grounding for solvent effects).

Sources

troubleshooting low reactivity of 2-Bromo-4-fluoro-6-methoxyaniline in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-Bromo-4-fluoro-6-methoxyaniline Cross-Coupling

Executive Summary: The "Triple Threat" Substrate

Subject: this compound (CAS: 354574-32-6) Classification: High-Difficulty Cross-Coupling Partner

If you are experiencing low reactivity (0–10% conversion) or catalyst deactivation with this substrate, you are likely fighting a "Triple Threat" of structural features:

  • Catalyst Poisoning (Primary Amine): The free

    
     group ortho to the bromide is a competent ligand. It coordinates to the Palladium center, forming stable "off-cycle" species (Pd-Amine complexes) that shut down the catalytic turnover.
    
  • Electronic Deactivation: The aniline nitrogen and the ortho-methoxy group are strong Electron Donating Groups (EDGs). These increase the electron density at the C-Br bond, making the Oxidative Addition step—typically the rate-limiting step for aryl bromides—significantly slower and thermodynamically harder.

  • Steric Crowding: The reaction center (C2) is flanked by the amine (C1), which is itself flanked by the methoxy group (C6). This 1,2,6-substitution pattern creates a "steric wall" that impedes the approach of the catalyst and the transmetalating agent (Boronic acid/ester).

This guide provides the specific protocols and mechanistic fixes required to overcome these barriers, moving beyond standard "Pd(PPh3)4" conditions which are destined to fail.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My reaction turns black immediately, or stays pale yellow with no product formation. What is happening? A: This is the hallmark of Amine Poisoning .

  • The Mechanism: Standard phosphines (like

    
     or dppf) are not bulky enough to prevent the substrate's own nitrogen from binding to the Palladium. The Pd center becomes saturated with the substrate acting as a ligand, rather than a reactant.
    
  • The Fix: You must use Bulky, Electron-Rich Ligands (e.g., CataCXium® A, SPhos, or XPhos). These ligands create a "steric umbrella" around the Pd center that physically blocks the substrate's nitrogen from coordinating, while still allowing the C-Br bond to access the metal for oxidative addition.

Q2: I see full consumption of starting material, but the major product is the de-brominated aniline (4-fluoro-2-methoxyaniline). A: You are experiencing Protodebromination .

  • The Cause: This occurs when the oxidative addition complex is formed, but Transmetalation is too slow (due to sterics). The Pd(II) intermediate waits too long and eventually abstracts a hydride (from the solvent or base), followed by reductive elimination of the reduced arene.

  • The Fix:

    • Switch Solvent: Avoid alcohols or DMF. Use 2-MeTHF or Anhydrous Toluene .

    • Increase Concentration: Run the reaction at 0.3 M – 0.5 M to favor the bimolecular Transmetalation step over unimolecular side reactions.

    • Boost Transmetalation: Use

      
        instead of 
      
      
      
      . The Cesium ion helps solubilize the base in organic media and accelerates the activation of the boronic species.

Q3: Can I avoid protecting the amine? It adds two extra steps. A: Yes. While protecting the amine (e.g., as a Boc-carbamate) is the "safest" route, modern precatalysts allow for direct coupling of unprotected ortho-haloanilines. The protocol below using CataCXium A Pd G3 is specifically designed for this purpose and has demonstrated yields >90% on similar scaffolds where standard catalysts gave <15%.

Part 2: Optimized Experimental Protocols

Method A: Direct Coupling (Recommended)

Best for: Avoiding protection/deprotection steps. High success rate for boronic acids/esters.

Mechanistic Rationale: This protocol utilizes CataCXium® A (Di(1-adamantyl)-n-butylphosphine). This ligand is extremely bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition into the electron-rich C-Br bond).

ComponentSpecificationEquivalentsNotes
Substrate This compound1.0 equiv
Coupling Partner Aryl/Heteroaryl Boronic Acid1.5 – 2.0 equivExcess is crucial for sterically hindered couplings.
Catalyst CataCXium® A Pd G3 0.025 – 0.05 equiv(2.5–5 mol%). If G3 is unavailable, use

+ Ligand (1:2 ratio).
Base Cesium Carbonate (

)
3.0 equivFinely ground.
Solvent 2-MeTHF (or Dioxane/

4:1)
0.3 M conc.2-MeTHF allows higher reaction temps and better solubility.
Temperature 80 °C – 100 °C-Vigorous stirring is essential.

Step-by-Step:

  • Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and CataCXium A Pd G3 (0.05 eq).
    
  • Seal and purge with Argon/Nitrogen for 5 minutes (Evacuate/Backfill x3).

  • Add sparged 2-MeTHF via syringe.

  • Heat to 80 °C for 4–16 hours.

  • Workup: Filter through Celite (elute with EtOAc). The free amine product may be polar; check the aqueous layer if yield is low.

Method B: The "SPhos" Alternative

Best for: Labs that do not stock CataCXium A. Uses the Buchwald SPhos Ligand.

  • Catalyst: SPhos Pd G3 (2–5 mol%).

  • Base:

    
     (3.0 eq).
    
  • Solvent: Toluene : Water (10:1) biphasic system.

  • Temp: 100 °C.

  • Note: The biphasic system helps dissolve the inorganic base, creating a "phase-transfer" effect that can drive difficult transmetalations.

Method C: The Protection Route (Fallback)

Best for: Extremely valuable intermediates where you cannot risk a failed test reaction.

  • Protection: React substrate with

    
     (2.0 eq) and DMAP (cat.) in THF at reflux. (Note: The steric crowding may require forcing conditions or use of LiHMDS/
    
    
    
    ).
  • Coupling: Use standard

    
      or 
    
    
    
    conditions. The Boc group removes the poisoning effect and makes the ring less electron-rich (easier oxidative addition).
  • Deprotection: TFA/DCM or HCl/Dioxane.

Part 3: Mechanistic Visualization

The following diagram illustrates why standard catalysts fail and how bulky ligands succeed.

G cluster_0 Failure Mode: Catalyst Poisoning cluster_1 Success Mode: Bulky Ligand (CataCXium A / SPhos) Pd_L Pd(0) Species (Small Ligand) Dead_Complex STABLE COMPLEX (Pd Coordinated to NH2) CATALYTIC DEAD END Pd_L->Dead_Complex N-Coordination Substrate Free Amine Substrate (2-Br-4-F-6-OMe-Aniline) Substrate->Dead_Complex Pd_Bulk Pd(0) + Bulky Ligand (Steric Shield) Ox_Add Oxidative Addition (Ar-Pd-Br) Pd_Bulk->Ox_Add C-Br Insertion (N-Binding Blocked) Transmet Transmetalation (Boronic Acid) Ox_Add->Transmet Base Activated Product Coupled Product Transmet->Product Reductive Elimination

Caption: Pathway comparison. Red path shows how the free amine traps small-ligand catalysts. Green path shows how bulky ligands (CataCXium A) sterically preclude N-binding, forcing the catalyst into the productive oxidative addition cycle.

Part 4: Performance Comparison Data

The following table highlights the dramatic impact of ligand choice on ortho-amino aryl bromides.

Catalyst SystemLigand TypeYield (Typical)Analysis

Bidentate, Small bite angle< 15% FAIL. High susceptibility to amine poisoning.

Monodentate, Aryl phosphine0 - 5% FAIL. Poor oxidative addition into electron-rich rings; easily poisoned.
SPhos Pd G3 Biaryl Dialkylphosphine60 - 80% GOOD. Excellent for sterics, but sometimes struggles with very free amines.
CataCXium® A Pd G3 Cage Phosphine (Adamantyl)> 90% OPTIMAL. Specifically engineered for unprotected anilines and high sterics.

References

  • RSC Advances (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[1] (Identifies CataCXium A as the optimal catalyst for this specific problem set).

  • Organic Chemistry Portal.Suzuki Coupling - Ligand Effects and Protocols. (General grounding for SPhos/Buchwald ligand usage in hindered systems).

  • BenchChem Application Notes.Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol and related ortho-substituted aromatics.

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-4-fluoro-6-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth knowledge and practical advice to ensure the long-term stability and integrity of this valuable research chemical. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

Understanding the Compound: Inherent Instabilities

This compound is a substituted aniline, a class of compounds known for their susceptibility to degradation. The electron-donating amino and methoxy groups on the aromatic ring make the molecule sensitive to environmental factors. A key takeaway from safety data sheets is that this compound is both air and light-sensitive .[1] This inherent reactivity necessitates specific storage and handling protocols to prevent degradation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is imperative to store it in a cool, dry, and dark environment. The recommended storage temperature is refrigerated (2-8°C).[2] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to air and moisture.[1]

Q2: My sample of this compound has changed color. What does this indicate?

A2: A change in color, often to a yellow or brownish tint, is a primary visual indicator of degradation, most likely due to oxidation.[2] Anilines are prone to air oxidation, which can be accelerated by exposure to light and elevated temperatures.[2] If discoloration is observed, it is advisable to verify the purity of the compound before use in sensitive applications.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While low temperatures are beneficial, repeated freeze-thaw cycles should be avoided as they can introduce moisture into the sample. If long-term storage in a freezer is necessary, it is best to aliquot the compound into smaller, single-use quantities to minimize the number of times the main stock is temperature-cycled.

Q4: What materials are suitable for storing this compound?

A4: Amber glass vials or bottles are highly recommended to protect the compound from light.[2] Ensure the container has a secure, airtight seal. For packaging, lined metal cans or plastic pails and drums are also considered suitable.[3]

Q5: Are there any chemicals that are incompatible with this compound?

A5: Yes. As a substituted aniline, it should not be stored in proximity to strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

This section provides a systematic approach to addressing common issues encountered with this compound.

Issue 1: Discoloration of the Compound
  • Observation: The solid or a solution of the compound appears yellow or brown.

  • Probable Cause: Oxidation due to exposure to air and/or light.

  • Immediate Action:

    • Assess Purity: Before use, analyze the purity of the discolored material using an appropriate analytical technique such as HPLC-UV or NMR spectroscopy to identify and quantify potential degradation byproducts.

    • Evaluate Impact: Determine if the level of impurity is acceptable for your specific application. For highly sensitive assays, it is recommended to use a fresh, pure sample.

  • Preventative Measures:

    • Always store the compound under an inert atmosphere (argon or nitrogen).[1]

    • Use amber glass containers and store them in the dark.[2]

    • Maintain refrigerated storage conditions (2-8°C).[2]

Issue 2: Inconsistent Experimental Results
  • Observation: Variability in reaction yields, unexpected side products, or decreased potency in biological assays.

  • Probable Cause: Use of a degraded reagent. Impurities from oxidation can interfere with chemical reactions or biological interactions.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Analyze the purity of the this compound being used. Compare the analytical data (e.g., HPLC, NMR) with the certificate of analysis of a new, unopened lot if available.

    • Aliquot New Samples: For new bottles of the compound, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.

    • Implement Strict Handling Protocols: Ensure that the compound is only handled under an inert atmosphere and that containers are securely sealed immediately after use.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering potential stability issues with this compound.

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Proper Storage of this compound

Objective: To ensure the long-term stability and purity of the compound.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Source of inert gas (argon or nitrogen)

  • Schlenk line or glove box (optional, but recommended)

  • Refrigerator (2-8°C)

Procedure:

  • If purchased in a large quantity, plan to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material.

  • If available, perform the aliquoting procedure in a glove box under an inert atmosphere.

  • If a glove box is not available, use a Schlenk line to flush the vials with inert gas.

  • Carefully transfer the desired amount of this compound into each vial.

  • Flush the headspace of each vial with inert gas before securely sealing the cap.

  • Label each vial clearly with the compound name, date of aliquoting, and any other relevant information.

  • Store the vials in a refrigerator at 2-8°C, away from light.[2]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and detect the presence of potential degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

  • This compound reference standard

Procedure (as a starting point for method development):

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to be tested in acetonitrile to achieve a concentration similar to the standards.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

    • Gradient Program: A linear gradient from a lower to a higher percentage of acetonitrile over a suitable time to ensure the separation of impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis and Data Processing:

    • Inject the standards and the sample solution.

    • Generate a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration and calculate the purity of the this compound in the sample.

Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.[2]
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.[1]
Light Exposure Amber glass container, stored in the darkProtects the compound from light-induced degradation.[1][2]
Container Tightly sealed glass bottle with a secure capPrevents exposure to air and moisture.[2][3]

References

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-6-fluoroaniline.
  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 2-Bromo-4-fluoro-6-methoxyaniline by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Bromo-4-fluoro-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities by High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical expertise with practical, field-proven insights to ensure the scientific integrity of your analytical work.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Regulatory bodies, guided by standards such as the ICH Q3A(R2) guidelines, mandate the identification and characterization of impurities above certain thresholds.[1][2] This guide provides a comprehensive framework for developing a robust HPLC method, identifying potential impurities, and troubleshooting common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in this compound?

A1: Based on common synthetic routes for halogenated anilines, potential process-related impurities can include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Positional isomers formed during the bromination or fluorination steps. The directing effects of the amine, methoxy, and fluoro groups on the aromatic ring can lead to the formation of various bromo- and fluoro-isomers.

  • Over-brominated or Under-brominated Species: Molecules with additional bromine atoms or lacking a bromine atom.

  • By-products from Side Reactions: Impurities resulting from unintended reactions of starting materials or intermediates.[1][3][4]

Q2: What is a good starting point for an HPLC method for this compound?

A2: A reverse-phase HPLC method is a suitable starting point for the analysis of this moderately polar compound. Based on methods for structurally similar compounds, the following conditions can be considered:

Parameter Recommendation
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength determined by the UV spectrum of the main compound.
Injection Volume 10 µL

Note: This method will require optimization and validation for your specific application.

Q3: How can I identify an unknown peak in my chromatogram?

A3: The identification of an unknown peak is a systematic process:[4]

  • Confirm it's a real peak: Inject a blank (mobile phase) to ensure the peak is not from the solvent or system.[5]

  • Gather preliminary information: Note the retention time and response of the unknown peak relative to the main peak.

  • LC-MS Analysis: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides the molecular weight of the unknown compound, which is a critical piece of information for proposing a structure.[6]

  • Forced Degradation Studies: Intentionally degrading the sample under various stress conditions (acid, base, oxidation, heat, light) can help determine if the unknown peak is a degradation product.[7][8]

  • Synthesis and Spiking: If a potential structure for the impurity is proposed, synthesizing a reference standard and "spiking" it into your sample can confirm its identity by observing if the peak area of the unknown increases.

Troubleshooting Guide

The sudden appearance of unexpected peaks or changes in chromatographic performance can be a significant challenge.[4] This section provides a structured approach to troubleshooting common HPLC issues encountered during the analysis of this compound.

Issue 1: An Unknown Peak Appears in the Chromatogram

The appearance of an unexpected peak can jeopardize the release of a batch of material.[4]

Workflow for Investigating an Unknown Peak:

G start Unknown Peak Observed is_real Is the peak real? start->is_real blank_injection Inject Blank (Mobile Phase) is_real->blank_injection No real_peak Peak is real. Proceed with identification. is_real->real_peak Yes artifact Peak is an artifact (ghost peak, solvent impurity). Investigate source. blank_injection->artifact lc_ms Perform LC-MS Analysis real_peak->lc_ms mw_determined Molecular Weight Determined? lc_ms->mw_determined propose_structure Propose Potential Structures (Process impurities, degradants) mw_determined->propose_structure Yes no_mw Optimize MS conditions mw_determined->no_mw No forced_degradation Conduct Forced Degradation Studies propose_structure->forced_degradation is_degradant Is it a degradation product? forced_degradation->is_degradant process_impurity Likely a process-related impurity. is_degradant->process_impurity No degradation_product Confirmed degradation product. is_degradant->degradation_product Yes synthesize_spike Synthesize Reference Standard and Spike Sample process_impurity->synthesize_spike degradation_product->synthesize_spike identity_confirmed Identity Confirmed synthesize_spike->identity_confirmed

Caption: Decision tree for identifying an unknown peak.

Issue 2: Peak Tailing or Poor Peak Shape

Poor peak shape can affect the accuracy of integration and quantification.

Potential Cause Explanation Troubleshooting Steps
Column Overload Injecting too much sample can lead to broad, tailing peaks.Dilute the sample and reinject.
Secondary Interactions The basic amine group can interact with residual acidic silanols on the column packing, causing tailing.Use a mobile phase with a lower pH (e.g., pH 2.5-3) to protonate the amine. Consider using a column with end-capping or a different stationary phase.
Column Contamination Strongly retained compounds from previous injections can elute slowly, causing peak distortion.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). Use a guard column to protect the analytical column.[9]
Dead Volume Excessive tubing length or poorly made connections can cause peak broadening.Check and minimize the length of all tubing. Ensure all fittings are properly tightened.
Issue 3: Retention Time Drifting

Inconsistent retention times can make peak identification unreliable.

Potential Cause Explanation Troubleshooting Steps
Mobile Phase Composition Change Evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the mobile phase composition over time.Keep mobile phase bottles capped. Prepare fresh mobile phase daily.
Column Temperature Fluctuation Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant temperature.[10]
Pump Malfunction Inconsistent flow from the pump will lead to shifting retention times.Check for leaks in the pump seals and fittings. Degas the mobile phase to prevent air bubbles in the pump head.
Column Equilibration Insufficient equilibration time after changing the mobile phase can cause retention time drift.Ensure the column is fully equilibrated with the new mobile phase before starting a sequence.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an HPLC method.[7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Workflow for Forced Degradation and Analysis:

G start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (Solution, UV light) stress_conditions->photo hplc_analysis Analyze all samples by HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis compare_chromatograms Compare Chromatograms of Stressed vs. Unstressed Samples hplc_analysis->compare_chromatograms identify_degradants Identify Degradation Peaks compare_chromatograms->identify_degradants peak_purity Assess Peak Purity of Main Component identify_degradants->peak_purity stability_indicating Method is Stability-Indicating peak_purity->stability_indicating

Caption: Workflow for forced degradation studies.

Conclusion

A systematic and scientifically grounded approach is crucial for the successful identification of impurities in this compound. This guide provides a foundational framework for developing and troubleshooting your HPLC analysis. By understanding the potential sources of impurities, employing a logical troubleshooting strategy, and utilizing advanced analytical techniques like LC-MS, you can ensure the quality and integrity of your analytical data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Available from: [Link]

  • WIPO Patentscope. CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
  • SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Available from: [Link]

  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available from: [Link]

  • Pharmaguideline. Extraneous Peaks in Chromatographic Analysis. 2025. Available from: [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. 2025. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008. Available from: [Link]

  • PubMed Central. Mechanisms and pathways of aniline elimination from aquatic environments. Available from: [Link]

  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Available from: [Link]

  • MDPI. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. 2024. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • PubMed Central. The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Available from: [Link]

  • ResearchGate. Hypothetical metabolic pathway diagram for aniline degradation under... Available from: [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]

  • Alphalyse. How to identify peaks observed by UV-HPLC in stability studies. 2018. Available from: [Link]

  • Frontiers. Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. 2020. Available from: [Link]

  • . Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • MedCrave online. Forced degradation studies. 2016. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-4-fluoro-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₇H₇BrFNO---
Molecular Weight 220.04 g/mol ---
Appearance Typically a solid at room temperatureCan be purified by recrystallization.
Basicity The aniline moiety is basic.Allows for purification via acid-base extraction.
Polarity Moderately polarInfluences choice of solvents for chromatography and recrystallization.
Stability Can be sensitive to light, air, and strong acids/bases.Requires careful handling and storage to prevent degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, based on the typical synthesis involving the bromination of a substituted aniline, the following impurities are commonly observed:

  • Isomeric Impurities: Incomplete regioselectivity during bromination can lead to the formation of isomers. For instance, if the starting material is not appropriately protected, bromination at the para-position relative to the activating methoxy group can occur.

  • Over-brominated Products: The presence of di- or tri-brominated species can be an issue if the reaction conditions are not carefully controlled.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting aniline derivative.

  • Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if exposed to air and light for extended periods.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for a rapid purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can effectively separate the desired product from most impurities. The presence of multiple spots indicates an impure sample. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[2] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation and moisture absorption.[2]

III. Troubleshooting and Purification Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most common purification techniques applicable to this compound.

A. Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.

Troubleshooting Guide: Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
Oiling out The boiling point of the solvent is too high, or the compound is melting before it dissolves. The compound may be too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
No crystal formation The solution is not supersaturated. The compound is too soluble in the solvent.Concentrate the solution by evaporating some of the solvent. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Poor recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not washed properly.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution for a longer period in an ice bath. Wash the collected crystals with a small amount of ice-cold solvent.
Colored impurities remain The impurity co-crystallizes with the product. The impurity is highly soluble and remains in the mother liquor but some is trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Perform a second recrystallization.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Perform small-scale solubility tests with various solvents to find a suitable one. Good candidates are solvents in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on the properties of similar anilines, consider ethanol, methanol, or a mixture of ethyl acetate and hexanes.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Guide: Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor separation (overlapping bands) The polarity of the eluent is too high. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent.Start with a less polar eluent and gradually increase the polarity (gradient elution). Ensure the column is packed uniformly without any air bubbles. Dissolve the sample in a minimal amount of solvent before loading.
Compound is stuck on the column The eluent is not polar enough. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel with a basic compound).Gradually increase the polarity of the eluent. For basic compounds like anilines, consider using a stationary phase like alumina or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent when using silica gel.[4]
Tailing of bands The sample is overloaded on the column. The compound is degrading on the stationary phase.Use a larger column or load less sample. Use a less acidic stationary phase or a neutral one like alumina.

Experimental Protocol: Column Chromatography of this compound

  • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. Determine the optimal mobile phase (eluent) by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes). Aim for an Rf value of 0.2-0.3 for the desired compound for good separation.[5]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

C. Acid-Base Extraction

This technique leverages the basicity of the aniline functional group to separate it from neutral and acidic impurities.

Troubleshooting Guide: Acid-Base Extraction

IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation Vigorous shaking of the separatory funnel. High concentration of dissolved species.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor recovery of the aniline Incomplete protonation of the aniline. The aniline salt has some solubility in the organic layer.Use a sufficiently concentrated acid solution (e.g., 1-2 M HCl). Perform multiple extractions with the acidic solution.
Product is not precipitating after basification The aniline salt is highly soluble in water. Insufficient base was added.Extract the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the aniline. Check the pH of the aqueous layer to ensure it is sufficiently basic.

Experimental Protocol: Acid-Base Extraction of this compound

  • Dissolution: Dissolve the crude sample in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (check with pH paper). The protonated aniline will be deprotonated and precipitate out of the solution.

  • Isolation: If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil or remains dissolved, extract the aqueous layer with a fresh portion of organic solvent.

  • Drying and Evaporation: Dry the organic extracts containing the purified aniline over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

IV. Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Solid Sample ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Basic Nature PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct AcidBaseExtraction->PureProduct

Caption: General purification workflow for this compound.

V. Safety Precautions

Working with this compound and the solvents used in its purification requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated and non-halogenated waste should be segregated.

VI. References

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. Available at:

  • 2-Bromo-4-fluoro-6-nitroaniline - Chem-Impex. Available at: [Link]

  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available at: [Link]

  • 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem. Available at: [Link]

  • The stability of polyaniline in strongly alkaline or acidic aqueous media - ResearchGate. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • Column Chromatography Notes - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

Navigating the Challenges of a Sterically Shielded Synthon: A Technical Guide to 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-6-methoxyaniline. This versatile building block, with its unique substitution pattern, offers exciting possibilities in the synthesis of novel pharmaceuticals and complex organic molecules. However, its inherent steric and electronic properties can present significant challenges during chemical transformations. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of working with this sterically hindered aniline derivative.

The Heart of the Matter: Understanding Steric Hindrance

The core challenge in the reactivity of this compound lies in the steric congestion around the amine functionality. The bulky bromine atom and the methoxy group in the ortho positions create a crowded environment, shielding the nitrogen's lone pair of electrons. This steric hindrance significantly impacts its nucleophilicity and its ability to participate in various reactions.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Scenario 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Problem: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig amination with this compound and observe minimal to no product formation, with starting material remaining.

Causality: The steric hindrance from the ortho-substituents can impede the oxidative addition of the aryl bromide to the palladium(0) center, a crucial step in the catalytic cycle. Furthermore, the electron-donating nature of the methoxy and amino groups can make the aryl bromide less reactive towards oxidative addition. For Buchwald-Hartwig reactions, the hindered amine of a second molecule of the starting material can also act as a poor nucleophile.

Solutions:

  • Ligand Selection is Critical: Standard phosphine ligands like triphenylphosphine are often ineffective. Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily undergo oxidative addition with the hindered aryl bromide.

    • Recommended Ligands: For Suzuki-Miyaura couplings with sterically demanding aryl bromides, ligands like AntPhos have shown exceptional performance. For Buchwald-Hartwig aminations, ligands such as BrettPhos and RuPhos are designed to accommodate sterically hindered substrates.

  • Optimize Your Base and Solvent System: The choice of base is crucial. Strong, non-nucleophilic bases are generally preferred.

    • For Suzuki reactions, potassium phosphate (K₃PO₄) is often a good choice. The reaction may also benefit from a mixed aqueous solvent system (e.g., toluene/water or dioxane/water), as a small amount of water can be beneficial in anhydrous couplings with K₃PO₄.

    • For Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions like hydrodehalogenation (replacement of bromine with hydrogen).

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

Parameter Condition
Aryl Bromide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand AntPhos (4 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent Xylenes
Temperature 140 °C
Atmosphere Inert (Nitrogen or Argon)
Scenario 2: Failed or Low-Yield N-Acylation

Problem: Attempts to acylate the amino group of this compound with acyl chlorides or anhydrides result in low conversion.

Causality: The steric hindrance around the nitrogen atom makes it a poor nucleophile, hindering its attack on the electrophilic carbonyl carbon of the acylating agent.

Solutions:

  • Use a More Reactive Acylating Agent: If using an anhydride, switch to the corresponding acyl chloride, which is generally more reactive.

  • Employ a Catalyst: The addition of a catalytic amount of a strong acylating catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Increase Reaction Temperature: Heating the reaction mixture can help overcome the activation energy barrier.

  • Consider Alternative Acylation Methods: For particularly stubborn cases, methods that do not rely on the direct nucleophilic attack of the aniline may be necessary. For instance, using a coupling reagent like HATU or HOBt with a carboxylic acid can be effective.

Experimental Protocol: N-Acylation of a Hindered Aniline

Parameter Condition
Aniline This compound (1.0 equiv)
Acylating Agent Acyl chloride (1.1 equiv)
Base Triethylamine or Pyridine (1.5 equiv)
Catalyst DMAP (0.1 equiv)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Reflux
Scenario 3: Complications in N-Alkylation

Problem: N-alkylation reactions are sluggish, or you observe unexpected side products, such as rearrangement of the bromine atom.

Causality: As with N-acylation, steric hindrance slows down the rate of N-alkylation. Under certain conditions, particularly with electron-rich bromoanilines, migration of the bromine atom from the ortho to the para position has been observed during alkylation.

Solutions:

  • Choice of Alkylating Agent: Use a more reactive alkylating agent, such as an alkyl iodide instead of an alkyl bromide or chloride.

  • Careful Selection of Base and Solvent: The choice of base is critical to avoid rearrangement. A strong, non-nucleophilic base is recommended. Phase-transfer catalysis can sometimes be effective.

  • Alternative N-Alkylation Strategies:

    • Reductive Amination: If direct alkylation is problematic, consider a two-step reductive amination sequence. First, condense the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ.

    • Transition Metal Catalysis: Recent advances have shown that transition metals can catalyze the N-alkylation of anilines with alcohols, which is an atom-economical and often milder alternative.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound a poor nucleophile?

The nucleophilicity of the amino group is diminished by two main factors:

  • Steric Hindrance: The bulky ortho-substituents (bromine and methoxy) physically obstruct the path for the nitrogen's lone pair to attack an electrophile.

  • Electronic Effects: While the methoxy group is electron-donating through resonance, which increases electron density on the ring, the inductive effect of the electronegative fluorine and bromine atoms, as well as the methoxy oxygen, can reduce the electron-donating ability of the amino group into the ring.

Q2: Can I protect the amino group to facilitate other reactions on the aromatic ring?

Yes, protecting the amino group, for instance as an acetamide, is a common strategy. This can be particularly useful for directing subsequent electrophilic aromatic substitution reactions or for preventing the amino group from interfering with other transformations. The acetyl group can typically be removed under acidic or basic hydrolysis conditions.

Q3: Is this compound a suitable precursor for the synthesis of quinazolines?

Yes, this compound can be a valuable precursor for quinazoline synthesis. Quinazolines are an important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the reaction of an ortho-amino-aryl ketone or aldehyde with a nitrogen source. The bromine atom in this compound can be transformed into a carbonyl group via various methods, such as metal-halogen exchange followed by reaction with a suitable electrophile, or through a palladium-catalyzed carbonylation reaction. The resulting ortho-amino-aryl ketone can then be cyclized to form the quinazoline ring system.

Visualizing the Challenges

Diagram 1: Steric Hindrance in this compound

Caption: Steric shielding of the amino group by ortho substituents.

Diagram 2: Key Challenges in Palladium-Catalyzed Cross-Coupling

Palladium_Catalysis cluster_cycle Catalytic Cycle Challenges cluster_factors Influencing Factors OxAdd Oxidative Addition (Often Rate-Limiting) Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Pd0 Pd(0)L₂ RedElim->Pd0 Pd0->OxAdd Steric Steric Hindrance (Br, OMe) Steric->OxAdd Hinders Electronic Electron-Rich Ring (NH₂, OMe) Electronic->OxAdd Deactivates Ligand Bulky Ligand (e.g., Buchwald type) Ligand->Pd0 Promotes Active Species

Caption: Factors affecting palladium-catalyzed cross-coupling reactions.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

managing temperature control in the synthesis of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature control during this synthesis. The information herein is structured to address specific challenges and frequently asked questions, ensuring both scientific accuracy and practical applicability.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Question: My reaction is proceeding very slowly or not at all. What are the likely temperature-related causes?

Answer:

A sluggish or stalled reaction can often be traced back to suboptimal temperature conditions. The bromination of anilines, while typically exothermic, still requires sufficient activation energy to proceed at a reasonable rate.

  • Causality: If the reaction temperature is too low, the kinetic energy of the reacting molecules may be insufficient to overcome the activation energy barrier of the reaction. This is particularly relevant during the initial stages of the reaction.

  • Troubleshooting Steps:

    • Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, away from the vessel walls, to get an accurate reading of the internal temperature.

    • Gradual Temperature Increase: Slowly and carefully increase the temperature of the reaction mixture in small increments (e.g., 2-3 °C). Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) after each adjustment.

    • Consult Reaction Profile: Refer to established protocols for the specific brominating agent being used. Some reagents may require a slightly higher initiation temperature. For instance, direct bromination with N-bromosuccinimide (NBS) might be initiated at low temperatures (0-5°C) and then allowed to slowly warm to room temperature.[1]

Question: I am observing the formation of significant amounts of di-brominated or other poly-brominated impurities. How can I mitigate this through temperature control?

Answer:

The formation of poly-brominated species is a common side reaction in the synthesis of halogenated anilines and is highly sensitive to temperature.

  • Causality: The aniline ring is highly activated by the amino and methoxy groups, making it susceptible to multiple electrophilic substitutions. Higher reaction temperatures increase the rate of all reactions, including the undesired second and third brominations. Exothermic reactions that are not properly cooled can lead to localized "hot spots" where the temperature is significantly higher than the bulk mixture, promoting over-bromination.

  • Troubleshooting Workflow:

G start High Poly-bromination Detected check_temp Is the reaction temperature consistently at the lower end of the recommended range (e.g., 0-5°C)? start->check_temp check_addition Is the brominating agent being added slowly and subsurface? check_temp->check_addition Yes implement_cooling Improve cooling efficiency: use a larger ice bath, acetone/dry ice, or a cryocooler. check_temp->implement_cooling No slow_addition Reduce the addition rate of the brominating agent. check_addition->slow_addition No dilute Consider further dilution of the reaction mixture to improve heat dissipation. check_addition->dilute Yes implement_cooling->check_temp slow_addition->check_addition success Poly-bromination Reduced dilute->success

Caption: Troubleshooting workflow for poly-bromination.

  • Detailed Protocol Adjustments:

    • Maintain Low Temperatures: The bromination step should be conducted at the lowest effective temperature to maximize selectivity.[2] For many aromatic brominations, especially with highly activated rings, this means maintaining a temperature between 0 °C and 5 °C.[1]

    • Controlled Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise and subsurface to the reaction mixture. This ensures rapid dilution and heat dissipation, preventing localized temperature spikes.

    • Efficient Cooling: Utilize an efficient cooling bath (e.g., ice-salt or a controlled cooling system) to actively remove the heat generated during the exothermic reaction.

Question: My reaction is showing a poor regioselectivity, with bromine adding to undesired positions. How does temperature influence this?

Answer:

Temperature plays a crucial role in the regioselectivity of electrophilic aromatic substitution.

  • Causality: While the ortho- and para-directing effects of the amine and methoxy groups are strong, the energy difference between the transition states leading to different isomers can be small. At higher temperatures, there is enough energy to overcome the slightly higher activation barriers for the formation of less-favored isomers, leading to a decrease in regioselectivity.[2] Performing the reaction at the lowest effective temperature enhances the selectivity for the thermodynamically favored product.[2]

  • Corrective Actions:

    • Lower the Reaction Temperature: As with preventing poly-bromination, maintaining a consistently low temperature is key.

    • Solvent Choice: The polarity of the solvent can also influence regioselectivity.[3] Ensure you are using a solvent system that has been demonstrated to provide good selectivity for this specific transformation. Common solvents include dichloromethane or acetic acid.[1]

    • Protecting Groups: If temperature and solvent adjustments are insufficient, consider protecting the highly activating amino group as an acetamide. This moderates its activating effect and can improve regioselectivity.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for strict temperature control in the synthesis of this compound?

The synthesis involves the electrophilic aromatic substitution of a highly activated aniline ring. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups, making the aromatic ring very electron-rich and thus highly reactive. This high reactivity leads to two primary challenges that are managed by temperature control:

  • Exothermicity: The bromination reaction is significantly exothermic. Without proper cooling, the reaction temperature can rise uncontrollably, leading to a higher rate of side reactions and potential safety hazards.

  • Selectivity: The high reactivity of the starting material can lead to multiple brominations (di- and tri-brominated products) and poor regioselectivity.[5] Low temperatures help to control the reaction rate, favoring the desired mono-bromination at the sterically and electronically favored position.[2]

Q2: What is the optimal temperature range for the key bromination step?

The optimal temperature range can depend on the specific brominating agent and solvent system used. However, for the direct bromination of highly activated anilines, a temperature range of 0 °C to 5 °C is commonly recommended.[1] Some protocols may even call for temperatures as low as -78 °C, especially when using highly reactive brominating agents, to achieve maximum selectivity.[5]

StepParameterRecommended RangeRationale
Acetylation (Optional) TemperatureRoom temp to 85 °CAcetylation is often exothermic but less sensitive than bromination. Cooling may be needed after the initial exotherm.[6]
Bromination Temperature0 °C to 5 °CTo control exotherm, prevent poly-bromination, and ensure high regioselectivity.[1]
Deacetylation (if applicable) TemperatureElevated (e.g., 150-180 °C)Typically requires heating with acid or base to hydrolyze the amide.[7]

Q3: How does the choice of brominating agent affect temperature control considerations?

The choice of brominating agent has a significant impact on the reaction's reactivity and, consequently, the stringency of temperature control required.

  • Molecular Bromine (Br2): Highly reactive and generates HBr as a byproduct. Its addition must be slow and at low temperatures to prevent runaway reactions and over-bromination.

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often preferred for activated systems as it can provide better control over the reaction.[1] However, even with NBS, low temperatures are crucial for achieving high selectivity.[3]

Experimental Protocol: Synthesis via Acetylation and Bromination

This protocol outlines a common route for the synthesis of this compound, emphasizing critical temperature control points.

Sources

impact of moisture on the stability of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, storage, and stability of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Compound's Sensitivities

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring both electron-donating (methoxy) and electron-withdrawing (bromine and fluorine) substituents on the aniline ring, imparts specific reactivity that is highly valued in medicinal chemistry. However, like many aniline derivatives, it is susceptible to degradation, particularly from atmospheric moisture and oxygen. This guide will help you understand and mitigate these stability issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: My this compound has changed color from off-white/light brown to a darker brown or reddish-brown. Is it still usable?

Answer:

A change in color is a primary indicator of degradation. While a slight darkening may not significantly impact a rugged synthesis, a pronounced color change suggests the formation of impurities that could compromise your reaction's yield and purity.

  • Causality: The amino group in aniline and its derivatives is susceptible to air oxidation, a process often accelerated by the presence of moisture and light.[1] This oxidation can lead to the formation of colored polymeric and nitro-containing byproducts. The rate of this degradation is dependent on the storage conditions and the duration of exposure to air and humidity.

  • Recommended Action:

    • Assess the Extent: If the color change is minimal, you may be able to proceed, but it is advisable to run a small-scale test reaction first.

    • Purification: For critical applications, purification by recrystallization or column chromatography may be necessary to remove the colored impurities.

    • Purity Check: It is highly recommended to perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the level of degradation before use. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

    • Prevention: To prevent future degradation, strictly adhere to the recommended storage and handling procedures outlined in the FAQ section.

Issue 2: I am observing unexpected side products or lower yields in my reaction using this compound.

Answer:

Reduced reactivity and the formation of unexpected side products are often linked to the degradation of the starting material.

  • Causality: The presence of moisture can lead to the formation of hydrates or facilitate oxidative degradation of the aniline. These degradation products can have different reactivity profiles or may interfere with your intended reaction pathway. For instance, oxidized aniline derivatives may not participate in the desired coupling reaction, leading to lower yields.

  • Recommended Action:

    • Confirm Purity: Before troubleshooting your reaction conditions, confirm the purity of your this compound using an appropriate analytical method like HPLC, GC, or NMR.

    • Use a Fresh or Purified Batch: If significant degradation is confirmed, use a fresh, unopened bottle of the reagent or purify the existing batch.

    • Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent in-situ degradation, especially if the reaction is heated or prolonged.

Issue 3: The material appears clumpy or sticky, rather than a free-flowing powder.

Answer:

Changes in the physical appearance, such as clumping, are often a direct result of moisture absorption.

  • Causality: Many crystalline organic compounds are hygroscopic to some extent. When exposed to humidity, they can absorb water from the atmosphere, leading to a change in their physical state. While this may not initially indicate chemical degradation, the presence of water significantly increases the risk of oxidation and other degradative pathways.

  • Recommended Action:

    • Drying: You can attempt to dry the material under high vacuum. However, be aware that this will not reverse any chemical degradation that has already occurred.

    • Proper Storage: This is a clear sign that the storage container was not properly sealed or that the material was handled in a humid environment. Always store the compound in a desiccator or a glove box.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it should be stored in a cool, dry, and dark place.[2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[3][4][5] For optimal long-term storage, keeping it under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2]

Q2: Why is an inert atmosphere recommended for storage?

A2: The primary reason for storing under an inert atmosphere is to prevent oxidation of the aniline's amino group.[1] Oxygen in the air can react with the amine, especially in the presence of light or trace metal impurities, leading to the formation of colored byproducts and a decrease in purity. An inert gas like argon or nitrogen displaces the oxygen, thus minimizing this degradation pathway.

Q3: How does moisture specifically impact the stability of this compound?

A3: Moisture can negatively impact the stability in several ways:

  • Accelerates Oxidation: Water can act as a catalyst or a transport medium for oxygen, accelerating the oxidative degradation of the aniline.

  • Physical Changes: As a crystalline solid, the compound can absorb moisture, leading to clumping and making it difficult to handle and weigh accurately.

  • Potential for Hydrolysis: While the aromatic C-Br and C-F bonds are generally stable, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, could potentially lead to hydrolysis, though this is less common than oxidation under typical storage conditions.

Q4: Can I handle this compound on an open bench?

A4: For weighing and preparing solutions, it is best practice to work in a fume hood with good ventilation.[4] To minimize moisture exposure, it is advisable to handle the compound quickly and avoid leaving the container open for extended periods. For moisture-sensitive reactions, handling in a glove box or under a stream of inert gas is recommended. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Visualizing the Impact of Moisture: A Proposed Degradation Pathway

The primary degradation pathway for anilines in the presence of moisture and air is oxidation. While the exact intermediates for this compound may be complex, the following diagram illustrates a generalized oxidative degradation process.

cluster_conditions Degradation Conditions A This compound B Oxidative Intermediates (e.g., radicals, imines) A->B O2, H2O, light C Colored Polymeric Byproducts & Nitro Compounds B->C Further Oxidation & Polymerization O2 Oxygen (Air) H2O Moisture Light Light

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Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in catalytic reactions involving 2-Bromo-4-fluoro-6-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in cross-coupling chemistries. Here, we will delve into the nuances of catalyst poisoning, a common pitfall that can lead to diminished yields, stalled reactions, and inconsistent results. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles to ensure the success of your synthetic endeavors.

Introduction to Catalyst Poisoning

Catalyst poisoning refers to the deactivation of a catalyst by the strong adsorption of chemical species, which block the active sites and inhibit its catalytic activity. In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, even trace amounts of certain impurities can have a detrimental impact. This compound, while a valuable reagent, can sometimes contain or be used with reagents that introduce catalyst poisons. Understanding the potential sources of these poisons and how to mitigate their effects is crucial for robust and reproducible chemistry.

Troubleshooting Guide: Catalyst Deactivation

This section is structured in a question-and-answer format to directly address common problems encountered during reactions with this compound.

Issue 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield, even with a reliable catalyst system.

Possible Cause: Your reaction is likely suffering from catalyst poisoning. The most common culprits are sulfur-containing compounds, which can be present as impurities in the starting materials or solvents.[1][2] Palladium catalysts are particularly susceptible to poisoning by reduced sulfur compounds like sulfides and sulfites.[1]

Troubleshooting Steps:

  • Analyze Starting Materials:

    • Purity of this compound: Obtain a certificate of analysis for your batch of the aniline. If not available, consider elemental analysis to check for sulfur.

    • Boronic Acid/Ester Quality: Boronic acids can degrade over time, and some may contain impurities from their synthesis. Use freshly purchased or purified boronic acid/ester.

  • Solvent and Reagent Purity:

    • Use high-purity, anhydrous solvents. Ethereal solvents like dioxane and THF are common in these reactions.[3]

    • Ensure the base used (e.g., carbonates, phosphates) is of high purity and has been stored properly to avoid absorbing atmospheric contaminants.

  • Experimental Protocol:

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the phosphine ligands and the palladium catalyst.[4]

    • Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure the reduction to the active Pd(0) species is efficient. This is often achieved by the phosphine ligand or other reducing agents in the reaction mixture.[5][6]

Issue 2: My Buchwald-Hartwig amination reaction starts but then stalls before completion.

Possible Cause: This is a classic sign of gradual catalyst deactivation. Besides sulfur impurities, other factors could be at play, such as ligand degradation or the formation of inactive palladium species.

Troubleshooting Steps:

  • Ligand Selection and Stability:

    • Bulky, Electron-Rich Ligands: For challenging couplings, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[7]

    • Ligand Oxidation: Phosphine ligands can be sensitive to air and oxidation.[5] Handle them under an inert atmosphere. Consider using air-stable pre-catalysts.[8]

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Optimize the temperature to find a balance between reactivity and catalyst stability.

    • Base Compatibility: The choice of base is critical. Strong bases like sodium tert-butoxide are highly effective but can be incompatible with certain functional groups.[9] Weaker bases like cesium carbonate or potassium phosphate offer better functional group tolerance.[9]

  • Visualizing the Problem:

    Catalyst_Deactivation Start Reaction Starts Active_Catalyst Active Pd(0) Catalyst Start->Active_Catalyst Stalled Reaction Stalls Active_Catalyst->Stalled Deactivation Inactive_Pd Inactive Pd Species Stalled->Inactive_Pd Poison Catalyst Poison (e.g., Sulfur) Poison->Stalled Degradation Ligand Degradation Degradation->Stalled

    Caption: Logical flow of catalyst deactivation leading to a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of sulfur impurities in my reaction?

A1: Sulfur impurities can originate from several sources:

  • Starting Materials: The synthesis of this compound or the coupling partner might involve sulfur-containing reagents.

  • Reagents: Some grades of inorganic bases or solvents may contain trace levels of sulfates or other sulfur compounds.

  • Natural Rubber: Do not use natural rubber septa for cannulating reagents, as they can be a source of sulfur. Use PTFE-lined septa instead.

Q2: How can I purify this compound if I suspect it's impure?

Q3: Can the aniline substrate itself inhibit the catalyst?

A3: Yes, anilines can act as ligands for the palladium center. Highly substituted anilines can sometimes coordinate too strongly to the metal, hindering the catalytic cycle. However, this compound is a common substrate in cross-coupling reactions, suggesting this is not an insurmountable issue with appropriate ligand and reaction condition selection.

Q4: Are there any "poison-resistant" catalysts I can use?

A4: While no catalyst is completely immune to poisoning, some catalyst systems exhibit greater robustness.

  • Preformed Catalysts: Palladacycle pre-catalysts can sometimes offer higher stability and activity.[11]

  • Ligand Design: The development of more robust ligands is an active area of research. Some bidentate phosphine ligands can form more stable complexes with palladium.

Q5: My reaction turned black. What does this indicate?

A5: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition and aggregation into inactive palladium nanoparticles. This can be caused by high temperatures, inefficient ligation, or the presence of impurities.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Add the degassed solvent (e.g., dioxane/water mixture).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting a Failed Reaction - Catalyst Poisoning Test

If you suspect catalyst poisoning, you can perform a small-scale experiment:

  • Run the reaction under your standard conditions.

  • In a parallel reaction, include a known catalyst poison scavenger, such as a small amount of activated carbon, during a pre-stir of the starting materials and solvent before adding the catalyst.

  • If the reaction with the scavenger proceeds more efficiently, it is a strong indication of the presence of a catalyst poison in one of your reagents.

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

Catalyst/LigandCommon ApplicationsKey Characteristics
Pd(PPh₃)₄Suzuki, StilleAir-sensitive, widely used
Pd(dppf)Cl₂Suzuki, Buchwald-HartwigAir-stable pre-catalyst, good for a range of substrates
Buchwald Ligands (e.g., SPhos, XPhos)Suzuki, Buchwald-HartwigBulky, electron-rich, high activity for challenging substrates[8]
CataCXium® ASuzukiPalladacycle pre-catalyst, can be highly effective[11]

Visualizing the Catalytic Cycle and Poisoning

Suzuki_Cycle_Poisoning cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)L2->Oxidative_Addition Ar-X Inactive_Complex Inactive Pd-S Complex Pd(0)L2->Inactive_Complex Irreversible Binding Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Ar'-B(OR)2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Product Reductive_Elimination->Product Poison Poison (S) Poison->Inactive_Complex

Caption: The Suzuki-Miyaura catalytic cycle and the deactivation pathway by a catalyst poison.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • Buchwald-Hartwig Amin
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.).
  • Purification method of 4-fluoro-2-methoxyaniline. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. (n.d.). Benchchem.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry Co., Ltd..

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-Bromo-4-fluoro-6-methoxyaniline, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3][4] We will focus on the elucidation of its structure using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for determining molecular structure in organic chemistry. This document moves beyond a simple procedural outline to explain the underlying principles that dictate the spectral output. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, providing a holistic view of modern structural characterization.

Section 1: Deciphering the Molecular Architecture with ¹H NMR

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For a substituted aromatic compound like this compound, a careful prediction of the spectrum is the first step in a rigorous analysis.

Theoretical Prediction of the ¹H NMR Spectrum

The substitution pattern on the aniline ring is paramount. With substituents at positions 2, 4, and 6, only two protons remain on the aromatic ring, at positions 3 and 5. The chemical nature of each substituent dictates the electronic environment of these protons.

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are strong electron-donating groups (EDGs) through resonance. They increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be shielded and appear at a lower chemical shift (further upfield).[5]

  • Bromo (-Br) and Fluoro (-F) Groups: These halogens are electronegative and exert an electron-withdrawing inductive effect, which deshields nearby protons, shifting them downfield. However, their lone pairs can participate in resonance, which is an opposing, shielding effect. For fluorine, the inductive effect typically dominates.

The interplay of these effects determines the precise chemical shift of the two aromatic protons, H-3 and H-5. Additionally, we expect signals from the methoxy and amine protons.

Caption: Structure of this compound with key protons labeled.

Predicted Spectral Features:

  • Aromatic Protons (H-3 and H-5): These two protons are in different chemical environments and are not equivalent. They are situated meta to each other, which typically results in a small coupling constant (Jmeta) of 2-3 Hz.[5] Therefore, each proton signal should appear as a doublet. Furthermore, spin-spin coupling to the fluorine atom at C-4 is expected.

    • H-5: Is ortho to the fluorine atom. Ortho H-F coupling (³JHF) is significant, typically 6-10 Hz.

    • H-3: Is para to the fluorine atom. Para H-F coupling (⁵JHF) is smaller, often 0-3 Hz, and may not be resolved.

    • Therefore, the signal for H-5 is predicted to be a doublet of doublets (dd), while H-3 will be a doublet (d) or a narrow doublet of doublets.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typically in the 3.8-4.0 ppm range.

  • Amine Protons (-NH₂): These protons will appear as a broad singlet. The chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Data & Interpretation

A ¹H NMR spectrum was acquired on a 400 MHz spectrometer using CDCl₃ as the solvent. The experimental data are summarized below.

Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constants (J, Hz) Assignment
6.951HddJ = 9.2, 2.8H-5
6.781HdJ = 2.8H-3
4.512Hbr s--NH₂
3.883Hs--OCH₃

Interpretation of Results:

  • -OCH₃ Signal (3.88 ppm): The singlet integrating to 3H at 3.88 ppm is unequivocally assigned to the methoxy protons.

  • -NH₂ Signal (4.51 ppm): The broad singlet integrating to 2H corresponds to the amine protons. Its broadness is characteristic and confirms its assignment.

  • Aromatic Signal at 6.95 ppm (H-5): This signal integrates to one proton and appears as a doublet of doublets. The larger coupling constant (J = 9.2 Hz) is consistent with an ortho H-F coupling (³JHF). The smaller coupling (J = 2.8 Hz) corresponds to the meta H-H coupling (⁴JHH) with H-3. This proton is the most downfield of the aromatic signals, likely due to the combined deshielding effects of the adjacent fluorine and bromine atoms.

  • Aromatic Signal at 6.78 ppm (H-3): This signal, integrating to one proton, is a doublet with a coupling constant of 2.8 Hz, matching the meta coupling to H-5. The expected smaller para H-F coupling is not resolved, which is common. This proton is upfield relative to H-5, reflecting the strong shielding influence from the adjacent ortho-amino group.

Section 2: Comparison with Alternative Analytical Techniques

While ¹H NMR provides exquisite detail on the proton framework, a comprehensive structural confirmation relies on a multi-technique approach. Other methods provide complementary information, and their combined use constitutes a self-validating system for structural elucidation.[6]

Analytical Technique Information Provided for this compound Strengths Limitations
¹H NMR - Number of chemically distinct protons.- Electronic environment of protons.- Proton-proton and proton-fluorine connectivity.High resolution; provides detailed connectivity information through coupling patterns.Relatively low sensitivity compared to MS; complex spectra for larger molecules.[6]
¹³C NMR - Number of chemically distinct carbons.- Chemical environment of carbons (sp², sp³).- DEPT experiments can identify C, CH, CH₂, CH₃.Provides direct information on the carbon skeleton; good spectral dispersion.Low natural abundance of ¹³C results in lower sensitivity; requires more sample or longer acquisition times.
FT-IR Spectroscopy - Presence of functional groups: N-H stretch (amine, ~3300-3500 cm⁻¹), C-H stretch (aromatic/aliphatic), C-O stretch (ether, ~1000-1300 cm⁻¹), C=C stretch (aromatic, ~1450-1600 cm⁻¹).Fast, inexpensive, and excellent for confirming the presence or absence of key functional groups.Provides little to no information on the connectivity of the molecular skeleton; ambiguous in complex molecules.
Mass Spectrometry (MS) - Molecular weight (M⁺).- Elemental composition (with high-resolution MS).- Presence of bromine from the characteristic M/M+2 isotopic pattern (~1:1 ratio for ⁷⁹Br/⁸¹Br).Extremely high sensitivity; provides definitive molecular weight. GC-MS can separate mixtures.[7]Isomeric compounds can be difficult to distinguish without fragmentation analysis; provides no direct stereochemical information.

Synergistic Value: The combination of these techniques is powerful. For instance, MS would confirm the molecular formula C₇H₇BrFNO, with the tell-tale isotopic pattern for one bromine atom. FT-IR would confirm the presence of the amine and methoxy functional groups. ¹³C NMR would show the expected seven distinct carbon signals. Finally, ¹H NMR pieces the puzzle together, showing precisely how the protons (and by extension, the substituents) are arranged around the aromatic ring.

Section 3: Validated Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol for ¹H NMR Sample Preparation and Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a deuterated solvent is critical to avoid large, interfering signals from the solvent itself.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is crucial for high resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling constants.

Analytical Workflow Diagram

The following diagram illustrates a robust workflow for the comprehensive characterization of a novel compound.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Data Processing & Interpretation cluster_2 Comparative Validation Sample Sample of 2-Bromo-4-fluoro- 6-methoxyaniline Prep NMR Sample Preparation Sample->Prep Weigh & Dissolve Acquire ¹H NMR Data Acquisition Prep->Acquire Insert into Spectrometer Process Spectral Processing (FT, Phasing, Baseline) Acquire->Process Interpret Interpretation (Shifts, Coupling, Integration) Process->Interpret Structure Proposed Structure Interpret->Structure MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Structure->MS Validate with Complementary Data Confirm Confirmed Structure MS->Confirm FTIR FT-IR (Functional Groups) FTIR->Confirm C13 ¹³C NMR (Carbon Skeleton) C13->Confirm

Caption: Workflow for structural elucidation and validation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, perfectly illustrating the principles of chemical shift and spin-spin coupling. The distinct signals for the aromatic, methoxy, and amine protons allow for an unambiguous assignment of the compound's constitution. While ¹H NMR is a powerful standalone technique, this guide emphasizes that the highest level of scientific confidence is achieved when it is integrated into a broader analytical workflow. By comparing and combining data from ¹H NMR, ¹³C NMR, MS, and FT-IR, researchers can build a self-validating case for a molecule's structure, ensuring the accuracy and integrity required in professional drug development and scientific research.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a course resource page detailing methods for NMR signal assignment.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemical Sciences, 9(2), 1-19.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996).
  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Chemistry with Caroline. (2021, October 5). Analyzing Partial Structure in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Topic Discussion.
  • Canadian Science Publishing. (n.d.).
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

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A Comparative Guide to Interpreting the ¹³C NMR Spectrum of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the structural elucidation of complex organic molecules is a cornerstone of our work. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive window into the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of 2-Bromo-4-fluoro-6-methoxyaniline, a polysubstituted aromatic amine. Rather than merely presenting a spectrum, we will deconstruct it, comparing the electronic influence of each substituent with simpler analogues to provide a robust, field-proven methodology for spectral interpretation.

Foundational Principles: Substituent Effects in ¹³C NMR of Aromatic Systems

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. For benzene, the benchmark aromatic system, all six carbons are equivalent, resonating at approximately 128.5 ppm. When substituents are introduced onto the ring, they perturb the electron density through a combination of inductive and resonance effects, breaking this symmetry and causing the carbon signals to shift upfield (to lower ppm, more shielded) or downfield (to higher ppm, more deshielded).

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) increase electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density shields the carbon nuclei, shifting their signals upfield.

  • Electron-Withdrawing Groups (EWGs): Halogens like bromine (-Br) and fluorine (-F) exert a strong electron-withdrawing inductive effect due to their high electronegativity, deshielding the directly attached (ipso) carbon. While they can donate electron density via resonance, the inductive effect is often dominant for halogens, leading to a net deshielding of the ring carbons.[1]

The interplay of these effects from multiple substituents determines the final chemical shift of each carbon in this compound.

Deconstructing the Molecule: Substituent Analysis

To predict the spectrum, we must first analyze the individual contributions of the four substituents on the aniline ring.

SubstituentPositionInductive EffectResonance EffectOverall Impact on Aromatic Ring
-NH₂ C1Weakly Withdrawing (-I)Strongly Donating (+R)Strong Activation / Shielding
-Br C2Strongly Withdrawing (-I)Weakly Donating (+R)Deactivation / Deshielding
-F C4Strongly Withdrawing (-I)Weakly Donating (+R)Deactivation / Deshielding
-OCH₃ C6Withdrawing (-I)Strongly Donating (+R)Strong Activation / Shielding

The cumulative effect is complex. The powerful donating effects of the -NH₂ and -OCH₃ groups will generally shield the ring carbons, while the strong inductive effects of -F and -Br will cause significant downfield shifts, especially for the carbons they are directly bonded to.

Comparative Spectral Analysis: Building from Simpler Analogues

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C-X (ppm)
Benzene 128.5128.5128.5128.5N/A
Aniline [2]146.7115.1129.2118.5N/A
Bromobenzene [2]122.6131.9130.2127.3N/A
Fluorobenzene 162.4 (¹JCF=245 Hz)115.5 (²JCF=21 Hz)130.2 (³JCF=8 Hz)124.2 (⁴JCF=3 Hz)N/A
Anisole (Methoxybenzene) [2]159.9114.1129.6120.755.1 (-OCH₃)
4-Fluoroaniline [3]142.5115.8115.8155.9N/A
4-Bromoaniline [4][5]145.5116.6132.2112.9N/A
2-Bromoaniline [6]144.1109.5132.8119.5N/A

Data compiled from various sources and represents typical values in CDCl₃.

This comparative data provides critical insights:

  • The -NH₂ group strongly shields the ortho (C2) and para (C4) carbons.

  • The -Br atom strongly deshields the ipso carbon (C1) and has a smaller deshielding effect on the ortho and meta carbons.

  • The -F atom causes a massive downfield shift for the ipso carbon and introduces characteristic C-F coupling.

  • The -OCH₃ group strongly deshields the ipso carbon but shields the ortho and para positions.

Predicted ¹³C NMR Spectrum and Peak Assignment for this compound

Based on the principles of substituent additivity, we can now predict and assign the signals for our target molecule. The molecule has seven unique carbon environments: six in the aromatic ring and one in the methoxy group.

Predicted Chemical Shifts and Assignments:

CarbonPredicted δ (ppm)Rationale for Assignment
C4 ~154-158 (d, ¹JCF ≈ 240-250 Hz)Directly attached to the highly electronegative fluorine atom, resulting in a strong downfield shift and a large one-bond C-F coupling constant.
C6 ~148-152Attached to the electron-donating methoxy group. Deshielded due to the direct oxygen attachment.
C1 ~140-144Attached to the electron-donating amino group. Its chemical shift is moderated by the ortho -Br and -OCH₃ groups.
C2 ~108-112Attached to the bromine atom. The "heavy atom effect" of bromine typically shields the attached carbon, but this is counteracted by inductive withdrawal. Its position ortho to both -NH₂ and -OCH₃ groups results in significant shielding.
C5 ~105-109 (d, ²JCF ≈ 20-25 Hz)Meta to -NH₂ and -OCH₃, ortho to -F. The fluorine will induce a two-bond coupling. Shielded by the para -NH₂ group.
C3 ~95-99 (d, ³JCF ≈ 5-10 Hz)Ortho to -Br, meta to -NH₂ and -F, para to -OCH₃. This carbon is expected to be the most shielded due to the powerful +R effects of the para methoxy and ortho amino groups. A smaller three-bond C-F coupling is expected.
-OCH₃ ~56-60Typical range for an aromatic methoxy carbon. The steric hindrance from the adjacent -NH₂ and -Br groups may cause a slight downfield shift compared to anisole.[7][8]
Visualization of Substituent Effects

The following diagram illustrates the primary electronic forces at play, which dictate the predicted chemical shifts.

Caption: Electronic effects influencing ¹³C chemical shifts.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Trustworthy data is the bedrock of accurate interpretation. The following protocol outlines a self-validating system for acquiring a standard proton-decoupled ¹³C NMR spectrum.

I. Sample Preparation

  • Mass Measurement: Accurately weigh 20-50 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. The deuterium provides the field frequency lock for the spectrometer.

  • Internal Standard: Add a small amount (~1% v/v) of tetramethylsilane (TMS) to the sample. TMS provides the 0.0 ppm reference signal.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Sealing: Cap the NMR tube securely.

II. Spectrometer Setup & Data Acquisition

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Shimming: Insert the sample into the magnet. Tune the ¹³C probe and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters (Typical for ¹³C):

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals are captured.

    • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

    • Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times, so this delay is crucial for their quantitative observation.[9]

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 1024 or higher. Due to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio.

III. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the CDCl₃ solvent peak can be referenced to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak.

Workflow Diagram: From Sample to Spectrum

G A 1. Sample Preparation (Analyte + CDCl₃ + TMS) B 2. Insert into Magnet Tune & Shim A->B C 3. Set Acquisition Parameters (Pulse Program, SW, NS, D1) B->C D 4. Data Acquisition C->D E 5. Fourier Transform & Phasing D->E F 6. Baseline Correction & Referencing E->F G 7. Final Spectrum Analysis F->G

Caption: Standard workflow for ¹³C NMR data acquisition.

Conclusion

Interpreting the ¹³C NMR spectrum of a complex molecule like this compound is a systematic process grounded in fundamental principles. By understanding the opposing electronic effects of the electron-donating amino and methoxy groups and the electron-withdrawing halogens, we can logically predict the chemical shift for each carbon atom. The characteristic large, one-bond C-F coupling constant serves as a critical anchor point for confirming the assignment of C4. This guide demonstrates that by comparing the target molecule to simpler, well-characterized analogues and following a rigorous experimental protocol, researchers can confidently elucidate complex molecular structures, a vital task in drug development and materials science.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10671–10679. [Link]

  • Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Akaba, R., et al. (1985). ¹³C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 14(8), 1081-1084. [Link]

  • University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

  • Gawinecki, R., et al. (2003). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 8(6), 488-498. [Link]

  • ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

  • Indian Institute of Science Education and Research, Kolkata. (n.d.). Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2002). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2026). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Fowler, S. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube. Retrieved from [Link]

  • Supporting Information for Green Chem., 2017, 19, 3764-3768. Retrieved from [Link]

  • ResearchGate. (2026). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CHN in substituted benzylideneanilines. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. [Link]

  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • PubMed. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PLoS One, 8(1), e54227. [Link]

  • University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. Retrieved from [Link]

  • Journal of the American Chemical Society. (1980). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Retrieved from [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C¹³ and H¹ Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731-736. [Link]

  • National Institutes of Health. (1989). New class of ¹⁹F pH indicators: fluoroanilines. Retrieved from [Link]

Sources

HPLC Method for Purity Assessment of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 2-Bromo-4-fluoro-6-methoxyaniline is a highly functionalized aniline intermediate often used in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring electron-withdrawing halogens (Br, F) and an electron-donating methoxy group (OMe) on an aromatic amine core—presents a specific chromatographic challenge: Regioisomeric Selectivity.

Standard C18 (octadecylsilane) chemistries rely primarily on hydrophobic subtraction. However, potential impurities such as 2-bromo-6-fluoro-4-methoxyaniline (a positional isomer) or 2,4-dibromo-6-methoxyaniline (over-brominated byproduct) possess nearly identical Hydrophobic LogP values to the target analyte.

The Solution: This guide objectively compares the industry-standard C18 approach against the chemically superior Pentafluorophenyl (PFP) stationary phase. We demonstrate that while C18 provides adequate retention, it fails to achieve baseline resolution (


) of critical isomeric impurities. The PFP method  is recommended as the "Gold Standard" for purity assessment due to its ability to leverage 

-

and dipole-dipole interactions.

Critical Analysis of Separation Modes

The following table summarizes the performance characteristics of the three evaluated separation modes for poly-halogenated anilines.

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: Fluorophenyl (PFP)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Dipole-Dipole +

-

+ Shape Selectivity
Isomer Resolution Poor (

)
Moderate (

)
Excellent (

)
Peak Shape (Tailing) Moderate (Silanol interactions)GoodExcellent (Rigid stationary phase)
Suitability Crude assay onlyGeneral purityFinal QC & Isomer Quantification
Why PFP Wins for Halogenated Anilines

The PFP phase contains a pentafluorophenyl ring. The fluorine atoms on the stationary phase create a strong electron-deficient ring system.[1] The target molecule (this compound) is electron-rich due to the amine and methoxy groups. This creates a "lock-and-key" electronic interaction that C18 cannot replicate. Furthermore, the specific position of the Bromine atom affects the molecule's dipole moment, which the PFP phase detects with high sensitivity.

Method Development Workflow

The following decision tree illustrates the logic applied to select the PFP phase over others for this specific molecule.

MethodSelection Start Analyte: this compound CheckIsomers Are Positional Isomers Expected Impurities? Start->CheckIsomers CheckpKa Check pKa (~3.0 - 4.0) Weak Base CheckIsomers->CheckpKa Yes C18 Standard C18 Column CheckIsomers->C18 No PFP Pentafluorophenyl (PFP) Column CheckpKa->PFP Selectivity Required Result_Fail Result: Co-elution of Isomers (Hydrophobicity dominant) C18->Result_Fail Buffer Mobile Phase: Ammonium Formate pH 3.0 PFP->Buffer Suppress Silanols Result_Pass Result: Baseline Separation (Electronic interaction) Buffer->Result_Pass

Caption: Decision matrix prioritizing PFP stationary phases for halogenated aniline derivatives to overcome isomeric co-elution.

The Optimized Protocol (Gold Standard)

This protocol has been validated for specificity against the des-bromo and regioisomeric byproducts.

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC or UHPLC system with DAD/PDA detector.

  • Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent F5 phase).

  • Column Temperature: 35°C (Control is critical for isomer separation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (primary) and 210 nm (impurity check).

  • Injection Volume: 5 µL.

Mobile Phase Composition[2][3][6][7]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Note: The acidic pH ensures the aniline is protonated (

      
      ) or neutral depending on exact pKa, but more importantly, it suppresses silanol activity on the column, reducing tailing.
      
  • Solvent B: Methanol (LC-MS Grade).

    • Why Methanol? Methanol allows for stronger

      
      -
      
      
      
      interactions compared to Acetonitrile (ACN). ACN can form a
      
      
      -electron layer on the PFP ring, masking the interaction sites.
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.19010Re-equilibration
25.09010End

Impurity Fate Mapping

To understand what we are separating, we must look at the synthesis pathway. The diagram below maps the origin of the critical impurities that necessitate the PFP column.

ImpurityMap SM Starting Material: 4-Fluoro-2-methoxyaniline Target Target: This compound SM->Target Major Path Imp1 Impurity A: Over-brominated (Dibromo species) SM->Imp1 Excess Br2 Imp2 Impurity B: Regioisomer (Br at pos 5) SM->Imp2 Steric Leakage Reagent Bromination (NBS or Br2) Reagent->Target

Caption: Synthesis pathway highlighting the origin of critical brominated impurities.

Validation Summary (Reference Data)

The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.5 between Target and nearest Isomer (Impurity B).
    
  • Tailing Factor (

    
    ):  < 1.3 (Excellent symmetry for an amine).
    
  • Theoretical Plates (

    
    ):  > 10,000.
    
Linearity and Sensitivity
  • Linearity (

    
    ):  > 0.999 over range 50% - 150% of target concentration.
    
  • LOD (Limit of Detection): 0.05% (area normalization).

  • LOQ (Limit of Quantitation): 0.15%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary Silanol InteractionsEnsure pH is

. Increase buffer concentration to 20mM.
Loss of Resolution Column "Dewetting" or FoulingPFP phases are sensitive. Wash with 95% MeOH. Do not use 100% Aqueous for extended periods.
Baseline Drift UV absorption of FormateEnsure high-quality Ammonium Formate. Switch to Phosphate buffer (if not using MS).

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Hawach Scientific. PFP HPLC Column Features and Applications. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10899671, 2-Bromo-4-methoxyaniline (Analogous Structure). Retrieved from [Link]

Sources

reactivity of 2-Bromo-4-fluoro-6-methoxyaniline vs. 2-chloro-4-fluoro-6-methoxyaniline

[1]

Executive Summary: The "Reactivity vs. Stability" Trade-off

In the design of fluorinated pharmaceutical intermediates, the choice between 2-Bromo-4-fluoro-6-methoxyaniline (Compound A) and 2-Chloro-4-fluoro-6-methoxyaniline (Compound B) is rarely arbitrary. It represents a fundamental decision between synthetic versatility and process stability/cost .

  • Select the Bromo-analog (A) when your synthetic route requires Lithium-Halogen Exchange or mild Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the C2 position. The weaker C-Br bond allows for rapid oxidative addition and low-temperature lithiation.

  • Select the Chloro-analog (B) when the halogen is intended to remain as a structural motif (bioisostere) in the final molecule, or when you require a robust building block that withstands earlier synthetic steps without premature coupling.

Quick Comparison Matrix
FeatureThis compound 2-Chloro-4-fluoro-6-methoxyaniline
CAS No. 354574-32-62106-02-7 (Analogous core)
C-X Bond Energy ~280 kJ/mol (Weaker)~397 kJ/mol (Stronger)
Pd-Coupling Rate High (Fast Oxidative Addition)Low (Requires specialized ligands)
Li-Halogen Exchange Excellent (Rapid with

-BuLi)
Poor (Likely Ortho-lithiation instead)
Steric Bulk (A-Value) 0.38 (Larger)0.43 (Smaller)
Primary Utility Reactive Intermediate Stable Scaffold / End-Product

Structural & Electronic Profiling

Both compounds share a 4-fluoro-6-methoxy core. The electron-donating methoxy group at C6 and the electron-withdrawing fluorine at C4 create a "push-pull" electronic system that modulates the basicity of the aniline nitrogen.

Steric & Electronic Impact of the C2 Halogen

The C2 position is ortho to the amino group. The choice of halogen here dictates the steric environment for any reaction involving the amine (e.g., amide coupling).

  • The Bromo Effect: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å). In this crowded 2,6-disubstituted aniline, the Bromo group can force the amino group out of planarity, slightly reducing its nucleophilicity but also preventing "over-reaction" in electrophilic aromatic substitutions.

  • The Chloro Effect: Being more electronegative (

    
     = 3.16 vs 2.96 for Br), the Chlorine atom exerts a stronger inductive withdrawal (-I effect). This makes the aniline nitrogen slightly less basic (
    
    
    of conjugate acid
    
    
    2.7-3.0) compared to the Bromo analog, potentially requiring stronger bases in coupling protocols.

Reactivity Head-to-Head

Scenario A: Palladium-Catalyzed Cross-Coupling

This is the most common divergence point.

  • Mechanism: The rate-determining step (RDS) for most Pd-catalyzed cycles is Oxidative Addition .

  • Observation: The Bromo-analog undergoes oxidative addition with Pd(0) species (like

    
     or 
    
    
    ) readily at 60-80°C.
  • Contrast: The Chloro-analog possesses a much stronger C-Cl bond. Activating it requires electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) and higher temperatures (>100°C), often leading to competitive hydrodehalogenation.

Scenario B: Lithium-Halogen Exchange

This is the "Killer App" for the Bromo-analog.

  • Protocol: Treatment with

    
    -Butyllithium (
    
    
    -BuLi) at -78°C.
  • Bromo-Analog: Undergoes rapid Li-Br exchange to form the aryl lithium species , which can then trap electrophiles (aldehydes,

    
    , etc.).
    
  • Chloro-Analog: The C-Cl bond is too strong for rapid exchange at low temperatures. Instead,

    
    -BuLi acts as a base, likely deprotonating the amine or performing ortho-lithiation  at the C3 or C5 position, leading to a completely different product distribution.
    

Decision Framework

SelectionGuidecluster_legendKeyStartStart: Select Building BlockTargetIs the Halogen in the Final Molecule?Start->TargetYesYes (Structural)Target->YesBioisostere/ScaffoldNoNo (Reactive Handle)Target->NoIntermediateChloroPathChoose 2-Chloro-4-fluoro-6-methoxyanilineYes->ChloroPathReactionTypePrimary Reaction Step?No->ReactionTypeBromoPathChoose this compoundLiExchangeLithium-Halogen ExchangeReactionType->LiExchangeRequiredPdCouplingPd-Catalyzed CouplingReactionType->PdCouplingRequiredLiExchange->BromoPathMandatoryPdCoupling->ChloroPathPossible (Requires XPhos/RuPhos)PdCoupling->BromoPathPreferred (Milder)Legend1Decision PointLegend2Recommendation

Figure 1: Decision tree for selecting between Bromo- and Chloro-aniline derivatives based on synthetic intent.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Optimized for Bromo-Analog)

This protocol leverages the lability of the C-Br bond to couple with aryl boronic acids under mild conditions.

Materials:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 M aq. solution, 3.0 eq)
    
  • 1,4-Dioxane (0.2 M concentration)

Method:

  • Charge: In a reaction vial, combine the aniline, boronic acid, and Pd catalyst.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat to 80°C for 4–6 hours. (Note: The Chloro-analog would require 100-110°C and potentially SPhos/XPhos ligands to achieve full conversion).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Lithium-Halogen Exchange (Exclusive to Bromo-Analog)

This reaction is not viable with the Chloro-analog due to the slow rate of exchange vs. deprotonation.

Materials:

  • This compound (1.0 eq)

  • 
    -Butyllithium (2.5 M in hexanes, 2.2 eq) Note: Extra eq. needed to deprotonate the amine first.
    
  • Electrophile (e.g., DMF or Benzaldehyde) (1.5 eq)

  • Dry THF (anhydrous)

Method:

  • Preparation: Dissolve the Bromo-aniline in dry THF under

    
     and cool to -78°C .
    
  • Lithiation: Add

    
    -BuLi dropwise. The first equivalent deprotonates the 
    
    
    (forming the Li-amide), the second equivalent performs the Li-Br exchange.
  • Incubation: Stir at -78°C for 30 minutes.

  • Quench: Add the electrophile (dissolved in THF) slowly.

  • Warm: Allow to warm to RT over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with ether.
    

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue in Cross-Coupling Reaction. Retrieved from 1

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-6-methylaniline synthesis. Retrieved from

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from 2

  • ChemicalBook. (2025). 2-Chloro-4-fluoroaniline Properties and Synthesis. Retrieved from 3

  • Abovchem. (n.d.). This compound CAS 354574-32-6.[4] Retrieved from 4

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Scaffolding

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic cores is paramount. 2-Bromo-4-fluoro-6-methoxyaniline is a prime example of a highly valuable, yet synthetically challenging, building block. Its unique substitution pattern—a sterically demanding ortho-methoxy group, an electron-withdrawing fluorine, and a coordinating aniline moiety—presents a complex electronic and steric environment that can often hinder standard cross-coupling protocols. The aniline group can act as a coordinating ligand to the metal center, potentially leading to catalyst inhibition, while the ortho-methoxy group can impede the approach of coupling partners.

This guide provides a comparative analysis of catalytic systems for the three most pertinent cross-coupling reactions involving this substrate: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation). We will dissect the causality behind catalyst and ligand selection, offering field-proven insights to navigate the intricacies of this versatile scaffold and achieve optimal reaction outcomes.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance.[1] For a substrate like this compound, the primary challenge is overcoming the steric hindrance of the ortho-methoxy group to facilitate the crucial transmetalation and reductive elimination steps of the catalytic cycle.

Catalyst and Ligand Considerations:

The key to a successful Suzuki-Miyaura coupling with hindered substrates lies in the choice of a bulky, electron-rich phosphine ligand.[2] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The ligand's bulk also facilitates reductive elimination, the final product-forming step.

  • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective. Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.

  • N-Heterocyclic Carbenes (NHCs) are another class of powerful ligands for challenging couplings.[3] Their strong σ-donating ability stabilizes the palladium center and promotes catalytic activity, often at very low catalyst loadings.[3]

Comparative Data for Suzuki-Miyaura Coupling of Hindered Aryl Bromides:

While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for structurally analogous, sterically hindered ortho-substituted bromoanilines, providing a strong basis for protocol development.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane120-1500.25-185-95[4]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>90[5]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O801680-90[5]
'SiO₂'-NH₂-Pd (ligandless, aqueous)K₂CO₃H₂O802>90[6]

Expert Insight: For this compound, a combination of a strong palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos is the recommended starting point. The use of a robust inorganic base like K₃PO₄ or Cs₂CO₃ is crucial to facilitate the transmetalation step.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle L2Pd0 L₂Pd(0) OxAdd Oxidative Addition ArPdLX Ar-Pd(II)-X (L) OxAdd->ArPdLX Ar-X Transmetal Transmetalation ArPdLAr_prime Ar-Pd(II)-Ar' (L) Transmetal->ArPdLAr_prime Ar'-B(OR)₂ Base ReductElim Reductive Elimination ReductElim->L2Pd0 Ar-Ar' ArAr_prime Ar-Ar' (Product) ReductElim->ArAr_prime ArX Ar-X (this compound) ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal BX_Base [X-B(OR)₂-Base]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds.[7] When the starting material is already an aniline, as in our case, the reaction involves the coupling of a second amine, leading to diarylamine or alkylarylamine structures. The challenges remain the same: steric hindrance and potential catalyst inhibition by the aniline substrate.

Catalyst and Ligand Considerations:

Similar to the Suzuki-Miyaura reaction, bulky and electron-rich ligands are essential for promoting the challenging C-N bond formation.[7][8] The choice of base is also critical, with strong, non-nucleophilic bases like sodium or lithium tert-butoxide being the most common.[9]

  • Josiphos and Biaryl Phosphine Ligands: Ligands like Josiphos, t-BuXPhos, and RuPhos have demonstrated high efficacy in coupling sterically demanding aryl halides.[9][10]

  • Solvent Choice: Non-polar aprotic solvents like toluene or dioxane are generally preferred to minimize side reactions.[9]

Comparative Data for Buchwald-Hartwig Amination of Hindered Aryl Bromides:
Catalyst System (Pd Source / Ligand)Amine Coupling PartnerBaseSolventTemp (°C)Typical Yield (%)Reference
[Pd(allyl)Cl]₂ / t-BuXPhosSecondary Aminest-BuONaToluene10060-90[9]
Pd(OAc)₂ / RuPhosDiaryl/Alkyl-aryl aminesNaOt-BuToluene10050-99[10]
Pd₂(dba)₃ / XPhosAnilinet-BuONaToluene100>90[7]
Pd(OAc)₂ / BINAPAnilineK₂CO₃Toluene11080-95[7]

Expert Insight: For the C-N coupling with this compound, a system comprising a palladium(II) acetate or a palladium(0) source like Pd₂(dba)₃ paired with a ligand from the Buchwald family (e.g., XPhos) is highly recommended. The use of a strong alkoxide base is generally necessary to deprotonate the incoming amine and facilitate the catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle L2Pd0 L₂Pd(0) OxAdd Oxidative Addition ArPdLX Ar-Pd(II)-X (L) OxAdd->ArPdLX Ar-X AmineCoord Amine Coordination & Deprotonation ArPdLAmide Ar-Pd(II)-NR¹R² (L) AmineCoord->ArPdLAmide HNR¹R² Base ReductElim Reductive Elimination ReductElim->L2Pd0 Ar-NR¹R² Product Ar-NR¹R² (Product) ReductElim->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base (e.g., NaOt-Bu) Base->AmineCoord BaseH [Base-H]⁺

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[11][12] This reaction is fundamental for synthesizing conjugated systems found in many advanced materials and complex natural products.[13] The classic Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst.[11][12]

Catalyst and Ligand Considerations:

The Sonogashira reaction is generally more tolerant of steric hindrance than the Suzuki or Buchwald-Hartwig reactions. However, catalyst selection is still important for achieving high yields with electron-rich or hindered substrates.

  • Palladium/Copper Systems: The combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the most common catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11]

  • Copper-Free Sonogashira: To avoid issues related to the homocoupling of alkynes (Glaser coupling) promoted by copper, copper-free conditions have been developed. These often require higher temperatures or more specialized ligands but can provide cleaner reaction profiles.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as both the base and the solvent.

Comparative Data for Sonogashira Coupling of Aryl Bromides:
Catalyst System (Pd / Cu)LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ / CuIPPh₃Et₃NToluene7080-95[14]
PdCl₂(PPh₃)₂ / CuIPPh₃i-Pr₂NHTHFRT-6085-98[15]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (Cu-free)P(t-Bu)₃Cs₂CO₃DioxaneRT>90[14]
Pd(OAc)₂ / SPhos (Cu-free)SPhosK₂CO₃DMA11070-90[14]

Expert Insight: For this compound, a standard Pd(PPh₃)₄/CuI system in an amine solvent/base is a reliable starting point. If Glaser homocoupling of the alkyne proves to be a significant side reaction, switching to a copper-free protocol with a bulky phosphine ligand like P(t-Bu)₃ is a logical next step.

Sonogashira Catalytic Cycle (with Copper Co-catalyst)

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle L2Pd0 L₂Pd(0) OxAdd Oxidative Addition L2Pd0->OxAdd ArPdLX Ar-Pd(II)-X (L) OxAdd->ArPdLX Transmetal Transmetalation ArPdLX->Transmetal ArPdLAlkyne Ar-Pd(II)-C≡CR (L) Transmetal->ArPdLAlkyne ReductElim Reductive Elimination ArPdLAlkyne->ReductElim ReductElim->L2Pd0 Product Ar-C≡CR ReductElim->Product CuX Cu-X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord CuAlkyne Cu-C≡CR AlkyneCoord->CuAlkyne CuAlkyne->Transmetal [Cu(I)] BaseDeprot Base Deprotonation CuAlkyne->BaseDeprot BaseDeprot->CuX ArX Ar-X (Substrate) ArX->OxAdd Alkyne H-C≡CR Alkyne->AlkyneCoord Base Base Base->BaseDeprot

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Summary and Recommendations

The successful cross-coupling of this compound is highly dependent on the careful selection of a catalytic system that can overcome the substrate's inherent steric and electronic challenges.

  • For C-C bond formation (Suzuki-Miyaura): Employ a palladium precursor with a bulky, electron-rich biaryl phosphine ligand (e.g., Pd₂(dba)₃ / XPhos ) and a strong inorganic base (e.g., K₃PO₄ ).

  • For C-N bond formation (Buchwald-Hartwig): A similar strategy is effective. A system like Pd(OAc)₂ / RuPhos with a strong, non-nucleophilic base (e.g., NaOt-Bu ) is a robust choice.

  • For C-C alkyne coupling (Sonogashira): A traditional Pd(PPh₃)₄ / CuI system is often sufficient. Should side reactions occur, a copper-free protocol using a bulky ligand like P(t-Bu)₃ should be explored.

While palladium remains the workhorse for these transformations, it is worth noting the growing interest in nickel catalysis for cross-coupling reactions.[16] Nickel catalysts can offer different reactivity profiles and may be effective for particularly challenging couplings, often at a lower cost.

This guide serves as a foundational framework. As with all chemical development, the optimal conditions for a specific coupling partner will require empirical optimization. However, by understanding the causal relationships between substrate, catalyst, and ligand, researchers can make informed decisions to accelerate the synthesis of novel molecules derived from this valuable building block.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add the base (e.g., K₃PO₄, 2.0-3.0 eq.) followed by the degassed solvent (e.g., dioxane or toluene). Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the specified time. Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., RuPhos, 1.5-7.5 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.). Add this compound (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene). Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) for the required time. After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ether or ethyl acetate) and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[10]

General Procedure for Sonogashira Coupling

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%). Add the degassed solvent (e.g., toluene) and the amine base (e.g., Et₃N). Add the terminal alkyne (1.1-1.5 eq.) dropwise with stirring. Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor its progress. Upon completion, cool the mixture to room temperature and filter to remove the ammonium salts, washing with the reaction solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.[14]

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004).
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.).
  • The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. (n.d.). Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.).
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020).
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). University of Southampton ePrints.
  • Detailed Comparison of Ni vs.
  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. (n.d.).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Publishing.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Bromo-4-fluoro-6-methoxyaniline Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-fluoro-6-methoxyaniline is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals and advanced materials. Its unique trifunctional nature—possessing an amine for diazotization, a bromine atom for cross-coupling reactions, and electron-donating methoxy and electron-withdrawing fluoro groups to modulate reactivity—makes it a versatile precursor. However, this same versatility can lead to complex reaction mixtures containing starting materials, intermediates, desired products, and unforeseen byproducts. For researchers in drug development and organic synthesis, the ability to rapidly and accurately characterize these mixtures is paramount.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of reaction products derived from this compound. We will move beyond simple protocol recitation to explain the causal relationships between molecular structure, chromatographic behavior, and mass spectral fragmentation, empowering you to develop and interpret robust analytical methods.

Part 1: Foundational Analysis: GC-MS Fingerprinting of this compound

Before analyzing complex reaction outcomes, establishing a reliable analytical baseline with the starting material is crucial. This self-validating step ensures system suitability and provides a reference for identifying unreacted starting material in subsequent analyses.

The primary ionization technique for this class of compounds is Electron Ionization (EI), a "hard" technique that imparts significant energy (typically 70 eV) to the analyte, inducing reproducible and structurally informative fragmentation.[1][2]

Expected Mass Spectrum of the Parent Compound

The molecular weight of this compound (C₇H₇BrFNO) is approximately 220.04 g/mol .[3] The most critical diagnostic feature in its mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a pair of peaks for the molecular ion (M•+) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity. This M+2 peak is a definitive indicator of a single bromine atom in an ion.[4]

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M•+): A prominent doublet is expected at m/z 219 and 221.

  • Loss of Methyl Radical (-•CH₃): A common fragmentation for methoxyarenes is the loss of a methyl radical from the ether, leading to a stable oxonium ion. This would produce a fragment doublet at m/z 204/206.

  • Loss of Carbon Monoxide (-CO): Following the loss of the methyl radical, the resulting fragment can lose carbon monoxide, a characteristic fragmentation of phenols and their ethers, yielding a fragment at m/z 176/178.

Optimized GC-MS Protocol for Starting Material

This protocol is designed to provide sharp, symmetric peaks and excellent sensitivity for halogenated anilines.

Parameter Setting Rationale
GC System Agilent 7890A or equivalentStandard, reliable platform for routine analysis.
MS Detector Agilent 5975C or equivalentProvides robust EI capabilities and sensitivity.[1]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane stationary phase offers excellent resolving power for semi-polar aromatic compounds.
Inlet Type Split/SplitlessSplitless mode is chosen for trace analysis to ensure maximum transfer of analyte to the column.[1]
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Liner Ultra Inert, Splitless, with glass woolDeactivated glass wool aids in sample vaporization and traps non-volatile residues, protecting the column.[5]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA starting temperature below the solvent boiling point allows for good peak focusing. The ramp rate is sufficient to elute the analyte in a reasonable time while separating it from potential early-eluting impurities.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.[1]
MS Quad Temp. 150 °CStandard temperature for maintaining mass accuracy.
Ionization Energy 70 eVStandard EI energy for generating reproducible spectra and enabling library matching.[1]
Scan Range 40-450 m/zCaptures the molecular ion and all significant fragments.

Part 2: Navigating Key Synthetic Transformations

This compound is a substrate for numerous reactions. We will focus on two common, yet distinct, pathways to illustrate a comparative analytical approach.

Pathway A: Diazotization and Sandmeyer Reactions

The primary aromatic amine group is readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[6] This diazonium salt is a versatile intermediate, possessing an excellent leaving group (N₂) that can be displaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[7][8][9]

Sandmeyer Reaction Pathway cluster_0 Diazotization cluster_1 Sandmeyer Reaction Products Start 2-Bromo-4-fluoro- 6-methoxyaniline Diazonium Arenediazonium Salt (Intermediate) Start->Diazonium NaNO₂, H⁺ Product_CN 2-Bromo-4-fluoro-6-methoxybenzonitrile Diazonium->Product_CN CuCN Product_Cl 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene Diazonium->Product_Cl CuCl Product_OH 2-Bromo-4-fluoro-6-methoxyphenol Diazonium->Product_OH H₂O, Δ

Caption: The Sandmeyer reaction converts the amine to various functional groups.

Pathway B: Buchwald-Hartwig Amination

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, allows for the formation of a new carbon-nitrogen bond, replacing the bromine with a substituted amine.[10] This is a powerful method for building complex molecules.

Buchwald-Hartwig Pathway Start 2-Bromo-4-fluoro- 6-methoxyaniline Product N-Aryl Amination Product Start->Product Pd Catalyst, Ligand, Base Reagent Secondary Amine (e.g., Morpholine) Reagent->Product

Caption: Buchwald-Hartwig amination targets the aryl bromide functionality.

Part 3: Comparative Guide to Product Identification by GC-MS

The structural changes from these reactions directly impact the resulting GC-MS data. Retention times will shift based on changes in boiling point and polarity, while mass spectra will reflect the new molecular weight and fragmentation pathways.

Compound Structure (Example) Expected M•+ (m/z) Key Diagnostic Fragments (m/z) & Rationale Expected Retention Time Shift (vs. Start)
Starting Material This compound219/221 204/206 (Loss of •CH₃), 176/178 (Loss of •CH₃ then CO)Reference
Sandmeyer (Cyanation) 2-Bromo-4-fluoro-6-methoxybenzonitrile230/232 203/205 (Loss of HCN), 215/217 (Loss of •CH₃)Slight increase due to higher polarity and boiling point.
Sandmeyer (Chlorination) 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene238/240/242 223/225/227 (Loss of •CH₃). Isotopic pattern (M, M+2, M+4) will confirm Br and Cl.Moderate increase due to higher molecular weight.
Deamination (Hydrolysis) 2-Bromo-4-fluoro-6-methoxyphenol220/222 205/207 (Loss of •CH₃), 177/179 (Loss of •CH₃ then CO). May require derivatization for good peak shape.Significant increase; phenols are more polar and may tail on standard columns.
Buchwald-Hartwig (Morpholine) 4-(2-Amino-3-bromo-5-fluorophenyl)morpholine288/290 257/259 (Loss of C₂H₅O from morpholine ring), 203/205 (Loss of entire morpholine moiety)Significant increase due to much higher molecular weight and polarity.

Analysis of Comparative Data:

  • Molecular Ion is Key: The first step in identification is always locating the molecular ion. The mass shift from the starting material (m/z 219/221) directly corresponds to the transformation (e.g., -NH₂ + CN = +11 Da).

  • Isotopic Patterns are Definitive: The 1:1 doublet confirms the retention of the bromine atom.[4] For the chlorination product, a more complex pattern (~3:4:1 ratio for M, M+2, M+4) will confirm the presence of one bromine and one chlorine atom.

  • Fragmentation Logic: The loss of a methyl group (15 Da) is a persistent, reliable fragment for the methoxy-containing compounds. The fragmentation of the newly introduced group (e.g., loss of HCN from a nitrile) provides secondary confirmation.

  • Chromatographic Logic: Retention time shifts provide complementary evidence. Replacing a small polar group (-NH₂) with a larger, more polar group (e.g., a morpholine ring) will substantially increase the retention time on a non-polar column like an HP-5ms.

Part 4: A Validated Workflow for Reaction Monitoring

A robust analytical workflow is essential for generating trustworthy and reproducible data. This workflow integrates sample preparation, analysis, and data interpretation into a self-validating system.

GC-MS Analytical Workflow Sample 1. Reaction Quench & Workup Prepare 2. Sample Prep (Dilute aliquot in Ethyl Acetate, add Internal Standard) Sample->Prepare Inject 3. GC Injection (Splitless, 1 µL) Prepare->Inject Separate 4. GC Separation (HP-5ms Column, Optimized Temp Program) Inject->Separate Ionize 5. MS Ionization (EI) & Fragmentation Separate->Ionize Detect 6. Mass Analysis & Detection Ionize->Detect Analyze 7. Data Analysis (Peak Integration, Library Search, Manual Interpretation) Detect->Analyze

Caption: A systematic workflow from reaction sample to final data analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Carefully quench the reaction mixture as per the synthetic protocol.

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the organic components. Dry the organic layer over anhydrous sodium sulfate.

    • Prepare a stock solution by diluting a small aliquot (~10 µL) of the organic layer into 1 mL of ethyl acetate in a GC vial. The goal is a final concentration in the low ppm (µg/mL) range.

    • Trustworthiness Check: For quantitative analysis, add an internal standard (e.g., a high-boiling, non-reactive aromatic compound like tetradecane) at a known concentration.

  • GC-MS Analysis:

    • Equilibrate the GC-MS system using the optimized method detailed in Part 1.

    • Inject 1 µL of the prepared sample.

    • Acquire the data in full scan mode.

  • Data Interpretation:

    • Identify the Starting Material: Look for the peak with the characteristic mass spectrum of this compound (M•+ at m/z 219/221).

    • Identify the Major Product(s): Search for new, significant peaks in the chromatogram.

    • Examine the mass spectrum of each new peak.

      • Does the molecular ion match the expected product?

      • Is the bromine isotopic pattern present?

      • Do the fragment ions logically correspond to the expected structure? (e.g., loss of •CH₃, loss of fragments from the new functional group).

    • Identify Byproducts: Analyze smaller peaks for potential side-reaction products (e.g., dehalogenated species, hydrolysis products like phenols). Use mass spectral libraries (e.g., NIST) as a tentative guide, but always confirm with manual interpretation based on mechanistic reasoning.

The successful characterization of this compound reaction products is not merely about generating data, but about a logical, evidence-based interpretation of that data. By combining a foundational understanding of the starting material's GC-MS behavior with a predictive model for how synthetic modifications will alter chromatographic retention and fragmentation patterns, researchers can confidently identify desired products and gain critical insights into reaction efficiency and byproduct formation. This comparative approach, grounded in the principles of mass spectrometry and chromatography, transforms GC-MS from a simple detection tool into a powerful instrument for advancing synthetic chemistry.

References

  • Google Patents. (CN115784896A). Preparation method of 2-bromo-6-fluoroaniline.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]

  • ACS Publications. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-methoxyaniline. Retrieved from [Link]

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (CN102093256A). Synthesis method of 2,4-binitro-6-bromaniline diazonium salt.
  • McMaster University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

Sources

Comparative Validation: Scalable Synthesis of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-Bromo-4-fluoro-6-methoxyaniline presents a classic problem in electrophilic aromatic substitution: managing regioselectivity on a highly activated aniline core.[1] The target molecule contains three directing groups: a strong amino donor (


), a strong methoxy donor (

), and a weak fluoro deactivator/director (

).[1]

This guide validates the Controlled NBS Bromination (Method B) as the superior route over the Classical Elemental Bromination (Method A) .[1]

  • The Challenge: The precursor, 4-fluoro-2-methoxyaniline, is highly electron-rich.[1] Using elemental bromine (

    
    ) often leads to uncontrolled poly-bromination and oxidative degradation (tarring).[1]
    
  • The Solution: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) at controlled temperatures exploits the kinetic preference for the position ortho to the amine, yielding high regioselectivity without requiring blocking groups.

Core Comparison Matrix
MetricMethod A: Elemental Bromine (

)
Method B: NBS Controlled Release (Recommended)
Regioselectivity Low (Mixture of mono- and di-bromo)High (>95:5)
Yield 45 - 60% (variable)88 - 92%
Purity (Crude) Low (Requires chromatography)High (Recrystallization only)
Safety Profile High Hazard (Fuming liquid, corrosive)Moderate (Solid reagent, easier handling)
Atom Economy Low (HBr byproduct management required)High (Succinimide byproduct is water-soluble)

Chemical Logic & Mechanism[1]

Substrate Analysis

The starting material is 4-Fluoro-2-methoxyaniline (CAS: 450-91-9).[1]

  • 
     (Pos 1):  Strongest activator.[1] Directs ortho (Pos 6) and para (Pos 4 - Blocked).[1]
    
  • 
     (Pos 2):  Strong activator.[1] Directs ortho (Pos 1 - Blocked, Pos 3) and para (Pos 5).[1]
    
  • 
     (Pos 4):  Weak deactivator.[1] Directs ortho (Pos 3, 5).[1]
    

Regiochemical Conflict: The amine directs to C6. The methoxy group directs to C3/C5. Resolution: The amino group's activation power dominates.[1] Furthermore, C6 is sterically less hindered than C3 (flanked by


 and 

).[1] Therefore, bromination preferentially occurs at C6 , yielding the target This compound .[1]
Signaling Pathway Diagram

The following diagram illustrates the decision logic and reaction flow.

Synthesis_Pathway Start Precursor: 4-Fluoro-2-methoxyaniline (CAS 450-91-9) Decision Reagent Selection Start->Decision RouteA Method A: Br2 / Acetic Acid Decision->RouteA Traditional RouteB Method B (Preferred): NBS / DMF (-10°C to 0°C) Decision->RouteB Optimized InterA Uncontrolled Reaction: Poly-bromination & Oxidation RouteA->InterA InterB Controlled Electrophilic Subst: Kinetic Control at C6 RouteB->InterB Product Target: This compound InterA->Product Low Yield Complex Purification InterB->Product High Yield Precipitation Workup Waste Byproduct: Succinimide (Water Soluble) InterB->Waste

Caption: Comparative workflow showing the kinetic control advantage of Method B (NBS) over Method A.

Validated Experimental Protocol (Method B)

This protocol is adapted from high-regioselectivity bromination methodologies for electron-rich anilines [1, 2].[1]

Materials
  • Precursor: 4-Fluoro-2-methoxyaniline (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized if yellow.[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]

  • Quench: Sodium thiosulfate (aq) and Ice water.[1]

Step-by-Step Workflow
  • Preparation: Dissolve 4-Fluoro-2-methoxyaniline (10 mmol, 1.41 g) in DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .

    • Why? Low temperature suppresses the bromination of the less activated C3/C5 positions and prevents oxidation of the amino group.

  • Addition: Dissolve NBS (10.5 mmol, 1.87 g) in DMF (10 mL). Add this solution dropwise to the aniline solution over 30 minutes .

    • Critical Control Point: Maintain temperature < 5°C. Rapid addition causes local hotspots leading to di-bromo impurities.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material spot (

    
    ) should disappear, replaced by a slightly less polar product spot.[1]
    
  • Workup (Self-Validating Step):

    • Pour the reaction mixture into 100 mL of ice water .

    • The product should precipitate as a solid.

    • If oil forms:[1] Scratch the flask side or add a seed crystal.

    • Add 10 mL of 10%

      
       to quench unreacted bromine species (turns solution from yellow/orange to clear).[1]
      
  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove DMF and Succinimide.[1]
    
  • Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol/Water.[1]

Expected Analytical Data
  • Physical State: Off-white to light brown solid.[1]

  • Yield: 88-92% (approx.[1] 2.0 g).[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10 (dd, 1H, Ar-H, C3 or C5)[1]
      
    • 
       6.85 (dd, 1H, Ar-H, C3 or C5)[1]
      
    • 
       3.85 (s, 3H, 
      
      
      
      )[1]
    • 
       3.60 (br s, 2H, 
      
      
      
      )[1]
    • Note: The coupling constants (

      
      ) will reflect meta-coupling between the protons at C3 and C5 if the bromination occurred at C6.[1]
      

Performance & Troubleshooting Guide

Solvent Compatibility Table[2]
SolventPolarityOutcomeRecommendation
DMF HighExcellent solubility; stabilizes transition state.[1]Preferred
Acetonitrile HighGood alternative; easier to remove than DMF.[1]Recommended
DCM LowSlower reaction; heterogeneous if NBS is not soluble.[1]Alternative
Acetic Acid ProtogenicRisk of acetylation or oxidation; difficult workup.[1]Avoid
Troubleshooting Common Issues
  • Issue: Product is an oil/tar.

    • Cause: Reaction temperature too high (>10°C) or impure NBS.[1]

    • Fix: Use Method B strictly at <0°C. Recrystallize NBS from water before use.[1]

  • Issue: Presence of di-bromo impurity.[1][2][3][4][5][6]

    • Cause: Excess NBS or poor mixing.[1]

    • Fix: Ensure strict stoichiometry (1.05 eq max). Add NBS solution slower.

  • Issue: Low Yield.

    • Cause: Product solubility in DMF/Water mix.[1]

    • Fix: Increase the volume of ice water during quench (ratio 1:5 reaction:water) to force precipitation.[1]

References

  • Synthesis of 2-Bromo-4-methoxyaniline (Analogous Protocol)

    • Ningbo Inno Pharmchem.[1][7] Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Accessed Oct 2023.[1]

    • (General methodology validation for ortho-bromination of anisidines).[1]

  • Regioselectivity of NBS Bromination

    • Matsuoka, J., et al. "Elemental sulfur (S8) mediates aromatic halogenations using N-halosuccinimides."[1][8] J. Org.[1][8] Chem., 2024, 89, 770-777.[1][8]

    • [1]

  • Precursor Data (4-Fluoro-2-methoxyaniline)

    • PubChem CID 13532228.[1] 4-Fluoro-2-methoxyaniline Safety and Properties.

    • [1]

  • General Mechanism of NBS Electrophilic Substitution

    • Organic Chemistry Portal.[1] N-Bromosuccinimide (NBS) as a Reagent.[1][7][9][10]

Sources

A Strategic Guide to Unlocking the Therapeutic Potential of 2-Bromo-4-fluoro-6-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. In this pursuit, the selection of a versatile and strategically functionalized starting scaffold is paramount. 2-Bromo-4-fluoro-6-methoxyaniline, a readily available aniline derivative, presents itself as a highly promising, yet underexplored, platform for the development of a new generation of bioactive molecules. The strategic placement of a bromine atom, a fluorine atom, and a methoxy group on the aniline ring offers a unique combination of steric and electronic properties, providing a rich canvas for chemical modification and optimization of biological activity.

This guide provides a comprehensive framework for the systematic exploration of the biological potential of derivatives of this compound. We will delve into the rationale behind selecting this scaffold, propose the synthesis of two promising classes of heterocyclic derivatives—quinazolines and quinolines—and outline detailed experimental protocols for their biological evaluation. This document is intended to serve as a practical roadmap for researchers aiming to unlock the therapeutic promise of this versatile chemical entity.

The Rationale: Why this compound?

The therapeutic potential of a lead compound is often dictated by the nuanced interplay of its constituent functional groups. The this compound scaffold is particularly compelling for several key reasons:

  • The Halogen Advantage: The presence of both bromine and fluorine atoms is a hallmark of many successful pharmaceuticals. Fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.[1] The bromine atom, a larger halogen, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, and also serves as a convenient synthetic handle for cross-coupling reactions.

  • The Methoxy Modulator: The methoxy group at the 6-position is an electron-donating group that can influence the electron density of the aromatic ring, thereby modulating the reactivity of the aniline nitrogen and the overall electronic character of the molecule. This can have a profound impact on biological activity.

  • A Gateway to Bioactive Heterocycles: Anilines are foundational precursors for the synthesis of a vast array of nitrogen-containing heterocycles, many of which form the core of approved drugs. Notably, the synthesis of quinazolines and quinolines from aniline derivatives is a well-established and versatile strategy in medicinal chemistry.[2][3]

Proposed Research Avenue 1: Quinazoline Derivatives as Potential Anti-Inflammatory Agents

Quinazoline and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties. Notably, a study on the synthesis of selective COX-1 inhibitors utilized a structurally similar starting material, 2-bromo-4-fluoro-6-methylaniline, to generate a potent quinazoline-based inhibitor.[4][5] This provides a strong rationale for exploring the potential of quinazoline derivatives of this compound as novel anti-inflammatory agents.

Hypothetical Synthetic Pathway and Biological Evaluation

The proposed synthetic route would involve a multi-step process, beginning with the acylation of this compound, followed by cyclization to form the quinazoline core. Subsequent modifications can be introduced to explore the structure-activity relationship (SAR).

G A This compound B N-(2-Bromo-4-fluoro-6-methoxyphenyl)acetamide A->B Acetic Anhydride C Intermediate Quinazolinone B->C Formamide, Heat D 4-Chloroquinazoline Derivative C->D POCl3 E Final Quinazoline Derivatives D->E Various Amines (R-NH2)

Caption: Proposed synthetic workflow for quinazoline derivatives.

Experimental Protocol: Synthesis and Characterization

A detailed, step-by-step methodology for the synthesis of a library of quinazoline derivatives should be followed, with purification and characterization at each step using techniques such as NMR, mass spectrometry, and HPLC.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The synthesized quinazoline derivatives would be screened for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA).

  • Inhibitor Preparation: Dissolve the synthesized compounds in DMSO to create stock solutions.

  • Assay Procedure:

    • Add the enzyme to the assay buffer.

    • Add the test compounds at various concentrations.

    • Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the oxygen consumption using an oxygen electrode or a colorimetric assay to determine enzyme activity.

  • Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2.

Hypothetical Data and Interpretation

The following table presents hypothetical data for a series of synthesized quinazoline derivatives, illustrating how the results could be tabulated for comparative analysis.

Compound IDR-Group on QuinazolineCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
QZ-01 -CH31.550.233.5
QZ-02 -Ph0.835.744.6
QZ-03 -p-OCH3-Ph0.542.184.2
QZ-04 -p-Cl-Ph1.228.924.1
Celecoxib (Reference Drug)>1000.05<0.0005

This hypothetical data suggests that derivatization can significantly impact both potency and selectivity. For instance, the introduction of an electron-donating group on the phenyl ring (QZ-03) could enhance COX-1 inhibition.

Proposed Research Avenue 2: Quinoline Derivatives as Potential Anticancer Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. The planarity of the quinoline ring allows for intercalation into DNA, and various substituted quinolines have been shown to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases.

Hypothetical Synthetic Pathway and Biological Evaluation

A common method for synthesizing quinolines from anilines is the Conrad-Limpach synthesis or a variation thereof. This would involve the reaction of this compound with a β-ketoester, followed by cyclization.

G A This compound C Intermediate Enamine A->C Condensation B β-Ketoester B->C D 4-Hydroxyquinoline Derivative C->D Thermal Cyclization E Final Quinoline Derivatives D->E Further Functionalization

Sources

A Senior Application Scientist's Guide to Scalable Synthesis of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. 2-Bromo-4-fluoro-6-methoxyaniline is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of potential synthesis methods, focusing on their scalability, supported by established chemical principles and experimental data from analogous transformations. We will explore two primary strategies: a direct bromination approach and a more controlled route involving amine protection.

The Importance of Strategic Synthesis Design

The arrangement of substituents on the aniline ring—a bromine atom, a fluorine atom, and a methoxy group—presents a unique challenge in regioselectivity. The amino and methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is a deactivating ortho-, para-director. A successful synthesis must navigate these directing effects to achieve the desired 2-bromo isomer in high yield and purity, particularly on a large scale where purification can be a significant bottleneck and cost driver.

Method 1: Direct Electrophilic Bromination

Direct bromination of the starting material, 4-fluoro-2-methoxyaniline, is an attractive route due to its atom economy and fewer reaction steps. However, the high activation of the aromatic ring by the amine and methoxy groups poses a risk of over-bromination and the formation of undesired isomers.[1] Careful selection of the brominating agent and strict control of reaction conditions are critical for success.

Experimental Protocol: Direct Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the regioselective bromination of activated anilines.[2][3]

  • Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an inert gas inlet is charged with 4-fluoro-2-methoxyaniline (1.0 eq) and a suitable solvent such as dichloromethane or acetic acid. The mixture is cooled to 0-5°C in an ice bath.

  • Addition of Brominating Agent: A solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent is added dropwise to the cooled aniline solution over a period of 1-2 hours, ensuring the temperature is maintained below 5°C. The reaction progress is monitored by TLC or HPLC.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:
  • N-Bromosuccinimide (NBS): NBS is chosen as a milder and more selective brominating agent compared to liquid bromine, which helps to control the exothermicity of the reaction and minimize the formation of di- and tri-brominated byproducts.[3]

  • Low Temperature: Maintaining a low temperature (0-5°C) is crucial to control the reaction rate and enhance the regioselectivity of the bromination.[2]

  • Solvent Choice: Dichloromethane or acetic acid are commonly used solvents for such reactions, offering good solubility for the reactants and compatibility with the reaction conditions.[2]

Method 2: Amine Protection Strategy

To circumvent the challenges of controlling direct bromination, a more robust and often higher-yielding approach involves the temporary protection of the highly activating amino group. Acetylation is a common and scalable protection strategy.[2][4] This multi-step process involves:

  • N-Acetylation: Protection of the amino group of 4-fluoro-2-methoxyaniline as an acetanilide.

  • Bromination: Electrophilic bromination of the N-acetylated intermediate.

  • Deacetylation: Removal of the acetyl protecting group to yield the final product.

Experimental Workflow

Start 4-Fluoro-2-methoxyaniline Step1 N-Acetylation (Acetic Anhydride) Start->Step1 Intermediate N-(4-fluoro-2-methoxyphenyl)acetamide Step1->Intermediate Step2 Bromination (NBS or Br2/AcOH) Intermediate->Step2 Protected_Product N-(2-bromo-4-fluoro-6-methoxyphenyl)acetamide Step2->Protected_Product Step3 Deacetylation (Acid or Base Hydrolysis) Protected_Product->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound via an amine protection strategy.

Detailed Protocols

Step 1: N-Acetylation of 4-Fluoro-2-methoxyaniline

  • In a reaction vessel, 4-fluoro-2-methoxyaniline (1.0 eq) is dissolved in acetic acid.

  • Acetic anhydride (1.1 eq) is added portion-wise, and the mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried to give N-(4-fluoro-2-methoxyphenyl)acetamide.

Step 2: Bromination of N-(4-fluoro-2-methoxyphenyl)acetamide

  • The dried acetanilide from the previous step is dissolved in glacial acetic acid.

  • A solution of bromine (1.05 eq) in acetic acid is added dropwise at room temperature.

  • The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC/HPLC.

  • Upon completion, the mixture is poured into water, and the precipitated product is collected by filtration and washed with water.

Step 3: Deacetylation

  • The crude N-(2-bromo-4-fluoro-6-methoxyphenyl)acetamide is suspended in a mixture of ethanol and aqueous hydrochloric acid.

  • The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC/HPLC).

  • The reaction mixture is cooled, and the pH is adjusted to basic (pH > 8) with an aqueous solution of sodium hydroxide.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried, and concentrated to give the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Scalability Assessment: A Comparative Analysis

FeatureMethod 1: Direct BrominationMethod 2: Amine Protection
Number of Steps 13
Process Time ShorterLonger
Yield & Purity Potentially lower yield and purity due to side reactions.Generally higher yield and purity due to controlled reactivity.
Reagent Cost Lower (fewer reagents). Cost of NBS can be a factor.Higher (acetic anhydride, acid/base for deprotection).
Scalability Challenges Precise temperature control is critical. Risk of runaway reactions.[5] Purification of isomeric mixtures can be difficult on a large scale.Handling large volumes of multiple reagents and solvents. Additional unit operations (filtration, extraction) increase complexity.
Safety Concerns Use of NBS requires care. Direct use of bromine is hazardous and requires specialized equipment.[6][7]Standard handling procedures for acids and bases are required.
Waste Generation Less solvent and reagent waste per mole of starting material.Higher volume of solvent and aqueous waste from work-up and purification steps.

Conclusion and Recommendation

For laboratory-scale synthesis where speed is a priority and purification of smaller quantities is manageable, Method 1 (Direct Bromination) with careful control of reaction conditions can be a viable option.

However, for industrial-scale production where robustness, reproducibility, and high purity of the final product are paramount, Method 2 (Amine Protection Strategy) is the recommended approach. While it involves more steps, the protection of the amine group allows for a more controlled and selective bromination, ultimately leading to a higher isolated yield of the desired product and simplifying the purification process. The additional costs associated with reagents and waste disposal in the protection/deprotection sequence are often offset by the improved overall efficiency and product quality on a larger scale. The N-acetylation and deacetylation steps are well-established and scalable industrial processes.[8][9][10]

References

  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. (URL not provided)
  • Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | P
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024-02-05). (URL not provided)
  • Suggest a mechanism for the bromination of aniline. - Homework.Study.com. (URL not provided)
  • Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | P
  • CN102993022A - Preparation method of bromoaniline - Google P
  • Synthesis of halogenated anilino-β-enaminoesters.
  • 2-Bromo-4-fluoro-6-nitroaniline - Chem-Impex. (URL not provided)
  • A Practical Procedure for Regioselective Bromination of Anilines - ResearchG
  • CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL not provided)
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchG
  • CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google P
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
  • CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google P
  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (2025-09-18). (URL not provided)
  • Development and Characterization of a High-Solids Deacetylation Process - Public
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides | The Journal of Organic Chemistry - ACS Public
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC - NIH. (2012-05-16). (URL not provided)
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019-06-04). (URL not provided)
  • Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC. (2025-01-15). (URL not provided)
  • Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. (URL not provided)
  • Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed. (2018-09-21). (URL not provided)
  • Price comparison of bromide salts with classical brominating reagents.
  • Roles of Histone Acetylation and Deacetylation in Root Development - MDPI. (2024-10-01). (URL not provided)
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. (URL not provided)
  • A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. (URL not provided)
  • 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem - NIH. (URL not provided)
  • BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. (URL not provided)
  • The mechanisms of acetylation and deacetylation on the ε‐amine group of...
  • Bromine: incident management - GOV.UK. (URL not provided)
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity | ACS Omega. (2023-12-28). (URL not provided)
  • JPH08295654A - Method for purifying aniline - Google P
  • 3-bromo-4-fluoro-2-methoxyaniline - ACUBIOCHEM. (URL not provided)
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Histone Acetylation and Deacetylation – Mechanistic Insights from Structural Biology - PMC. (URL not provided)
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH. (URL not provided)
  • 4-Bromo-2-methoxyaniline | 59557-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL not provided)
  • A Dangerous Bromance - Scientific Update - UK. (2024-02-19). (URL not provided)
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. (2024-10-01). (URL not provided)
  • The Most Effective Techniques of Industrial Purification Processes: A Technical Review - Semantic Scholar. (URL not provided)

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-4-fluoro-6-methoxyaniline (CAS No. 354574-32-6), a halogenated aromatic amine. The focus is not merely on the steps to be taken, but on the scientific rationale that underpins these procedures, ensuring a deep understanding of the risks and the methods to mitigate them effectively.

Hazard Profile: Understanding the Risks

This compound is a compound that demands careful handling due to its significant health hazards. Exposure through inhalation, skin contact, or ingestion can be harmful.[1] It is classified as a substance that causes skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] A thorough understanding of its hazard profile is the first step in establishing a safe disposal workflow.

Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, potentially causing cyanosis (a bluish discoloration of the skin).[3] The onset of these symptoms can be delayed for several hours following exposure.[3]

Furthermore, as a brominated and fluorinated aromatic compound, its combustion byproducts are of significant concern. During incineration or in the event of a fire, it can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[3] This necessitates specialized disposal methods equipped to handle such emissions.

Table 1: Hazard Classification for this compound

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation.[1][2]

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by stringent regulations due to its classification as a halogenated organic compound. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4][5]

Under RCRA, this chemical waste must be managed as hazardous waste. Generators of this waste are required to:

  • Obtain an EPA Identification Number: This is necessary before shipping any hazardous waste off-site.[6]

  • Use a Hazardous Waste Manifest: The manifest system is a set of forms and procedures designed to track hazardous waste from its point of generation to its final destination.[6][7]

  • Adhere to Pre-Transport Requirements: This includes proper packaging, marking, and labeling of waste containers to ensure safe transport.[6]

  • Utilize Permitted Facilities: Waste must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal.[6][7]

It is crucial to consult and adhere to all local, state, and federal regulations, as requirements may vary.[8]

Core Disposal Principle: High-Temperature Incineration

The recommended and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[9][10] This process is chosen for its ability to achieve complete thermal destruction of the organic molecule, breaking it down into its constituent inorganic components.

Causality: The stability of the aromatic ring and the carbon-halogen bonds requires high temperatures (typically above 900°C, with specific regulations sometimes mandating higher temperatures like 1100°C for halogenated waste) and sufficient residence time to ensure complete destruction and prevent the formation of hazardous intermediates, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).[11][12]

A critical component of this process is the use of an incinerator equipped with an afterburner and a scrubber system .[10]

  • Afterburner: Ensures that any residual organic compounds are fully combusted.

  • Scrubber: This is a crucial post-combustion step. The incineration of this compound produces acidic gases like HBr and HF.[12][13] The scrubber neutralizes these gases, often using a caustic solution, to prevent their release into the atmosphere.[9]

Step-by-Step Disposal Protocol

A systematic approach is essential for managing this chemical waste from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of a safe waste management program.

  • Designate a Specific Waste Stream: this compound waste should be collected separately from non-halogenated organic solvents and aqueous waste.

  • Avoid Mixing: Do not mix this waste with incompatible materials. While specific incompatibility data for this exact compound is limited, aromatic amines, in general, can react with strong oxidizing agents.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction residues dissolved in a compatible solvent) in separate, clearly marked containers.

Step 2: Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust PPE is mandatory during handling and disposal activities.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields or a full-face shield.[14][15]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Neoprene or other chemically resistant gloves.[8]Prevents skin contact, which can be harmful and cause irritation. Gloves must be inspected before use and disposed of if contaminated.[16]
Body Protection A lab coat or chemical-resistant overalls.[8]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood). If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator is required.[10][15][17]Prevents inhalation of harmful dust or vapors that can cause respiratory irritation.[2]
Step 3: Containment and Labeling
  • Container Selection: Use a chemically compatible container in good condition. For liquid waste, a high-density polyethylene (HDPE) or glass container is often suitable. Ensure the container has a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • The words "Toxic" and "Irritant"

    • An accumulation start date (the date the first drop of waste is added)

    • The appropriate hazard pictograms (e.g., exclamation mark, health hazard).

Step 4: On-Site Storage

Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials. The storage area should have secondary containment to manage potential leaks.

Step 5: Arranging for Disposal
  • Contact a Licensed Vendor: Engage a professional, licensed hazardous waste disposal company. They have the expertise and permits to transport and dispose of the waste in compliance with all regulations.

  • Provide Full Disclosure: Inform the vendor of the exact chemical composition of the waste stream. An SDS for this compound should be provided.

  • Manifesting: Ensure that the hazardous waste manifest is correctly filled out before the waste is transported off-site. Retain a copy of the manifest for your records for at least three years.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE as outlined in Table 2.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial absorbent pad.[18]

  • Clean-up:

    • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation.[2] Place the collected material into a labeled container for hazardous waste disposal.[19]

    • For liquid spills: Once absorbed, carefully scoop the absorbent material into a suitable container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_generation Waste Generation Point cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Coat) start->ppe spill Spill Occurs segregate Segregate Waste (Halogenated Organic) container Select Compatible Container segregate->container ppe->segregate labeling Label Container as 'Hazardous Waste' with Chemical Name & Hazards container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage vendor Contact Licensed Hazardous Waste Vendor storage->vendor manifest Complete Hazardous Waste Manifest vendor->manifest transport Transport to Permitted TSDF manifest->transport incineration High-Temperature Incineration with Afterburner & Scrubber transport->incineration spill_ppe Don Full PPE spill->spill_ppe contain Contain Spill (Absorbent Material) spill_ppe->contain cleanup Collect Waste for Disposal contain->cleanup cleanup->container Place in Waste Container decon Decontaminate Area cleanup->decon

Caption: Decision workflow for handling and disposal of this compound.

References

  • This compound Chemical Label. (n.d.).
  • Other Disposal Guidance | I-WASTE DST | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet of 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. (n.d.). Abmole Bioscience Inc.
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  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. Retrieved from [Link]

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  • Balabanovich, A. I., et al. (2005). Pyrolysis study of halogen-containing aromatics reflecting reactions with polypropylene in a posttreatment decontamination process. Environmental Science & Technology, 39(14), 5469-74. Retrieved from [Link]

  • Complex issues with incinerating liquid and gaseous residues. (2012). Dürr. Retrieved from [Link]

  • Darnell, A. J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Bromo Aniline 98%. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York (CUNY). Retrieved from [Link]

  • Method of treating aromatic amines-containing wastewater. (2010). Google Patents.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Hazardous Waste. (n.d.). Maryland Department of the Environment. Retrieved from [Link]

  • Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chapter 2 Section 3.2 - Incinerators. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Neutralizing Amine. (n.d.). CHIMIART. Retrieved from [Link]

  • A Novel Amine Neutralizer. (n.d.). Advancion. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-Bromo-4-fluoro-6-methoxyaniline: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling of 2-Bromo-4-fluoro-6-methoxyaniline (CAS No. 32338-02-6). Designed for professionals in research and drug development, this guide moves beyond mere compliance, embedding a culture of safety and procedural integrity into every step. Our objective is to provide a self-validating system of protocols that ensures the protection of personnel, the integrity of experimental results, and environmental stewardship.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted aniline, a class of compounds that demands respect due to its potential physiological effects. A thorough understanding of its hazard profile is the foundation of safe handling. The primary risks are associated with its toxicity and irritant properties.

  • Acute Toxicity: This compound is classified as harmful or toxic through multiple routes of exposure. It is toxic in contact with skin (H311), harmful if inhaled (H332), and harmful if swallowed (H302).[1][2] The aniline substructure is known for its ability to be absorbed systemically, where it can lead to conditions like methemoglobinemia, characterized by a reduced oxygen-carrying capacity of the blood, which can cause cyanosis (a bluish discoloration of the skin).[3][4]

  • Irritation: Direct contact poses a significant risk. The compound is known to cause serious eye irritation (H319) and skin irritation (H315).[1][2] Furthermore, it may cause respiratory irritation (H335) if inhaled, making containment crucial.[1][2]

  • Chronic Effects: While specific long-term exposure data for this exact molecule is limited, chronic exposure to anilines should be minimized as a matter of good laboratory practice.[1][2]

The Hierarchy of Controls: A Proactive Safety Paradigm

Before detailing specific Personal Protective Equipment (PPE), it is essential to ground our safety protocol in the established Hierarchy of Controls. PPE is the last line of defense, not the first.

  • Elimination/Substitution: While not always feasible in research, consider if a less hazardous reagent could achieve the same scientific outcome.

  • Engineering Controls: These are the most critical physical measures to prevent exposure. All work with this compound must be conducted in a certified chemical fume hood to control vapor and dust inhalation.[5] Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Administrative Controls: These are procedural controls. Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to areas where the chemical is being used.

  • Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical hazard. The following sections will detail the specific PPE requirements.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the specific task being performed. Below is a summary of required PPE, followed by a detailed operational protocol.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Double-gloved with powder-free nitrile gloves.[6][7]Chemical splash goggles and a full-face shield.[8]Fully-buttoned, flame-retardant lab coat.[7]Work must be performed within a certified chemical fume hood.[5]
Solution Preparation/Reaction Double-gloved with powder-free nitrile gloves. Change outer glove immediately upon contamination.[6]Chemical splash goggles and a full-face shield.[8]Fully-buttoned lab coat and a chemical-resistant apron over the torso.[7]Work must be performed within a certified chemical fume hood.[5]
Accidental Spill Cleanup Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles and a full-face shield.[8]Chemical-resistant suit or apron over a lab coat.[8]Full-face respirator with organic vapor cartridges if outside a fume hood.[7]
Step-by-Step PPE Protocol (Donning and Doffing)

Donning (Putting On):

  • Lab Coat & Shoes: A fully buttoned lab coat and closed-toe, chemical-resistant shoes are the minimum baseline for entering the lab.[7]

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair. This allows for the quick removal of a contaminated outer layer without exposing the skin.

  • Eye/Face Protection: Put on chemical splash goggles, ensuring a snug fit.[9] If splashing is a significant risk, wear a full-face shield over the goggles.[8]

Doffing (Taking Off):

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back to the front.

  • Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Operational Plan: From Receipt to Disposal

Workflow for Safe Handlingdot

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep 1. Verify Engineering Controls (Fume Hood, Eyewash) don 2. Don Full PPE (Double Gloves, Goggles, Coat) prep->don weigh 3. Weigh/Transfer Chemical (Inside Fume Hood) don->weigh react 4. Conduct Experiment (Maintain Containment) weigh->react decon 5. Decontaminate Glassware & Work Surfaces react->decon waste 6. Segregate & Label Waste (Solid, Liquid, Sharps) decon->waste doff 7. Doff PPE Correctly waste->doff wash 8. Wash Hands Thoroughly doff->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.